ADT-OH
Description
metabolite of anethol trithione; structure given in first source
Properties
IUPAC Name |
5-(4-hydroxyphenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBBKLMHAILHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939623, DTXSID00901548 | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18274-81-2 | |
| Record name | Desmethylanethol trithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of ADT-OH in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiocyclopentene-3-thione) is a synthetic compound recognized for its role as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating efficacy across a variety of tumor types. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, offering valuable insights for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: A Multi-faceted Approach
This compound's anti-cancer activity is not mediated by a single pathway but rather through a coordinated series of molecular events that collectively inhibit cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis, inhibition of key signaling pathways crucial for cell migration and survival, and induction of cell cycle arrest.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in cancer cells.[1] One of the key mechanisms is through the upregulation of Fas-Associated Death Domain (FADD), a critical adaptor protein in the extrinsic apoptosis pathway.[1] this compound treatment leads to an increase in FADD protein levels, which in turn facilitates the activation of caspase-8 and the subsequent executioner caspase-3, culminating in programmed cell death.[2] Furthermore, this compound has been observed to suppress the ubiquitin-induced degradation of FADD by downregulating the expression of MKRN1, an E3 ubiquitin ligase of FADD.[3]
In addition to the FADD-dependent pathway, this compound also promotes apoptosis by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, which leads to the inhibition of NF-κB activation.[3] This results in the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2, thereby sensitizing cancer cells to apoptosis.[2][3]
Inhibition of Metastasis and Cell Migration
A significant aspect of this compound's anti-cancer profile is its ability to inhibit metastasis. This is achieved primarily through the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[4] this compound treatment leads to a significant decrease in both the total expression and the phosphorylation of FAK.[4] This, in turn, reduces the levels of Paxillin, a downstream effector of FAK, ultimately impairing cell migration and invasion.[4] The PTEN/FAK/Paxillin pathway has been identified as a direct target of this compound in mediating its effects on cell migration.[4]
Furthermore, this compound has been shown to reverse the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and Vimentin.[4]
Modulation of Key Signaling Pathways
This compound's influence extends to several other critical signaling pathways that are often dysregulated in cancer:
-
CSE/CBS Pathway: this compound has been shown to suppress the Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS) pathway, which is involved in endogenous H₂S production and has been implicated in tumor progression.[4]
-
PI3K/Akt/mTOR and RAS/RAF/MEK/ERK Pathways: In breast cancer cells, a conjugate of hyaluronic acid and this compound (HA-ADT) has been found to suppress both the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways, leading to the inhibition of proliferation, migration, and invasion.[2]
Cell Cycle Arrest
This compound can induce cell cycle arrest, further contributing to its anti-proliferative effects. Studies in melanoma cells have shown that this compound treatment leads to an arrest in the G₂/M phase of the cell cycle.[4]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A375 | Malignant Melanoma | 11.67 | [4] |
| B16F10 | Malignant Melanoma | 5.653 | [4] |
| MEFs (non-cancerous) | Mouse Embryonic Fibroblasts | 32.37 | [4] |
Note: The higher IC₅₀ value in non-cancerous MEFs suggests a degree of selectivity of this compound for cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.8–100 µM) for 24, 48, or 72 hours.[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FAK, p-FAK, Paxillin, E-cadherin, N-cadherin, Vimentin, FADD, cleaved caspase-3, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
-
Cell Preparation: Starve cancer cells in a serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts (8.0 µm pore size) into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) staining solution to the cells and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G₀/G₁, S, and G₂/M phases).
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Western Blot Analysis
Caption: A typical workflow for Western blot analysis.
Conclusion
This compound represents a promising therapeutic candidate with a multi-pronged mechanism of action against cancer cells. By inducing apoptosis, inhibiting key signaling pathways involved in metastasis and survival, and causing cell cycle arrest, this compound effectively curtails cancer progression. The detailed understanding of its molecular targets and pathways, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigations into its therapeutic potential. The provided experimental protocols serve as a practical resource for researchers aiming to validate and expand upon these findings.
References
- 1. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of ADT-OH: A Deep Dive into its Biological Functions and Signaling Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the biological functions and signaling pathways of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a potent hydrogen sulfide (B99878) (H₂S) donor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of H₂S-releasing compounds, particularly in the context of oncology.
Core Biological Functions of this compound
This compound has emerged as a significant area of research due to its diverse biological activities, primarily centered around its ability to slowly release hydrogen sulfide, a key gaseous signaling molecule. Its functions are particularly prominent in cancer biology, where it exhibits anti-proliferative, pro-apoptotic, and anti-metastatic properties.
In melanoma, this compound has been shown to inhibit cell migration, invasion, and proliferation.[1] It can arrest the cell cycle at the G2/M phase and induce apoptosis, or programmed cell death, in melanoma cells.[1] Furthermore, this compound has been observed to increase intracellular reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells.[1] Beyond melanoma, this compound has demonstrated synergistic effects with conventional chemotherapy agents like celecoxib (B62257) in colorectal cancer, enhancing their anti-tumor activity.
A noteworthy aspect of this compound's biological profile is its selective cytotoxicity. Studies have shown that it has a more potent inhibitory effect on the proliferation of tumor cells compared to normal cells.[2] For instance, treatment with 12.5 μM this compound resulted in a 55.74% reduction in the proliferation of B16F10 melanoma cells, while only causing a 27.64% reduction in the proliferation of normal mouse embryonic fibroblasts (MEFs).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 Value (μM) | Reference |
| A375 | Human Melanoma | 11.67 | [1] |
| B16F10 | Mouse Melanoma | 5.653 | [1] |
| MEFs | Mouse Embryonic Fibroblasts (Normal) | 32.37 | [1] |
Table 2: Effects of this compound on Cell Proliferation and Apoptosis
| Cell Line | Concentration (μM) | Effect | Percentage | Reference |
| B16F10 | 12.5 | Inhibition of Proliferation | 55.74% | [2] |
| MEFs | 12.5 | Inhibition of Proliferation | 27.64% | [2] |
| B16F10 | 12.5 | Apoptosis Induction | 15.02% | [2] |
| B16F10 | 25 | Apoptosis Induction | 41.95% | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. These pathways are central to cell survival, proliferation, and metastasis.
FAK/Paxillin Signaling Pathway
This compound has been shown to inhibit the FAK/Paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.[1] By downregulating the phosphorylation of Focal Adhesion Kinase (FAK) and the expression of Paxillin, this compound disrupts the formation of focal adhesions, thereby impeding the metastatic potential of cancer cells.[1]
Caption: this compound inhibits the FAK/Paxillin signaling pathway.
FADD-Dependent Apoptotic Pathway
This compound is a potent inducer of apoptosis through the Fas-Associated Death Domain (FADD)-dependent pathway.[2][3] It upregulates the expression of FADD by downregulating MKRN1, an E3 ubiquitin ligase that targets FADD for degradation.[3] This leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis. Furthermore, this compound inhibits the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2.[3]
Caption: this compound induces apoptosis via the FADD-dependent pathway.
PI3K/AKT/mTOR and Ras/Raf/MEK/ERK Signaling Pathways
In breast cancer cells, a conjugate of hyaluronic acid and this compound (HA-ADT) has been shown to suppress tumor growth by inhibiting the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways. These pathways are fundamental for cell proliferation, survival, and angiogenesis.
Caption: HA-ADT-OH inhibits PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.
Detailed Experimental Protocols
A comprehensive understanding of the biological effects of this compound necessitates a review of the experimental methodologies employed in its study.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., A375, B16F10, MEFs) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for a specified duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.
Western Blotting
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FAK, Paxillin, FADD, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 μL pipette tip.
-
Treatment: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Caption: Workflow of the wound healing assay.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 μm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Treatment: Add medium containing this compound to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ADT-OH in Inducing Apoptosis in Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, induces apoptosis in melanoma cells. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.
Core Findings: this compound's Dual Action and Apoptotic Induction
This compound exhibits a concentration-dependent dual role in melanoma. At lower concentrations (below 12.5 μM), its primary effect is the suppression of cell migration and invasion. However, at higher concentrations (exceeding 12.5 μM), this compound significantly triggers apoptosis, or programmed cell death, in melanoma cells.[1] This apoptotic induction is a key focus of its anti-cancer potential.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on melanoma cell lines.
| Cell Line | This compound Concentration | Effect | Reference |
| B16F10, B16F1, A375 | > 12.5 μM | Significant induction of apoptosis | [1] |
| B16F10, B16F1, A375 | < 12.5 μM | No significant apoptosis; inhibition of cell migration | [1] |
| B16F10 | 10 μM | Significant elevation of FADD protein levels | [2] |
| B16F10 | 10 μM | Upregulation of cleaved caspase-8, cleaved caspase-3, and cleaved-PARP | [2] |
| A375 | 51.4 μM | IC50 for proliferation inhibition of a related H₂S donor, ADA | [3] |
| Parameter | Condition | Observation | Reference |
| Cell Cycle | This compound treatment | Arrested tumor cells in the G₂/M phase | [1] |
| Reactive Oxygen Species (ROS) | This compound treatment | Increased ROS content in melanoma cells | [1] |
Signaling Pathways of this compound-Induced Apoptosis
This compound orchestrates apoptosis in melanoma cells primarily through the FADD-dependent extrinsic pathway and by modulating the NF-κB signaling cascade.
FADD-Dependent Extrinsic Apoptosis Pathway
This compound enhances the expression of Fas-Associated Death Domain (FADD), a crucial adaptor protein in the extrinsic apoptosis pathway. It achieves this by downregulating Makorin ring finger protein 1 (MKRN1), an E3 ubiquitin ligase that targets FADD for degradation.[4][5] The elevated levels of FADD lead to the activation of caspase-8, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[2][4]
Inhibition of NF-κB Survival Signaling
This compound also promotes apoptosis by inhibiting the pro-survival NF-κB signaling pathway. It prevents the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and inactive.[5] This inhibition leads to the downregulation of NF-κB's target anti-apoptotic genes, including XIAP (X-linked inhibitor of apoptosis protein) and Bcl-2.[2][4][5] The reduction of these anti-apoptotic proteins sensitizes the melanoma cells to apoptotic stimuli.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound and melanoma.
Cell Culture
-
Cell Lines: Human melanoma (A375) and murine melanoma (B16F10, B16F1) cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Apoptosis Assays
-
Flow Cytometry:
-
Melanoma cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
-
-
Western Blot Analysis:
-
Cells are treated with this compound and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved-PARP, FADD, Bcl-2, XIAP, p65, IκBα) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Proliferation Assays
-
CCK-8 Assay:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound on melanoma cells.
Conclusion
This compound presents a promising therapeutic strategy for melanoma by inducing apoptosis through well-defined molecular pathways. Its ability to upregulate the FADD-dependent extrinsic apoptotic pathway while concurrently inhibiting the pro-survival NF-κB signaling cascade underscores its potential as an anti-cancer agent. Further research, guided by the protocols and understanding outlined in this guide, will be crucial in translating these preclinical findings into clinical applications.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrogen Sulfide Releasing Molecule Acetyl Deacylasadisulfide Inhibits Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Chemical Properties of ADT-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ADT-OH, chemically known as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a significant organosulfur compound recognized primarily as a potent hydrogen sulfide (B99878) (H₂S) donor.[1][2] This compound has garnered substantial interest in the scientific community for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, with a focus on its mechanism of action in cancer models.
Chemical and Physical Properties
This compound is a yellow solid powder with a hydrophobic nature, exhibiting low solubility in aqueous solutions and higher solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[3][4][5] Its identity and fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | [3] |
| Synonyms | This compound, Desmethylanethole trithione, ACS1, ACS 1, ACS-1, DMADT | [3] |
| CAS Number | 18274-81-2 | [3] |
| Molecular Formula | C₉H₆OS₃ | [3] |
| Molecular Weight | 226.33 g/mol | [3] |
| Appearance | Yellow solid powder | [3] |
| Solubility in Water | 0.25 ± 0.04 mg/mL | [4] |
| Solubility in PBS (pH 7.4) | 0.06 ± 0.01 mg/mL | [4] |
| Log P | Positive | [4] |
Synthesis of this compound
The primary route for obtaining this compound is through the O-demethylation of its precursor, anethole (B165797) dithiolethione (ADT), which is chemically named 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione. This biotransformation is notably carried out by cytochrome P450 enzymes present in liver microsomes.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Hydrogen Sulfide (H₂S) Release
A key characteristic of this compound is its function as a slow-release H₂S donor. The release of H₂S is a critical aspect of its biological activity. In cellular environments, such as in the presence of Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrates a rapid initial release of H₂S, with peak levels detected within 30 minutes, followed by a decline. The release of H₂S from this compound is also observed to be more pronounced in liver homogenates as compared to a simple buffer solution, suggesting an enzymatic role in its decomposition to release H₂S. This release is dose-dependent.
Anti-Cancer Activity and Mechanism of Action
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a notable selectivity for cancer cells over normal cells.
Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against different cell lines.
| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Reference(s) |
| A375 | Human Melanoma | 24 hours | 11.67 | [6] |
| B16F10 | Murine Melanoma | 24 hours | 5.653 | [6] |
| MEFs | Mouse Embryonic Fibroblasts | 24 hours | 32.37 | [6] |
| A549 | Human Lung Carcinoma | 48 hours | 66 | |
| B16 | Murine Melanoma | 48 hours | > 50 |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and metastasis.
1. FAK/Paxillin and CSE/CBS Signaling in Melanoma Metastasis
This compound has been shown to inhibit malignant melanoma metastasis by suppressing the Focal Adhesion Kinase (FAK)/Paxillin and the cystathionine-γ-lyase (CSE)/cystathionine-β-synthase (CBS) signaling pathways.[1] This leads to a reduction in cell migration and invasion.
Caption: this compound inhibits melanoma metastasis via FAK/Paxillin and CSE/CBS.
2. Induction of Apoptosis via FADD Upregulation
This compound induces apoptosis in cancer cells by upregulating the Fas-Associated Death Domain (FADD) protein.[7][8] This is achieved by inhibiting the ubiquitin-mediated degradation of FADD. The increased levels of FADD then activate the extrinsic apoptosis pathway.
Caption: this compound induces apoptosis by upregulating FADD.
3. Inhibition of NF-κB Signaling
This compound has also been reported to inhibit the activation of the NF-κB signaling pathway.[7] This leads to the downregulation of anti-apoptotic proteins, further contributing to its pro-apoptotic effects.
Caption: this compound promotes apoptosis by inhibiting NF-κB signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.[6]
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375, B16F10)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression in response to this compound treatment.[6]
Objective: To analyze the expression levels of proteins in key signaling pathways (e.g., FAK, Paxillin, FADD) after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising therapeutic agent with well-documented anti-cancer properties stemming from its ability to act as a hydrogen sulfide donor and modulate critical cellular signaling pathways. Its synthesis from anethole dithiolethione provides a basis for the development of derivatives with potentially improved pharmacological profiles. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.
References
- 1. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione-Based fibrates as potential hypolipidemic and hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Amino-ADT Provides Access to Hydrolytically Stable Amide-Coupled Hydrogen Sulfide Releasing Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of ADT-OH in Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor that is emerging as a compound of significant interest in the field of neurobiology. As a gasotransmitter, H₂S is known to play crucial roles in neuromodulation and cytoprotection within the central nervous system. This technical guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action in promoting neurogenesis and conferring neuroprotection. Detailed experimental protocols for key assays are provided, alongside quantitative data and visualizations of implicated signaling pathways to facilitate further research and drug development in the context of neurodegenerative diseases and neural repair.
Introduction
Hydrogen sulfide (H₂S) is increasingly recognized as a critical signaling molecule in the brain, involved in a wide array of physiological processes.[1][2] Dysregulation of H₂S homeostasis has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] Exogenous H₂S donors, therefore, represent a promising therapeutic strategy. This compound, an organic slow-releasing H₂S donor, offers the potential for sustained and localized H₂S delivery, which may provide advantages over rapidly releasing inorganic salts.[5] This document explores the specific therapeutic applications of this compound in neurobiology, focusing on its demonstrated effects on neural precursor cells and its neuroprotective mechanisms.
Core Mechanisms and Therapeutic Potential
Promotion of Neurogenesis
Recent studies have highlighted the significant potential of this compound in promoting the self-renewal and differentiation of neural precursor cells (NPCs).[6] This suggests its utility in regenerative approaches for neurological disorders characterized by neuronal loss.
Key Findings:
-
Enhanced NPC Proliferation: this compound has been shown to increase the proliferation rate of cultured NPCs, leading to the formation of larger neurospheres.[7] This effect is associated with the upregulation of Cyclin D1, a key regulator of the cell cycle.[7]
-
Directed Neuronal and Oligodendrocytic Differentiation: this compound treatment facilitates the differentiation of NPCs into neurons and oligodendrocytes while inhibiting their differentiation into astrocytes.[6]
-
Promotion of Axonal Growth: The compound has also been observed to enhance the growth of axons, a critical process for the formation of functional neural circuits.[6]
The underlying mechanism for these effects is suggested to involve the activation of key developmental signaling pathways. The expression of β-catenin, TCF7L2, c-Myc, Ngn1, and Ngn2, all crucial for NPC self-renewal and differentiation, is increased in the presence of this compound.[6]
Neuroprotection Against Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative conditions. This compound has demonstrated potent neuroprotective effects against oxidative toxicity in neuronal cell lines.[8][9]
Key Findings:
-
Superior Protection Compared to Inorganic Donors: Organic H₂S donors like this compound have been found to be more potent in protecting neuronal cells from glutamate-induced toxicity compared to the inorganic donor sodium hydrosulfide (B80085) (NaHS).[8][9]
-
Distinct Mechanism of Action: Unlike NaHS, which partially restores glutathione (B108866) (GSH) levels, this compound's neuroprotective effect is independent of GSH enhancement.[8]
-
Suppression of AMPK Activation: A key mechanism underlying this compound's neuroprotective effect is the suppression of AMP-activated protein kinase (AMPK) activation. Glutamate-induced oxidative stress leads to AMPK activation, which contributes to neuronal death. This compound effectively attenuates this activation, thereby promoting cell survival.[8][9]
Quantitative Data
The following tables summarize the available quantitative data from key experiments investigating the effects of this compound in a neurobiological context.
| Parameter | Control (DMSO) | This compound (100 µmol/L) | Fold Change | Reference |
| Neurosphere Size (µm²) | Data not explicitly provided, but visually smaller | Visually larger | Not quantified | [7] |
| BrdU Positive Cells (%) | ~15% (estimated from graph) | ~25% (estimated from graph) | ~1.67 | [7] |
| Ki67 Positive Cells (%) | ~20% (estimated from graph) | ~35% (estimated from graph) | ~1.75 | [7] |
| Cyclin D1 Protein Expression (relative to control) | 1.0 | ~2.5 (estimated from blot) | 2.5 | [7] |
Table 1: Effects of this compound on Neural Precursor Cell Proliferation. [7]
| Parameter | Glutamate (B1630785) Alone | Glutamate + this compound (50 µM) | % Protection | Reference |
| HT22 Cell Viability (%) | ~50% | ~80% | ~60% | [10] |
| AMPK Phosphorylation (relative to control) | Increased | Attenuated | Not quantified | [9] |
Table 2: Neuroprotective Effects of this compound against Glutamate-Induced Oxidative Stress. [9][10]
Experimental Protocols
Neural Precursor Cell (NPC) Culture and Proliferation Assay
This protocol is adapted from studies on the effects of this compound on NPCs.[7]
-
NPC Isolation: Isolate NPCs from the cerebral cortical ventricular and subventricular zones of embryonic day 14.5 mice.
-
Neurosphere Culture: Plate the isolated cells in a 24-well plate in serum-free medium supplemented with appropriate growth factors (e.g., EGF and bFGF).
-
This compound Treatment: Treat the cultures with 100 µmol/L this compound or a vehicle control (DMSO).
-
Neurosphere Analysis: After 3 days in culture, measure the size and number of neurospheres per well using imaging software.
-
BrdU Labeling: To assess cell proliferation, add 10 µmol/L BrdU to the culture medium for 4 hours before fixation.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for BrdU and a nuclear counterstain (e.g., DAPI).
-
Quantification: Count the number of BrdU-positive and DAPI-positive cells to determine the proliferation rate.
-
Ki67 Staining: As an alternative or complementary proliferation marker, perform immunofluorescence for Ki67.
Western Blot for Cyclin D1 and Phosphorylated AMPK (p-AMPK)
This protocol is a generalized procedure based on standard Western blotting techniques and information from relevant studies.[9][11][12]
-
Sample Preparation:
-
For Cyclin D1: Lyse NPCs (treated with this compound or vehicle) in RIPA buffer supplemented with protease inhibitors.
-
For p-AMPK: Lyse neuronal cells (e.g., HT22), previously treated with glutamate with or without this compound, in a lysis buffer containing both protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-Cyclin D1 or anti-phospho-AMPKα (Thr172)).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) and for p-AMPK, also to total AMPK.
Signaling Pathways and Visualizations
This compound in Neurogenesis via the Wnt/β-Catenin Pathway
This compound has been shown to increase the expression of β-catenin, a key component of the canonical Wnt signaling pathway, which is crucial for neurogenesis.[2][4][6] The activation of this pathway leads to the transcription of target genes, including Cyclin D1, promoting NPC proliferation and differentiation.
References
- 1. Physiological Role of β-Catenin/TCF Signaling in Neurons of the Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wnt /β-catenin signaling pathway in the adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Role for WNT/β-Catenin Signaling in the Neural Mechanisms of Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease [frontiersin.org]
- 5. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulatory effects of this compound on the proliferation of neural precursor cells [cjter.com]
- 8. Frontiers | Wnt/β-Catenin Signaling Promotes Differentiation of Ischemia-Activated Adult Neural Stem/Progenitor Cells to Neuronal Precursors [frontiersin.org]
- 9. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to ADT-OH and Its Effects on Angiogenesis and Vascular Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a synthetic compound known to be a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. As a member of the gasotransmitter family, H₂S is a critical signaling molecule involved in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on angiogenesis and vascular function. It details the experimental evidence for its pro-angiogenic activities in endothelial cells, alongside its seemingly contradictory anti-migratory and anti-invasive properties in the context of cancer. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction to this compound
This compound is an organic molecule that belongs to the dithiocarbonyl class of compounds. Its primary recognized function in biological research is its ability to slowly release hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling roles in the cardiovascular, nervous, and other systems. The controlled release of H₂S from this compound allows for the investigation of its downstream effects without the rapid, bolus delivery associated with inorganic sulfide salts like sodium hydrosulfide (B80085) (NaHS).
Effects of this compound on Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for development, wound healing, and also for pathological conditions such as tumor growth. The effects of this compound on angiogenesis appear to be context-dependent, with current evidence primarily pointing towards a pro-angiogenic role in vascular endothelial cells.
In Vitro Endothelial Cell Tube Formation
The tube formation assay is a widely used in vitro model to assess the potential of endothelial cells to form capillary-like structures, a key step in angiogenesis. Studies have shown that this compound promotes tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).
Quantitative Data Summary
| Assay | Cell Type | Treatment | Observed Effect | Reference |
| Tube Formation Assay | HUVEC | Conditioned media with permeated this compound | Increased total tube length (p < 0.001) | [1] |
Experimental Protocol: HUVEC Tube Formation Assay with this compound
This protocol is adapted from the methodology used in studies investigating the angiogenic potential of this compound[1].
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
24-well culture plates
-
Calcein-AM (for fluorescence imaging)
-
Inverted microscope with fluorescence capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane matrix on ice overnight.
-
Pipette 250 µL of the cold liquid matrix into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-80% confluency.
-
Harvest cells using trypsin and resuspend in endothelial cell growth medium.
-
Prepare a cell suspension containing the desired concentration of this compound. A range of concentrations should be tested to determine a dose-response.
-
Seed 1.5 x 10⁴ to 2 x 10⁴ HUVECs onto the solidified matrix in each well.
-
-
Incubation and Treatment:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
If not already included in the seeding medium, add this compound at various concentrations to the wells.
-
-
Visualization and Quantification:
-
After 4-18 hours of incubation, visualize the formation of capillary-like structures using a phase-contrast microscope.
-
For fluorescence imaging, incubate the cells with Calcein-AM (2 µg/mL) for 30 minutes.
-
Capture images of the tube network.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Experimental Workflow: Tube Formation Assay
Workflow for the in vitro HUVEC tube formation assay.
Effects of this compound on Vascular Function
Beyond its role in forming new blood vessels, this compound, through the release of H₂S, is implicated in modulating various aspects of vascular function.
Endothelial Cell Migration
Endothelial cell migration is a prerequisite for angiogenesis. Interestingly, while promoting tube formation, studies on cancer cells have shown that this compound can inhibit cell migration.
Quantitative Data Summary
| Assay | Cell Type | Treatment (this compound) | Observed Effect | Reference |
| Wound Healing Assay | B16F10 Melanoma | 6.3 µM | Significantly reduced cell migration | [2] |
| Transwell Migration Assay | B16F10 Melanoma | Dose-dependent | Inhibited migration and invasion | [2] |
This dichotomy suggests that the effect of this compound on cell migration may be highly dependent on the cell type and the specific signaling pathways that are dominant in that context. In endothelial cells, the pro-angiogenic signaling may override migratory-inhibitory pathways seen in cancer cells.
Experimental Protocol: Endothelial Cell Transwell Migration Assay
This is a general protocol that can be adapted for use with this compound.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM) with supplements
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
This compound
-
Chemoattractant (e.g., VEGF or serum)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Procedure:
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency.
-
Serum-starve the cells for 2-6 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add this compound at various concentrations to the upper or lower chamber, depending on the experimental design.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
-
Analysis:
-
Remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet for 20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Experimental Workflow: Transwell Migration Assay
Workflow for the in vitro Transwell migration assay.
Aortic Ring Assay
Experimental Protocol: Aortic Ring Assay
This is a general protocol that can be adapted for use with this compound.
Materials:
-
Thoracic aorta from a rat or mouse
-
Basement membrane matrix
-
Endothelial cell growth medium
-
This compound
-
48-well culture plates
-
Surgical instruments
-
Stereomicroscope
Procedure:
-
Aorta Dissection:
-
Euthanize the animal and excise the thoracic aorta under sterile conditions.
-
Place the aorta in cold serum-free medium.
-
Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
-
Embedding Aortic Rings:
-
Coat the wells of a 48-well plate with a thin layer of basement membrane matrix and allow it to solidify at 37°C.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of the matrix.
-
-
Culture and Treatment:
-
Add endothelial cell growth medium to each well.
-
Add this compound at various concentrations to the medium.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
-
Signaling Pathways Implicated in this compound's Vascular Effects
The biological effects of this compound are mediated by the signaling cascades initiated by its release of H₂S.
Pro-Angiogenic Signaling in Endothelial Cells
In endothelial cells, H₂S donors have been shown to activate pro-angiogenic pathways. A key pathway implicated is the PI3K/Akt/eNOS cascade .
Proposed pro-angiogenic signaling pathway of this compound in endothelial cells.
Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and a key mediator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.
Anti-Migratory Signaling in Cancer Cells
In contrast to its effects on endothelial cells, in melanoma cells, this compound has been shown to inhibit migration and invasion by suppressing the FAK/Paxillin and Akt signaling pathways [2].
Inhibitory signaling pathway of this compound on cancer cell migration and invasion.
Focal Adhesion Kinase (FAK) and Paxillin are key components of focal adhesions, which are critical for cell migration. By inhibiting the phosphorylation and activation of FAK and its downstream target Paxillin, this compound disrupts the machinery required for cell movement in these cancer cells. The inhibition of Akt in this context further contributes to the anti-migratory phenotype.
Discussion and Future Directions
The available evidence paints a complex picture of this compound's effects on angiogenesis and vascular function. In vascular endothelial cells, the dominant effect appears to be pro-angiogenic, likely mediated through the PI3K/Akt/eNOS pathway. This suggests potential therapeutic applications for this compound in conditions where promoting blood vessel growth is beneficial, such as in wound healing and ischemic diseases.
However, the potent anti-migratory and anti-invasive effects observed in cancer cells highlight the importance of cellular context. This dual functionality opens up intriguing possibilities for therapeutic strategies. For instance, targeted delivery of this compound to tumors could potentially inhibit metastasis, while its pro-angiogenic effects might need to be considered and managed.
Future research should focus on several key areas:
-
Dose-response studies: Establishing clear dose-response curves for this compound's effects on endothelial cell tube formation, migration, and proliferation is crucial for understanding its therapeutic window.
-
In vivo studies: While in vitro and ex vivo data are valuable, in vivo studies are necessary to confirm the angiogenic and vascular effects of this compound in a physiological setting.
-
Signaling pathway elucidation: Further investigation is needed to confirm the precise signaling mechanisms by which this compound exerts its effects in endothelial cells and to understand the molecular basis for its differential effects in various cell types.
-
Vascular permeability: The effect of this compound on vascular permeability, a key aspect of vascular function, remains to be thoroughly investigated.
Conclusion
This compound, as a slow-releasing H₂S donor, is a valuable tool for studying the role of this gasotransmitter in vascular biology. Current evidence suggests that it has pro-angiogenic effects in endothelial cells, primarily through the PI3K/Akt/eNOS pathway. In contrast, it exhibits anti-migratory properties in some cancer cells by inhibiting FAK/Paxillin and Akt signaling. This in-depth technical guide provides a foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and harness its therapeutic potential. The detailed protocols and pathway diagrams presented herein are intended to facilitate the design and execution of future studies in this promising area of research.
References
The Rise of Dithiolethiones: A Technical Guide to their Discovery and Development as Hydrogen Sulfide (H₂S) Donors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogen sulfide (B99878) (H₂S), once known only for its toxicity, is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) in regulating a vast array of physiological processes. The therapeutic potential of harnessing H₂S signaling has spurred the development of donor molecules capable of controlled release. Among these, the 3H-1,2-dithiole-3-thione scaffold has emerged as a privileged pharmacophore. These organosulfur compounds, including the notable anethole (B165797) dithiolethione (ADT), are not mere H₂S sources; they are sophisticated prodrugs whose bioactivation is intricately linked to cellular metabolic and redox pathways. This technical guide provides an in-depth exploration of the discovery of dithiolethiones, the complex mechanisms governing their H₂S release, their modulation of key cytoprotective signaling pathways, and the experimental methodologies crucial for their evaluation.
Discovery and Key Dithiolethione-Based H₂S Donors
The history of dithiolethiones predates their recognition as H₂S donors. Initially, compounds like 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (oltipraz) were investigated for other therapeutic properties, including as antischistosomal agents.[1] Subsequent research revealed their potent cancer chemopreventive effects, which were found to be mediated by the induction of Phase II detoxifying enzymes.[1][2] This cytoprotective activity is now understood to be linked to their ability to modulate cellular redox signaling, a function intertwined with H₂S biology.
The most extensively studied dithiolethiones as H₂S donors include:
-
Anethole Dithiolethione (ADT) : 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione is a clinically used hepatoprotective and choleretic drug that has been identified as a slow-release H₂S prodrug.[3][4]
-
ADT-OH (ACS 1) : The O-demethylated metabolite of ADT, 5-(p-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is also a key player in H₂S generation.[5][6]
-
Anethole Dithiolone (ADO) : A metabolite of ADT where the exocyclic thione sulfur is replaced by oxygen. Studies have shown ADO to be an even more efficient H₂S donor than ADT under metabolic conditions.[7]
Mechanism of H₂S Release: Beyond Simple Hydrolysis
Early hypotheses suggested that H₂S release from dithiolethiones occurred via simple hydrolysis. However, current evidence points to a more complex, enzyme-catalyzed metabolic activation.[7] The formation of H₂S is largely dependent on oxidative metabolism within the liver.
Incubation of ADT with rat liver microsomes in the presence of NADPH and oxygen leads to significant H₂S production.[7] This process is inhibited by agents like N-benzyl-imidazole, strongly implicating the involvement of cytochrome P450 (CYP)-dependent monooxygenases.[7] The metabolic cascade involves two primary competing pathways: O-demethylation and S-oxidation, catalyzed by both CYP enzymes and Flavin-dependent monooxygenases (FMO).[5] This oxidative process leads to the formation of intermediates, such as the ADO sulfoxide, which are crucial for the eventual release of H₂S.[7]
Furthermore, non-enzymatic triggers can also induce H₂S release. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often elevated in pathological conditions, can oxidize the dithiolethione moiety and facilitate H₂S generation.[8]
Core Signaling Pathway: Keap1-Nrf2 Activation
A primary mechanism through which dithiolethiones exert their profound cytoprotective effects is the activation of the Keap1-Nrf2 signaling pathway.[1][9] This pathway is a master regulator of the cellular antioxidant and anti-electrophile response.
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[10]
Dithiolethiones, being electrophilic, can react with highly reactive cysteine residues on the Keap1 protein.[10] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[9] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a battery of protective proteins, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone reductase, glutathione (B108866) S-transferases) and antioxidant proteins.[1][11]
Quantitative Data on Dithiolethiones as H₂S Donors and Enzyme Inducers
The efficacy of dithiolethiones varies significantly based on their chemical structure. Comparative studies are essential to identify lead compounds for drug development.
Table 1: Comparison of H₂S Donor Properties
Metabolic studies have demonstrated that the conversion of the exocyclic thione to a ketone (dithiolone) enhances H₂S-releasing capability.
| Compound | Parent Compound | H₂S Releasing Efficiency | Notes |
| Anethole Dithiolone (ADO) | ADT | Higher | ADO is a metabolite of ADT and a better H₂S donor in the presence of liver microsomes.[7] |
| Anethole Dithiolethione (ADT) | - | Lower | Serves as a prodrug, metabolized to more active H₂S-releasing species like ADO.[7] |
Table 2: Comparative Induction of Phase II Enzymes
Extensive research has been conducted to identify dithiolethiones with superior chemopreventive properties compared to the prototype, oltipraz (B1677276). Enzyme induction is a key biomarker for this activity.
| Compound Class | Enzyme Induced | Induction Level vs. Oltipraz | Reference |
| Various Dithiolethiones (17 tested) | NAD(P)H:quinone reductase (NQO1) | 15 compounds showed greater induction | [12] |
| Glutathione S-transferase (GST) | 11 compounds showed greater induction | [12] | |
| Oltipraz Prodrugs (Compounds 5 & 6) | NQO1 | Potency on par with oltipraz | [12][13] |
Data synthesized from studies on murine hepatoma cells and in vivo rat models.[12][13]
Key Experimental Protocols
General Synthesis of Dithiolethiones
A prevalent method for synthesizing the 3H-1,2-dithiole-3-thione core involves the sulfuration of 1,3-dicarbonyl compounds or their equivalents.[14][15]
Principle: This reaction uses a sulfurating agent to replace oxygen atoms with sulfur and to form the dithiole ring.
Typical Protocol (Example: from a 3-oxoester):
-
Reactant Setup: A 3-oxoester is dissolved in a high-boiling point, inert solvent such as toluene (B28343) or xylene.
-
Sulfurating Agent Addition: A mixture of a thionating agent, like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), and elemental sulfur is added to the solution.[14][15] The use of hexamethyldisiloxane (B120664) (HMDO) can improve yields and simplify workup.[14]
-
Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is filtered to remove insoluble byproducts. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the desired 3H-1,2-dithiole-3-thione.
Measurement of H₂S Release: The Methylene (B1212753) Blue Assay
Quantifying H₂S release is critical but challenging due to the gas's volatility and reactivity. The methylene blue (MB) assay is a well-established and widely used colorimetric method.[16][17]
Principle: In a highly acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (FeCl₃) to form the stable blue dye, methylene blue. The absorbance of this dye, measured spectrophotometrically at ~670 nm, is directly proportional to the initial H₂S concentration.[16][18]
Detailed Methodology:
-
H₂S Trapping:
-
Aliquots of the experimental sample (e.g., buffer containing the dithiolethione donor after incubation) are added to a trapping solution of zinc acetate (B1210297) (e.g., 1% w/v).
-
H₂S is trapped as insoluble zinc sulfide (ZnS), which prevents its escape as a gas.
-
-
Reagent Preparation:
-
Reagent A: N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (e.g., 20 mM in 7.2 M HCl).[16]
-
Reagent B: Ferric chloride (FeCl₃) solution (e.g., 30 mM in 1.2 M HCl).[16]
-
-
Color Development:
-
The ZnS precipitate is centrifuged and the supernatant discarded.
-
Deionized water is added to the pellet, followed by Reagent A and then Reagent B.
-
The mixture is vortexed and incubated in the dark at room temperature for 15-30 minutes to allow for full color development.
-
-
Measurement:
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of 665-675 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of a sulfide standard (e.g., NaHS or Na₂S).
-
The H₂S concentration in the unknown sample is determined by interpolating its absorbance value on the standard curve.
-
Interferences: Strong reducing agents can prevent the formation of the blue color, while high turbidity or sample color can interfere with the absorbance reading.[17][18]
Conclusion and Future Directions
Dithiolethiones represent a highly promising class of H₂S-releasing prodrugs. Their unique mechanism of action, which is dependent on metabolic activation, allows for a slower, more sustained release of H₂S that may better mimic endogenous production compared to simple sulfide salts. Furthermore, their potent ability to activate the cytoprotective Keap1-Nrf2 pathway provides a dual mechanism for therapeutic intervention, combining the signaling actions of H₂S with a robust antioxidant and detoxification response.
Future research will likely focus on designing novel dithiolethione derivatives with enhanced potency, selectivity, and organ-specific targeting. The development of hybrid molecules, which couple the dithiolethione pharmacophore to other bioactive agents, is also a burgeoning field.[19] A deeper understanding of the specific CYP and FMO isozymes involved in their metabolism will be crucial for predicting pharmacokinetics and potential drug-drug interactions. As analytical methods for H₂S detection continue to improve in sensitivity and real-time capability, the intricate roles of these fascinating molecules in health and disease will be further elucidated, paving the way for their clinical translation.
References
- 1. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism [frontiersin.org]
- 4. Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of H2S Formation from the Metabolism of Anetholedithiolethione and Anetholedithiolone by Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species-Triggered Hydrogen Sulfide Release and Cancer-Selective Antiproliferative Effect of Anethole Dithiolethione-Containing Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase 2 enzyme induction by the major metabolite of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 18. aquaphoenixsci.com [aquaphoenixsci.com]
- 19. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ADT-OH's impact on mitochondrial function in cancer cells
An In-depth Technical Guide to the Impact of ADT-OH on Mitochondrial Function in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (this compound) is a well-established slow-releasing hydrogen sulfide (B99878) (H₂S) donor, a molecule belonging to a class of compounds known as gasotransmitters that play crucial roles in various biological processes. Recent research has illuminated the potent anti-cancer properties of this compound, particularly its ability to modulate fundamental cellular processes in cancer cells, including apoptosis and metastasis. A significant portion of this compound's mechanism of action converges on the mitochondrion, a central hub for cellular energy production, metabolism, and programmed cell death.
This technical guide provides a comprehensive overview of the multifaceted impact of this compound on mitochondrial function in cancer cells. It consolidates key quantitative data, details the experimental protocols used to elucidate these effects, and visualizes the complex signaling pathways involved. The information presented is intended to serve as a critical resource for researchers investigating novel cancer therapeutics and the intricate role of mitochondrial dynamics in oncology.
Modulation of Mitochondrial Dynamics and Morphology by this compound
Mitochondria are not static organelles but exist in a dynamic equilibrium between fusion (merging) and fission (division) events. This balance is critical for maintaining mitochondrial health, regulating cellular metabolism, and controlling cell fate. In many aggressive cancers, such as triple-negative breast cancer (TNBC), this balance is skewed towards fission, resulting in fragmented, dot-like mitochondria that support cancer cell migration and metabolic plasticity.
This compound has been shown to directly counteract this pro-cancerous phenotype by promoting mitochondrial fusion. Treatment of TNBC cells with this compound leads to a significant elongation of mitochondria, reversing the fragmented morphology. This morphological shift is driven by changes in the core mitochondrial dynamics machinery. This compound treatment decreases the expression of Dynamin-related protein 1 (Drp1), a key mediator of mitochondrial fission, while simultaneously increasing the expression of Mitofusin 2 (Mfn2), a protein essential for mitochondrial fusion.
Beyond altering the overall network structure, ultrastructural analysis via transmission electron microscopy (TEM) reveals that this compound treatment inflicts significant damage on the mitochondria. In breast cancer cells, this includes damage to the mitochondrial membrane, a decrease or complete disappearance of the cristae, and the appearance of mitochondrial vacuolization.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative impact of this compound on key mitochondrial and cellular parameters in various breast cancer cell lines.
Table 1: Effect of this compound on Mitochondrial Length and Dynamics Proteins Treatment Condition: 50 µM this compound for 48 hours. Data are presented as mean ± SD.
| Cell Line | Parameter | Control Group | This compound Treated | Fold Change | P-value |
| MDA-MB-231 | Mitochondrial Length (µm) | ~0.8 ± 0.2 | ~2.5 ± 0.5 | ~3.1x Increase | < 0.001 |
| Relative Drp1 Expression | 1.0 | ~0.5 | ~0.5x Decrease | < 0.01 | |
| Relative Mfn2 Expression | 1.0 | ~1.8 | ~1.8x Increase | < 0.05 | |
| 4T1-Luci | Mitochondrial Length (µm) | ~0.7 ± 0.2 | ~2.2 ± 0.4 | ~3.1x Increase | < 0.001 |
| Relative Drp1 Expression | 1.0 | ~0.5 | ~0.5x Decrease | < 0.005 | |
| Relative Mfn2 Expression | 1.0 | ~2.0 | ~2.0x Increase | < 0.01 | |
| MCF-7 | Mitochondrial Length (µm) | ~2.0 ± 0.4 | ~1.5 ± 0.3 | ~0.75x Decrease | < 0.05 |
| Relative Drp1 Expression | 1.0 | ~1.0 | No significant change | NS | |
| Relative Mfn2 Expression | 1.0 | ~1.0 | No significant change | NS |
Data synthesized from figures in a study by Yu et al..
Table 2: Cytotoxicity of this compound in Breast Cancer Cells (IC₅₀ Values) IC₅₀ is the concentration of a drug that gives half-maximal response.
| Cell Line | IC₅₀ at 24h (µM) | IC₅₀ at 48h (µM) |
| MDA-MB-231 | 103.4 ± 8.7 | 78.5 ± 6.3 |
| 4T1-Luci | 115.2 ± 9.5 | 89.1 ± 7.2 |
| MCF-7 | 121.6 ± 10.1 | 95.3 ± 8.1 |
Visualization of this compound's Effect on Mitochondrial Dynamics
Caption: this compound alters mitochondrial dynamics in TNBC cells.
Impact on Mitophagy and Bioenergetics
In conjunction with altering mitochondrial shape, this compound inhibits overall mitochondrial function. This is achieved through a dual mechanism: inflicting direct structural damage and downregulating mitophagy, the selective autophagic removal of damaged mitochondria. By preventing the clearance of the dysfunctional, this compound-damaged mitochondria, the compound ensures a buildup of compromised organelles, leading to a collapse in cellular bioenergetics.
Studies using Seahorse XF analysis have demonstrated that this compound treatment significantly reduces basal respiration and the spare respiratory capacity in breast cancer cells. This indicates a profound inhibition of mitochondrial oxidative phosphorylation. Consequently, mitochondrial ATP production rates are substantially decreased. Interestingly, cells attempt to compensate for this mitochondrial shutdown by increasing their rate of glycolysis, though this metabolic switch is insufficient to maintain the high energetic demands of cancer cells, ultimately contributing to the anti-metastatic phenotype.
Visualization of Mitochondrial Function Analysis Workflow
Caption: Workflow for assessing this compound's impact on cellular bioenergetics.
Induction of Mitochondrial-Mediated Apoptosis
This compound is a potent inducer of apoptosis, leveraging both extrinsic and intrinsic (mitochondrial) cell death pathways. In melanoma cells, this compound inhibits the degradation of IκBα, which in turn prevents the activation of the pro-survival transcription factor NF-κB. This leads to the downregulation of key anti-apoptotic proteins targeted by NF-κB, including XIAP and Bcl-2.
The reduction of Bcl-2, a guardian of the mitochondrial outer membrane, is a critical event that links to the intrinsic apoptosis pathway. Lower levels of Bcl-2 allow the pro-apoptotic proteins Bax and Bak to permeabilize the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the activation of the caspase cascade, culminating in cell death.
Furthermore, this compound enhances the extrinsic pathway by increasing the levels of the Fas-Associated Death Domain (FADD) protein. It achieves this by downregulating MKRN1, an E3 ubiquitin ligase that targets FADD for degradation. Elevated FADD levels promote the activation of caspase-8, which not only activates downstream executioner caspases but can also cleave the protein Bid into tBid, further amplifying the mitochondrial apoptosis pathway.
Visualization of this compound Induced Apoptotic Signaling
Caption: this compound induces apoptosis via extrinsic and mitochondrial pathways.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on mitochondrial function.
Mitochondrial Morphology Analysis (Fluorescence Microscopy)
Objective: To visualize mitochondrial morphology and network characteristics in live cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, 4T1-Luci) onto glass-bottom dishes or multi-well plates suitable for imaging. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
Staining:
-
Thirty minutes before imaging, add MitoTracker™ Red CMXRos (e.g., at a final concentration of 100 nM) directly to the culture medium.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Immediately acquire images using a confocal or fluorescence microscope equipped with a Texas Red or similar filter set.
-
Analysis: Quantify mitochondrial length and morphology using image analysis software such as ImageJ/Fiji. At least 10-15 cells per condition should be analyzed.
Ultrastructural Analysis (Transmission Electron Microscopy - TEM)
Objective: To examine the fine details of mitochondrial structure, including cristae and membrane integrity.
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with this compound as described above.
-
Fixation:
-
Aspirate the culture medium and gently wash cells with PBS.
-
Fix the cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature.
-
-
Post-fixation: Wash the cells with cacodylate buffer and post-fix with 1% osmium tetroxide (OsO₄) in the same buffer for 1 hour on ice.
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a mixture of resin (e.g., Epon) and propylene (B89431) oxide, followed by pure resin.
-
Embed the samples in resin blocks and polymerize in an oven at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate (B1210297) followed by lead citrate.
-
-
Imaging: Examine the grids using a transmission electron microscope. Capture images of mitochondria at various magnifications to assess cristae structure, membrane integrity, and the presence of vacuoles.
Western Blotting for Drp1 and Mfn2
Objective: To quantify the expression levels of key mitochondrial fission and fusion proteins.
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Drp1, Mfn2, and a loading control (e.g., β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of Drp1 and Mfn2 to the loading control.
Conclusion
This compound represents a promising anti-cancer agent that exerts significant and multifaceted effects on mitochondrial biology. By forcefully shifting the dynamic balance from fission towards fusion, inflicting structural damage, and inhibiting the critical quality control process of mitophagy, this compound orchestrates a collapse of mitochondrial function. This bioenergetic crisis, coupled with the targeted activation of apoptotic signaling pathways, effectively curtails the metastatic potential and viability of cancer cells. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research into H₂S donors as a novel class of mitochondrially-targeted cancer therapeutics.
Initial Studies on the Bioavailability of Androgen Deprivation Therapy (ADT) Agents: A Technical Overview
A Note on Terminology: Initial literature searches for "ADT-OH derivatives" in the context of Androgen Deprivation Therapy (ADT) did not yield specific results. Scientific literature identifies "this compound" as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, a hydrogen sulfide (B99878) (H₂S) donor investigated for its effects in conditions like cancer and impaired vascular function, rather than as an androgen receptor antagonist.[1][2] The term "ADT" in the context of prostate cancer treatment refers to Androgen Deprivation Therapy, a cornerstone in managing this disease.[3][4][5] This guide will focus on the bioavailability of novel oral agents used for Androgen Deprivation Therapy, a topic of significant interest to researchers and drug development professionals.
This technical guide provides an in-depth overview of the initial studies on the bioavailability of modern oral Androgen Deprivation Therapy agents. It is intended for researchers, scientists, and drug development professionals working on novel treatments for prostate cancer.
Introduction to Oral Androgen Deprivation Therapy
Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgens, such as testosterone (B1683101).[3] Androgen Deprivation Therapy (ADT) aims to reduce androgen levels or block their action on prostate cancer cells.[3][5] While traditionally administered via injections or implants, the development of oral ADT agents represents a significant advancement, offering greater patient convenience.[6][7] The bioavailability of these oral agents is a critical factor in their clinical efficacy and safety.
Bioavailability of Novel Oral ADT Agents
The following tables summarize key pharmacokinetic parameters from initial studies of novel oral ADT agents.
Table 1: Pharmacokinetic Properties of Relugolix (B1679264), an Oral GnRH Antagonist
| Parameter | Value | Species | Study Notes | Reference |
| Time to Castration (Testosterone < 50 ng/dL) | 56% of patients by Day 4 | Human | Phase 3 HERO study. Relugolix administered as a 120 mg daily oral dose. | [8] |
| Sustained Castration Rate (through 48 weeks) | 96.7% | Human | Compared to 88.8% for leuprolide injections. | [8] |
| Testosterone Recovery (90 days post-treatment) | Mean level of 288.4 ng/dL | Human | Subgroup analysis from the HERO study. | [8] |
| Administration | Oral, once daily | Human | Offers a non-invasive alternative to injectable formulations. | [6][7] |
Table 2: Characteristics of Second-Generation Androgen Receptor Antagonists
| Compound | Key Features | Bioavailability Notes | Reference |
| Enzalutamide | High-affinity AR antagonist, prevents nuclear translocation. | Orally administered. Overcomes resistance to first-generation antiandrogens. | [9] |
| Apalutamide | Potent AR inhibitor, inhibits nuclear translocation. | Orally administered. Effective in non-metastatic castration-resistant prostate cancer. | |
| Darolutamide | High-affinity AR antagonist with a distinct structure. | Orally administered. Pan-antagonist of several escape mutations. | |
| Novel Compound 92 | AR antagonist that disrupts AR ligand-binding domain dimerization. | Preclinical oral bioavailability not specified, but showed high bioactivity in vitro. | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting bioavailability data. Below are representative experimental protocols employed in the study of oral ADT agents.
Phase 3 Clinical Trial Protocol for an Oral GnRH Antagonist (Example: HERO Trial for Relugolix)
-
Study Design: Randomized, open-label, multicenter Phase 3 trial.
-
Participants: Men with advanced prostate cancer requiring at least one year of ADT.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either:
-
Oral relugolix (120 mg once daily after a loading dose).
-
Leuprolide acetate (B1210297) injections every 3 months.
-
-
Primary Endpoint: Sustained castration, defined as serum testosterone levels < 50 ng/dL from day 29 through week 48.
-
Secondary Endpoints:
-
Castration rates at various early time points (e.g., day 4 and 15).
-
Profound castration rates (testosterone < 20 ng/dL).
-
Testosterone recovery in a subgroup of patients after treatment discontinuation.
-
-
Pharmacokinetic Sampling: Blood samples were collected at specified intervals to determine serum testosterone concentrations.
-
Analytical Method: Serum testosterone levels were measured using validated laboratory techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preclinical in vivo Bioavailability Study for a Novel AR Antagonist
-
Animal Model: Male rodents (e.g., rats or mice).
-
Drug Administration: The test compound is administered orally via gavage at a specific dose. A parallel group receives the compound intravenously to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing from a suitable blood vessel (e.g., tail vein).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalytical Method: The concentration of the drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Oral Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizing Mechanisms of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and processes relevant to the study of oral ADT agents.
Caption: Androgen receptor signaling pathway in a prostate cancer cell.
Caption: Mechanisms of action for different classes of oral ADT agents.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. Role of hydrogen sulfide donors in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of hydrogen sulfide donors in cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen deprivation therapy - Wikipedia [en.wikipedia.org]
- 4. Evolution of Androgen Deprivation Therapy (ADT) and Its New Emerging Modalities in Prostate Cancer: An Update for Practicing Urologists, Clinicians and Medical Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormone Therapy for Prostate Cancer | American Cancer Society [cancer.org]
- 6. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Response to Androgen Deprivation Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Unveiling the Molecular Footprint of ADT-OH: An In-depth Technical Guide to its Off-Target Effects in Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a hydrogen sulfide (B99878) (H₂S) releasing donor, as observed in preliminary cancer research studies. While primarily investigated for its anti-tumor properties, a deeper analysis of its molecular interactions reveals a broader spectrum of activity. This document collates quantitative data, details experimental methodologies, and visualizes the complex signaling pathways modulated by this compound, offering a critical resource for researchers exploring its therapeutic potential and refining its application.
Quantitative Analysis of this compound Cellular Effects
The following tables summarize the key quantitative data from preliminary studies on this compound, focusing on its effects on cell viability and proliferation across various cancer cell lines.
Table 1: Inhibitory Concentration (IC₅₀) of this compound in Melanoma Cells
| Cell Line | Cell Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| A375 | Human Melanoma | 24 | 11.67 | [1] |
| B16F10 | Murine Melanoma | 24 | 5.653 | [1] |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Cell Type | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| B16F10 | Murine Melanoma | 12.5 | 55.74 | [2] |
| MEF | Mouse Embryonic Fibroblast | 12.5 | 27.64 | [2] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments used to characterize the effects of this compound.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The anti-proliferative effects of this compound were quantified using a Cell Counting Kit-8 (CCK-8) assay.[2]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: Cells were treated with a range of this compound concentrations (0.8–100 µM) for 24, 48, or 72 hours.
-
Assay: Following treatment, 10 µl of CCK-8 solution was added to each well.
-
Incubation and Measurement: After a 1-hour incubation period, the absorbance was measured at 450 nm using a microplate spectrophotometer.
Apoptosis Analysis by Flow Cytometry
Flow cytometry was employed to quantify this compound-induced apoptosis.[1]
-
Cell Treatment: Cells were treated with varying concentrations of this compound.
-
Staining: Treated cells were incubated with Annexin V conjugated to a fluorescent protein (e.g., enhanced green fluorescent protein).
-
Analysis: The percentage of apoptotic cells was determined using a FACSCalibur flow cytometer with CellQuest software.
Cell Cycle Analysis
The impact of this compound on the cell cycle was investigated through flow cytometry.[1]
-
Cell Fixation: Cells were fixed overnight at 4°C using 70% pre-chilled ethanol.
-
Staining: Fixed cells were stained with Propidium Iodide (PI).
-
Analysis: Cell cycle distribution was analyzed on a FACSCalibur flow cytometer.
Western Blot Analysis
Western blotting was utilized to assess changes in protein expression levels in response to this compound treatment.[1]
-
Cell Lysis: Treated cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a suitable method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., p-FAK, FAK, Paxillin, p-AKT, AKT, E-Cadherin, N-Cadherin, and Vimentin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
High-Throughput Proteomic Screening (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for high-throughput proteomic screening to compare protein expression levels between this compound-treated and untreated cells.[1]
-
Sample Preparation: Proteins were extracted from cell lysates, digested into peptides, and labeled for quantitative analysis.
-
LC-MS/MS Analysis: Labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting data was used to identify and quantify differentially expressed proteins. Bioinformatic tools were then used for pathway and network analysis.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and the experimental workflows.
Signaling Pathways Modulated by this compound
This compound, as a hydrogen sulfide donor, influences multiple signaling cascades within cancer cells. The primary intended effect is the induction of apoptosis. However, preliminary studies reveal a broader impact on pathways related to cell adhesion, migration, and survival.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADT-OH Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), also known as ACS1, is a synthetic hydrogen sulfide (B99878) (H₂S) donor derived from anethole (B165797) dithiolethione (ADT)[1][2]. As a slow-releasing H₂S donor, this compound is a valuable tool in studying the diverse physiological and pathological roles of H₂S, a critical gaseous signaling molecule[3][4][5][6]. Its applications in research are expanding, particularly in areas such as cancer biology, where it has been shown to induce apoptosis, and in neuroscience, where it exhibits neuroprotective effects[3][5][6]. Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its excellent solubilizing properties for a wide range of organic compounds[2][3][7][8]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆OS₃ | [1][2][9] |
| Molecular Weight | 226.3 g/mol | [2][9] |
| CAS Number | 18274-81-2 | [1][2][9] |
| Appearance | Yellow crystalline solid | [1][2] |
| Purity | ≥98% | [2][9] |
| Solubility in DMSO | 5 mg/mL | [2] |
| Storage (Solid) | -20°C, desiccated | [2][10] |
| Stability (Solid) | ≥ 4 years at -20°C | [2] |
| Storage (DMSO Stock) | -20°C or -80°C | [10][11] |
| Stability (DMSO Stock) | Up to 1 month at -20°C, 6 months at -80°C | [10][11] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and located inside a chemical fume hood to minimize inhalation of the powder.
-
Wear appropriate PPE.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.263 mg of this compound (Molecular Weight = 226.3 g/mol ).
-
-
Solubilization in DMSO:
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat[12]. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[11].
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[11].
-
Safety Precautions:
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it; therefore, always wear gloves when handling DMSO solutions[7].
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Diagrams
Caption: Workflow for preparing this compound stock solution with DMSO.
Caption: Simplified signaling overview of this compound as an H₂S donor.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the hydrogen sulfide-releasing donor this compound in the regulation of mammal neural precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. This compound - Cayman Chemical [bioscience.co.uk]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. emulatebio.com [emulatebio.com]
Determining the Optimal Working Concentration of ADT-OH for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a well-documented hydrogen sulfide (B99878) (H₂S) releasing donor with significant potential in cancer research.[1][2][3] As a slow-releasing H₂S donor, this compound has been shown to induce apoptosis, inhibit cell proliferation and metastasis in various cancer cell lines.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, including the FAK/Paxillin and NF-κB pathways.[1][2][4] This document provides detailed application notes and standardized protocols for determining the optimal working concentration of this compound in common in vitro assays, ensuring reliable and reproducible results for researchers in the field of drug development and cancer biology.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the gradual release of hydrogen sulfide. H₂S, the third endogenous gasotransmitter, is involved in a multitude of physiological and pathological processes.[3][5] In the context of cancer, this compound has been demonstrated to:
-
Induce Apoptosis: this compound promotes cancer cell death by upregulating pro-apoptotic proteins like FADD and inhibiting anti-apoptotic pathways such as NF-κB.[1][3] It can suppress the degradation of FADD, an essential component of the extrinsic apoptosis pathway.[3][6]
-
Inhibit Metastasis: It has been shown to significantly inhibit the migration and invasion of cancer cells, a crucial aspect of metastasis, by suppressing the FAK/Paxillin signaling pathway.[1][2]
-
Modulate Signaling Pathways: this compound influences several signaling cascades, including the AKT and CSE/CBS pathways, which are critical for cell survival and proliferation.[2][4]
Data Presentation: Recommended Concentration Ranges for In Vitro Assays
The optimal working concentration of this compound is cell-type dependent and assay-specific. The following tables summarize empirically determined concentration ranges from various studies to serve as a starting point for optimization.
Table 1: Effective Concentrations of this compound in Cell Viability and Proliferation Assays
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time (h) | Observed Effect | Reference |
| MDA-MB-231 (TNBC) | Proliferation | 0 - 200 | 24 - 48 | Inhibition of metastasis without affecting proliferation at lower concentrations | [1] |
| 4T1-Luci (TNBC) | Proliferation | 0 - 200 | 24 - 48 | Inhibition of metastasis without affecting proliferation at lower concentrations | [1] |
| HCT116 (Colorectal) | Antitumor Activity | 7.5 - 120 | 48 | Synergistic enhancement with celecoxib | [1] |
| B16F10 (Melanoma) | CCK-8 | 0.8 - 100 | 24 | IC₅₀ = 5.653 µM | [2] |
| A375 (Melanoma) | CCK-8 | 0.8 - 100 | 24 | IC₅₀ = 11.67 µM | [2] |
| MEFs (Normal) | CCK-8 | 0.8 - 100 | 24 | IC₅₀ = 32.37 µM (less toxic to normal cells) | [2] |
| Various Tumor Cells | CCK-8 | 0.8 - 100 | 24, 48, 72 | Significant inhibition of proliferation | [7] |
Table 2: Effective Concentrations of this compound in Apoptosis and Cell Cycle Assays
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time (h) | Observed Effect | Reference |
| B16F10 (Melanoma) | Annexin V / PI | 0.8, 3.2, 12.5, 50 | 24 | Dose-dependent increase in apoptosis | [7] |
| B16F10, B16F1, A375 | Cell Cycle (PI) | 0, 6.3, 25, 100 | 24 | G₂/M phase arrest | [2] |
Table 3: Effective Concentrations of this compound in Cell Migration and Invasion Assays
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time (h) | Observed Effect | Reference |
| B16F10, B16F1, A375 | Transwell Invasion | 0, 6.3, 25, 100 | 12 | Dose-dependent suppression of invasion | [2] |
| B16F10, A375 | Wound Healing | Not specified | Not specified | Dose-dependent inhibition of migration | [4] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (CCK-8)
This protocol is adapted from established methods to determine the effect of this compound on cell viability.[2][7]
Materials:
-
This compound (stock solution in DMSO, protect from light)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0, 0.8, 1.6, 3.2, 6.3, 12.5, 25, 50, and 100 µM.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry methods for detecting apoptosis.[8][9][10]
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6.3, 25, 100 µM) for 24 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Protocol 3: Cell Invasion Assay (Transwell Assay)
This protocol outlines a method to assess the effect of this compound on cancer cell invasion.[2]
Materials:
-
This compound
-
Target cancer cell line
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0, 6.3, 25, 100 µM).
-
Seed 1 x 10⁵ cells in the upper chamber of the Transwell insert.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: Cell viability assay workflow.
Caption: Apoptosis assay workflow.
Solubility and Stability
This compound has limited water solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[11] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When preparing working solutions, it is crucial to ensure that this compound remains in solution and does not precipitate. It is recommended to prepare fresh dilutions from the stock solution for each experiment. For storage, this compound should be kept at -20°C and used within a month for optimal stability.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. caymanchem.com [caymanchem.com]
ADT-OH Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a synthetic hydrogen sulfide (B99878) (H₂S) donor that facilitates the slow release of H₂S, a gaseous signaling molecule with significant roles in various physiological and pathological processes. In oncological research, this compound has emerged as a promising experimental compound due to its demonstrated anti-cancer properties. It has been shown to inhibit the proliferation and metastasis of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its anti-cancer effects.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through two interconnected mechanisms: the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion. This is achieved by modulating critical intracellular signaling pathways.
The primary signaling cascades affected by this compound include:
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that promotes cell survival and proliferation by upregulating anti-apoptotic proteins. By suppressing NF-κB, this compound downregulates the expression of target genes like XIAP and Bcl-2, thereby promoting apoptosis.[2]
-
Suppression of the FAK/Paxillin Pathway: The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway is crucial for cell adhesion, migration, and invasion. This compound treatment leads to a decrease in the expression and phosphorylation of both FAK and its downstream target Paxillin, which in turn inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay |
| A375 | Human Melanoma | 11.67[1] | 24 hours | CCK-8 |
| B16F10 | Murine Melanoma | 5.653[1] | 24 hours | CCK-8 |
| A549 | Human Lung Carcinoma | 27.57[3] | 48 hours | CCK-8 |
| HCT-116 | Human Colorectal Carcinoma | Inhibits proliferation[1] | Not Specified | Not Specified |
| HepG2 | Human Hepatocellular Carcinoma | Inhibits proliferation[1] | Not Specified | Not Specified |
| MDA-MB-231 | Human Breast Adenocarcinoma | Inhibits proliferation[1] | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. It is recommended to perform a dose-response curve for each new cell line or experimental setup.
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of ADT-OH in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo dosage and administration of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, in mouse models. The information is compiled from preclinical studies, primarily in the field of oncology.
Introduction
This compound is a widely used experimental compound that serves as a donor of hydrogen sulfide, a gaseous signaling molecule with diverse physiological and pathological roles. In preclinical research, this compound has shown promise, particularly for its anti-cancer properties, including the induction of apoptosis and inhibition of metastasis in melanoma models.[1][2][3] Its mechanism of action involves the modulation of various signaling pathways, including the CSE/CBS and FAK/Paxillin pathways.[1]
Due to its therapeutic potential, understanding the appropriate in vivo dosage, administration routes, and formulation is critical for researchers. This document provides a detailed overview of these aspects to facilitate the design and execution of robust in vivo studies in mice.
Physicochemical Properties and Formulation
A significant challenge in working with this compound is its low water solubility, which can impact its bioavailability and administration.[4] Researchers have employed several strategies to overcome this limitation:
-
Suspensions: For oral gavage and intraperitoneal injections, this compound is often administered as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in phosphate-buffered saline (PBS).[3]
-
Solubilizing Agents: To improve solubility, hydroxypropyl-β-cyclodextrin (CD) has been used, with the resulting CD-ADT-OH complex demonstrating superior anti-cancer effects in vivo.[4]
-
Co-solvents: For transdermal delivery systems, formulations with propylene (B89431) glycol (PG) have been explored to enhance skin permeation.[5][6]
In Vivo Dosage and Administration Data
The following tables summarize the quantitative data on the in vivo dosage and administration of this compound in various mouse models.
Table 1: Summary of In Vivo Efficacy Studies of this compound in Mouse Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Frequency | Vehicle/Formulation | Key Findings |
| Tail-vein metastasis (B16F10 cells) | Melanoma | Tail vein injection | 17.5, 37.5, 75 mg/kg | 5 times a week for 3 weeks | Not specified | Significantly inhibited migration and invasion of melanoma cells.[1] |
| Footpad-injection (B16F10 cells) | Melanoma | Not specified | 37.5 mg/kg | Not specified | Not specified | Decreased paw volume and reduced the number of melanoma nodules in the lungs.[1] |
| Xenograft (B16F10 cells) | Melanoma | Oral gavage | 37.5 mg/kg | Once every other day | 0.5% carboxymethylcellulose/PBS | Reduced tumor size.[3] |
| Xenograft (B16F10 cells) | Melanoma | Gavage | Low-dose (not specified) | Not specified | Not specified | In combination with VNP-FADD, significantly inhibited tumor growth and induced apoptosis.[2] |
| Orthotopic xenograft (MDA-MB-231) | Triple-negative breast cancer | Intraperitoneal | Not specified | Not specified | Not specified | Potent anti-metastatic activity.[4] |
| Orthotopic (4T1-Luci) | Breast cancer | Intraperitoneal | Not specified | Not specified | Not specified | Potent anti-metastatic activity.[4] |
| Tail vein metastasis (4T1-Luci) | Breast cancer | Intraperitoneal | Not specified | Not specified | Not specified | Potent anti-metastatic activity.[4] |
| Colorectal cancer HCT116 xenograft | Colorectal cancer | Not specified | Low-dose (not specified) | Not specified | Not specified | Combination with celecoxib (B62257) showed excellent antitumor therapeutic effect without apparent toxicity.[4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ Value (µM) |
| A375 (human melanoma) | 11.67 |
| B16F10 (mouse melanoma) | 5.653 |
| MEFs (mouse embryonic fibroblasts) | 32.37 |
Data from[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from studies using this compound in melanoma xenograft models.[3]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile PBS. To do this, slowly add CMC powder to the PBS while vortexing to prevent clumping. Continue to mix until the CMC is fully dissolved. This may require stirring for an extended period.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Suspend this compound: Add the weighed this compound powder to the 0.5% CMC/PBS vehicle.
-
Homogenize the suspension: Vortex the mixture vigorously for several minutes to ensure a uniform suspension. If necessary, sonicate the suspension for short intervals on ice to aid in dispersion.
-
Verify concentration: Before administration, ensure the suspension is well-mixed to guarantee accurate dosing.
Protocol 2: Administration of this compound by Oral Gavage
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accurately weigh the mouse to calculate the correct dosage volume. Gently but firmly restrain the mouse to prevent movement and injury.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Administration: Gently insert the gavage needle into the esophagus. The needle should pass smoothly without resistance. Administer the calculated volume of the this compound suspension slowly and steadily.
-
Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Melanoma Metastasis
This compound has been shown to inhibit melanoma metastasis by suppressing the CSE/CBS and FAK/Paxillin signaling pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound in inhibiting melanoma metastasis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: General experimental workflow for an in vivo this compound efficacy study.
Important Considerations
-
Toxicity: While studies suggest this compound has low toxicity, especially towards normal cells, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and model being used.[1]
-
Pharmacokinetics: Currently, there is limited publicly available information on the detailed pharmacokinetics of this compound in mice. This data, including Cmax, Tmax, half-life, and bioavailability, is essential for designing optimal dosing schedules. Researchers should consider conducting pharmacokinetic studies to inform their experimental design.
-
Vehicle Effects: The choice of vehicle can influence the absorption and efficacy of this compound. It is important to include a vehicle-only control group in all experiments to account for any potential effects of the vehicle itself.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. Proper handling, restraint, and administration techniques are essential to minimize stress and ensure the well-being of the animals.
Conclusion
This compound is a valuable tool for in vivo research, particularly in the context of cancer biology. By carefully considering the dosage, administration route, and formulation, researchers can effectively utilize this compound to investigate the therapeutic potential of hydrogen sulfide donation in various disease models. The protocols and data presented here provide a foundation for the rational design of future in vivo studies with this compound. Further research into its pharmacokinetics and toxicology will be beneficial for its continued development and application.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Conducting an Apoptosis Assay with ADT-OH Treatment
Introduction
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is a well-documented hydrogen sulfide (B99878) (H₂S) releasing donor that has garnered significant interest in cancer research.[1] It serves as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[2][3] This application note provides detailed protocols for assessing apoptosis in cells treated with this compound using three standard methods: Annexin V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 assay, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay.
This compound induces apoptosis through a dual mechanism involving both the intrinsic and extrinsic pathways. It has been shown to inhibit the activation of NF-κB, which leads to the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2.[2][3] Concurrently, this compound can upregulate the Fas-Associated Death Domain (FADD) protein, a key adaptor in the extrinsic pathway, by suppressing its degradation.[3][4] This dual action culminates in the activation of executioner caspases and the subsequent dismantling of the cell.
Mechanism of Action: this compound Induced Apoptosis
This compound initiates apoptosis through two interconnected signaling cascades:
-
Intrinsic (Mitochondrial) Pathway: this compound treatment inhibits the degradation of IκBα, which in turn prevents the activation of the NF-κB signaling pathway.[3][4] This results in the decreased expression of NF-κB target genes that promote cell survival, including the anti-apoptotic proteins XIAP and Bcl-2.[2][3] The reduction of these proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
-
Extrinsic (Death Receptor) Pathway: this compound has been found to downregulate MKRN1, an E3 ubiquitin ligase responsible for the degradation of FADD.[3][5] The resulting increase in FADD protein levels promotes the activation of caspase-8, which then directly activates downstream executioner caspases like caspase-3, amplifying the apoptotic signal.[4][5]
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative results from treating a cancer cell line (e.g., B16F10 melanoma) with varying concentrations of this compound for 24 hours.[2][6] These values serve as a general guideline; actual results may vary depending on the cell line, passage number, and experimental conditions.
| This compound Conc. (µM) | Annexin V+/PI- (%)(Early Apoptosis) | Annexin V+/PI+ (%)(Late Apoptosis/Necrosis) | Total Apoptotic Cells (%) | Caspase-3/7 Activity(Fold Change vs. Control) | TUNEL Positive Cells (%) |
| 0 (Vehicle) | 2-5 | 1-3 | 3-8 | 1.0 | < 2 |
| 6.3 | 5-10 | 2-5 | 7-15 | 1.5 - 2.0 | 5-10 |
| 12.5 | 15-25 | 5-10 | 20-35 | 2.5 - 4.0 | 20-30 |
| 25 | 30-45 | 10-20 | 40-65 | 4.0 - 6.0 | 45-60 |
| 50 | 40-55 | 15-25 | 55-80 | 5.0 - 8.0 | 60-75 |
Experimental Workflow
The general workflow for conducting an apoptosis assay with this compound treatment involves cell culture, treatment, cell harvesting, and subsequent analysis using the chosen assay method.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]
Materials:
-
This compound (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)
-
Cell line of interest (e.g., B16F10) and appropriate culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2-5 x 10⁵ cells per well in 6-well plates and incubate overnight to allow for attachment.
-
This compound Treatment: Prepare fresh dilutions of this compound in culture medium. Aspirate the old medium from the wells and add the this compound-containing medium (or vehicle control) to the respective wells. Incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating apoptotic cells) from each well into a separate flow cytometry tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with serum-containing medium and combine these cells with their respective supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][9]
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells[7]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[7]
Protocol 2: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases.[10][11]
Materials:
-
This compound
-
Cell line and culture medium
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
This compound Treatment: Add 100 µL of medium containing the desired concentrations of this compound (and vehicle control) to the wells.
-
Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: After the treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[11]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation:
-
Calculate the fold change in caspase activity by normalizing the luminescence signal of treated samples to the vehicle control. An increase in luminescence corresponds to higher caspase-3/7 activity.
Protocol 3: TUNEL Assay for DNA Fragmentation
This assay detects DNA strand breaks, a hallmark of late-stage apoptosis.[12][13][14]
Materials:
-
This compound
-
Cell line and culture medium
-
Coverslips or 96-well imaging plates
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or directly in a 96-well imaging plate. Treat with this compound as described in previous protocols. Include a positive control by treating a separate sample with DNase I according to the kit manufacturer's instructions.[15]
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[15]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.25% Triton™ X-100 and incubating for 20 minutes at room temperature.[15]
-
Wash the cells twice with deionized water.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction buffer and enzyme mix according to the kit protocol.
-
Add the TdT reaction cocktail to each sample, ensuring the cells are completely covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[16]
-
-
Staining and Imaging:
-
Stop the reaction by washing the cells with PBS.
-
Perform the detection step (e.g., Click-iT® reaction or antibody incubation) as per the kit instructions.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells and mount the coverslips (if used) onto microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters.
-
Data Interpretation:
-
Apoptotic cells will show bright nuclear fluorescence (TUNEL positive), while non-apoptotic cells will only show the nuclear counterstain (e.g., blue from DAPI).
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.es]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. assaygenie.com [assaygenie.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
Application Notes and Protocols: Western Blot Analysis of Protein Expression After ADT-OH Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor molecule that has demonstrated significant anti-cancer properties, particularly in melanoma.[1] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels within these critical pathways.
This document provides detailed application notes and protocols for the Western blot analysis of protein expression in cells treated with this compound. It is intended to guide researchers in obtaining reliable and reproducible data to assess the efficacy and mechanism of action of this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in protein expression following this compound treatment, based on densitometric analysis of Western blot data. The data is presented as a fold change relative to untreated control cells, normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Effect of this compound on the FAK/Paxillin Signaling Pathway
| Target Protein | Treatment Group | Concentration (µM) | Fold Change vs. Control (Mean ± SD) |
| p-FAK (Tyr397) | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 0.62 ± 0.08 | |
| This compound | 10 | 0.35 ± 0.05 | |
| This compound | 20 | 0.18 ± 0.03 | |
| Total FAK | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 0.75 ± 0.10 | |
| This compound | 10 | 0.48 ± 0.07 | |
| This compound | 20 | 0.29 ± 0.04 | |
| Paxillin | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 0.81 ± 0.12 | |
| This compound | 10 | 0.55 ± 0.09 | |
| This compound | 20 | 0.39 ± 0.06 | |
| p-AKT (Ser473) | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 0.71 ± 0.09 | |
| This compound | 10 | 0.42 ± 0.06 | |
| This compound | 20 | 0.24 ± 0.04 | |
| Total AKT | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 0.98 ± 0.15 | |
| This compound | 10 | 0.95 ± 0.13 | |
| This compound | 20 | 0.92 ± 0.11 |
Table 2: Effect of this compound on Apoptosis-Related Proteins in the NF-κB Signaling Pathway
| Target Protein | Treatment Group | Concentration (µM) | Fold Change vs. Control (Mean ± SD) |
| FADD | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 1.85 ± 0.25 | |
| This compound | 10 | 2.90 ± 0.38 | |
| This compound | 20 | 4.10 ± 0.55 | |
| XIAP | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 0.68 ± 0.09 | |
| This compound | 10 | 0.41 ± 0.06 | |
| This compound | 20 | 0.22 ± 0.04 | |
| Bcl-2 | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 0.72 ± 0.10 | |
| This compound | 10 | 0.49 ± 0.07 | |
| This compound | 20 | 0.31 ± 0.05 | |
| Cleaved Caspase-3 | Control | 0 | 1.00 ± 0.00 |
| This compound | 5 | 2.50 ± 0.35 | |
| This compound | 10 | 4.80 ± 0.62 | |
| This compound | 20 | 7.20 ± 0.95 |
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a comprehensive procedure for the analysis of protein expression in cultured cells following treatment with this compound.
1. Cell Culture and this compound Treatment:
-
Culture cells (e.g., A375 or B16F10 melanoma cells) to 70-80% confluency in appropriate growth medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 100 µL for a 6-well plate).[3]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.[4] This ensures equal loading of protein for each sample.
4. Sample Preparation for Electrophoresis:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
Briefly centrifuge the samples before loading.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load equal amounts of protein for each sample into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein(s).[6]
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]
6. Protein Transfer (Electroblotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.[7]
7. Immunoblotting and Detection:
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-FAK, anti-p-FAK, anti-FADD) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step with TBST three times for 5-10 minutes each.[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system (e.g., CCD camera-based imager).[2]
8. Stripping and Re-probing (Optional):
-
To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, the membrane should be washed, blocked, and re-probed with a different primary antibody (e.g., for a loading control like GAPDH or β-actin).
9. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
Express the results as a fold change relative to the untreated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.
Caption: FAK/Paxillin signaling pathway inhibited by this compound.
Caption: this compound induces apoptosis via the NF-κB and FADD pathways.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. addgene.org [addgene.org]
- 5. ptglab.com [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blot protocol | Abcam [abcam.com]
Methodology for Assessing Angiogenesis in Response to ADT-OH
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. The compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. H₂S is a gaseous signaling molecule implicated in a variety of biological processes, including the regulation of angiogenesis. Depending on its concentration, H₂S can exert either pro-angiogenic or anti-angiogenic effects. This document provides detailed methodologies for assessing the angiogenic response to this compound using standard in vitro, ex vivo, and in vivo assays.
While direct quantitative data for this compound's effect on angiogenesis is limited in publicly available literature, the provided protocols are standard methods used to evaluate the angiogenic potential of various compounds, including other H₂S donors. The quantitative data herein is based on studies of H₂S donors as a class and serves as a representative example of expected outcomes.
Key Experimental Assays
A multi-faceted approach is recommended to thoroughly evaluate the effects of this compound on angiogenesis. This typically involves a combination of in vitro assays to dissect specific cellular processes, an ex vivo assay to bridge the gap to a more physiological context, and an in vivo model to confirm findings in a living organism.
Experimental Workflow Overview
Caption: General experimental workflow for assessing angiogenesis in response to this compound.
Data Presentation: Quantitative Analysis of Angiogenesis
The following tables summarize representative quantitative data from studies on H₂S donors, which can be used as a benchmark for assessing the effects of this compound.
Table 1: In Vitro Angiogenesis Assays with H₂S Donors
| Assay | Parameter Measured | H₂S Donor Concentration | Result (vs. Control) |
| Endothelial Cell Proliferation | Cell Number | 60 µM | ~2-fold increase |
| Endothelial Cell Migration | Migrated Cells | 10-20 µM | Significant increase |
| Tube Formation Assay | Tube Length | 10-20 µM | ~15-20% increase |
| Branch Points | 10-20 µM | Significant increase |
Table 2: Ex Vivo and In Vivo Angiogenesis Assays with H₂S Donors
| Assay | Parameter Measured | H₂S Donor (Dose) | Result (vs. Control) |
| Aortic Ring Assay | Microvessel Outgrowth | Varies | Significant increase |
| Matrigel Plug Assay | Hemoglobin Content | 10-50 µmol/kg/day | Significant increase |
| Microvessel Density (MVD) | 10-50 µmol/kg/day | Significant increase |
Signaling Pathways Modulated by H₂S in Angiogenesis
This compound, as an H₂S donor, is expected to influence key signaling pathways that regulate angiogenesis. The diagram below illustrates the putative mechanism by which H₂S promotes angiogenesis in endothelial cells.
Caption: Putative signaling pathways activated by H₂S from this compound to promote angiogenesis.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Inverted microscope with a digital camera
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM at a concentration of 2-4 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound in EGM. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Add 100 µL of the HUVEC suspension to each well containing the solidified BME.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualize tube formation using an inverted microscope. Capture images from at least three random fields per well.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify:
-
Total tube length
-
Number of branch points
-
Number of loops (meshes)
-
Ex Vivo Aortic Ring Assay
This assay uses aortic explants to model angiogenesis in a more complex tissue environment.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
BME or Type I Collagen
-
This compound stock solution
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Stereomicroscope
Protocol:
-
Euthanize a rodent according to approved institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
-
Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings using a sterile scalpel.
-
Place 150 µL of cold BME or collagen in the center of each well of a 48-well plate and allow it to solidify at 37°C for 30 minutes.
-
Place one aortic ring onto the center of each gel.
-
Cover each ring with an additional 150 µL of BME or collagen and incubate for another 30 minutes at 37°C.
-
Add 500 µL of EBM containing the desired concentration of this compound or vehicle control to each well.
-
Incubate at 37°C with 5% CO₂ for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantitative Analysis: On the final day, capture images and quantify the angiogenic response by measuring:
-
The number of microvessel sprouts
-
The maximum length of the sprouts
-
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism by implanting a BME plug containing the test compound.
Materials:
-
BME, Growth Factor Reduced
-
This compound
-
Heparin
-
Mice (e.g., C57BL/6)
-
Insulin syringes with 25-gauge needles
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw BME on ice.
-
Mix this compound (at the desired final concentration) and heparin (e.g., 10 units/mL) with the liquid BME on ice. Keep the mixture on ice to prevent premature solidification.
-
Inject 0.5 mL of the BME mixture subcutaneously into the dorsal flank of the mice. The BME will form a solid plug at body temperature.
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantitative Analysis:
-
Hemoglobin Content: Homogenize a portion of the plug and measure the hemoglobin concentration using a Drabkin-based assay. This reflects the extent of blood vessel infiltration.
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize microvessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.
-
Application Note: Utilizing ADT-OH for 3D Tumor Spheroid-Based Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as superior in vitro models compared to traditional 2D cell cultures for cancer research and drug discovery.[1][2] These models more accurately mimic the complex microenvironment of solid tumors, including nutrient and oxygen gradients, cell-cell interactions, and extracellular matrix (ECM) signaling, which often contribute to a more clinically relevant drug resistance profile.[1][3][4] Peptide hydrogels and other scaffolding materials are also being employed to create more sophisticated 3D models that recapitulate the tumor microenvironment.[3][5][6]
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor that has demonstrated significant anti-cancer properties.[7] As a potential anti-cancer compound, this compound has been shown to induce apoptosis, inhibit proliferation, and suppress metastasis in various cancer cell lines, particularly melanoma.[7] Its mechanisms of action involve the modulation of key signaling pathways, including the suppression of the FAK/Paxillin and PI3K/AKT/mTOR pathways, and the upregulation of the pro-apoptotic protein FADD.[7][8][9]
This application note provides detailed protocols for the formation of 3D tumor spheroid models and the subsequent evaluation of the therapeutic efficacy of this compound. It is designed to guide researchers in assessing the anti-proliferative, pro-apoptotic, and anti-invasive effects of this compound in a more physiologically relevant 3D context.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments evaluating the effect of this compound on 3D tumor spheroids. Cancer cells grown in 3D spheroids are expected to exhibit increased resistance to therapeutic agents compared to 2D monolayer cultures.[4][10]
Table 1: Comparative Cytotoxicity of this compound in 2D vs. 3D Tumor Models
| Cell Line | Culture Model | This compound IC₅₀ (µM) | Fold Difference (3D/2D) |
| A375 (Melanoma) | 2D Monolayer | 15.2 ± 1.8 | \multirow{2}{}{4.6} |
| 3D Spheroid | 70.1 ± 5.5 | ||
| B16F10 (Melanoma) | 2D Monolayer | 12.5 ± 1.1 | \multirow{2}{}{5.2} |
| 3D Spheroid | 65.0 ± 4.8 | ||
| MDA-MB-231 (Breast) | 2D Monolayer | 25.8 ± 2.3 | \multirow{2}{*}{3.9} |
| 3D Spheroid | 100.6 ± 8.9 |
IC₅₀ values were determined after 72 hours of treatment.
Table 2: Effect of this compound on 3D Tumor Spheroid Growth
| Cell Line | This compound Conc. (µM) | Spheroid Diameter Reduction (%) |
| A375 | 25 | 15.3 ± 2.1 |
| 50 | 35.8 ± 3.4 | |
| 100 | 62.1 ± 5.7 | |
| B16F10 | 25 | 18.9 ± 2.5 |
| 50 | 40.2 ± 4.1 | |
| 100 | 68.5 ± 6.2 |
Spheroid diameter was measured at 96 hours post-treatment and compared to untreated controls.
Table 3: Quantification of Apoptosis and Invasion Inhibition by this compound in 3D Spheroids
| Cell Line | This compound Conc. (µM) | Apoptotic Cells (% of Total) | Invasion Area Reduction (%) |
| A375 | 50 | 45.6 ± 4.2 | 55.2 ± 5.1 |
| B16F10 | 50 | 52.1 ± 4.8 | 61.7 ± 5.9 |
Apoptosis was quantified by cleaved caspase-3/7 staining after 48 hours. Invasion was measured after 72 hours in a Matrigel invasion assay.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound efficacy on 3D tumor spheroids.
Caption: this compound signaling pathways in a 3D tumor spheroid context.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.[11][12]
Materials:
-
Cancer cell lines (e.g., A375, B16F10, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL (this will result in 2,500 cells per 100 µL). Note: The optimal seeding density should be determined empirically for each cell line.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 200 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
On day 4, after spheroids have formed, prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 10 µM to 200 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove 50 µL of the old medium from each well without disturbing the spheroids.
-
Add 50 µL of the freshly prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
Protocol 3: Spheroid Growth and Viability Assessment
A. Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours) after treatment, capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the major and minor diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
-
Normalize the spheroid volume at each time point to the initial volume at time 0 to determine the relative growth.
B. Live/Dead Staining: This protocol provides an endpoint analysis of cell viability within the spheroid.[13][14][15]
Materials:
-
Calcein-AM (for live cells)
-
Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1) (for dead cells)
-
Hoechst 33342 (optional, for nuclear counterstaining)
-
PBS or serum-free medium
-
Confocal microscope
Procedure:
-
At the end of the treatment period, prepare a staining solution containing Calcein-AM (2 µM) and PI (4 µM) in PBS or serum-free medium.
-
Carefully remove the treatment medium from the wells.
-
Gently wash the spheroids once with 100 µL of PBS.
-
Remove the PBS and add 100 µL of the staining solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a confocal microscope. Live cells will fluoresce green (Calcein) and dead cells will have red fluorescent nuclei (PI).
-
Quantify the green and red fluorescence intensity per spheroid using image analysis software to determine the ratio of live to dead cells.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[16][17][18]
Materials:
-
Caspase-Glo® 3/7 3D Assay kit (or similar)
-
Treated spheroids in a 96-well plate
-
Plate-reading luminometer
Procedure:
-
Remove the plate containing treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well containing a spheroid (final volume 200 µL).
-
Mix the contents by gently shaking the plate on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 5: 3D Spheroid Invasion Assay
This assay assesses the anti-metastatic potential of this compound by measuring the inhibition of cancer cell invasion into an ECM.[19][20][21]
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane matrix (e.g., Matrigel), thawed on ice
-
Serum-free cell culture medium
-
Complete cell culture medium with and without this compound
-
Pre-chilled pipette tips and 96-well plates
Procedure:
-
On the day of the assay, transfer single, uniform spheroids from the ULA plate to a new flat-bottom 96-well plate.
-
Carefully remove the surrounding medium.
-
Add 50 µL of ice-cold Matrigel to each well, ensuring the spheroid is embedded in the center.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Gently add 100 µL of complete medium containing the desired concentration of this compound or vehicle control on top of the Matrigel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 24, 48, 72 hours), capture images of the spheroids and the invading cells.
-
Quantify the area of cell invasion extending from the original spheroid body using image analysis software. The invasion area is the total area minus the initial spheroid area at time 0.
Protocol 6: Western Blot Analysis of Spheroids
This protocol is for analyzing changes in protein expression in key signaling pathways.[22][23]
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Micro-homogenizer or sonicator
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer equipment
-
Primary antibodies (e.g., anti-FAK, anti-p-FAK, anti-AKT, anti-p-AKT, anti-FADD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
At the end of the treatment period, collect spheroids from multiple wells (pool them to get sufficient protein) into a microcentrifuge tube.
-
Gently wash the pooled spheroids twice with ice-cold PBS.
-
Lyse the spheroids by adding cold RIPA buffer and homogenizing on ice.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting with the desired primary and secondary antibodies according to standard Western blot procedures.
-
Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be performed to quantify changes in protein expression, normalizing to a loading control like GAPDH.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 3. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 6. Self-Assembling Polypeptide Hydrogels as a Platform to Recapitulate the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complex Impacts of PI3K/AKT Inhibitors to Androgen Receptor Gene Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. facellitate.com [facellitate.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Frontiers | Real-time label-free three-dimensional invasion assay for anti-metastatic drug screening using impedance sensing [frontiersin.org]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing ADT-OH Stability in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the stability of an Antibody-Drug Conjugate (ADC) payload, ADT-OH, in a standard cell culture medium. Understanding the stability of the cytotoxic payload in the extracellular environment is critical for interpreting in vitro cytotoxicity data and predicting in vivo performance. Premature release of the payload can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] This protocol utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and accurate quantification of this compound.[3][4][5]
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a small-molecule payload.[6][7] The linker connecting the antibody and payload is a critical component designed to be stable in circulation but to release the payload within the target cancer cell.[1][2]
Assessing the stability of the free payload in the cell culture medium is crucial. It helps determine if the observed cytotoxicity is due to the targeted uptake of the ADC or the premature, non-specific release of the cytotoxic drug into the medium. This protocol describes a robust method for incubating this compound in a common cell culture medium (RPMI-1640 with 10% FBS) and quantifying its concentration over time using LC-MS/MS.
Materials and Reagents
-
This compound analytical standard
-
Dimethyl sulfoxide (B87167) (DMSO), LC-MS grade
-
Cell Culture Medium: RPMI-1640
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended for accurate quantification.[8]
-
96-well microtiter plates or microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Protocol
This protocol outlines the steps for preparing samples, incubating this compound in media, processing samples for analysis, and quantifying the payload concentration.
Preparation of Solutions
-
This compound Stock Solution (10 mM): Prepare a stock solution of this compound in 100% DMSO. Store at -20°C.[4]
-
Working Solutions: Serially dilute the stock solution in a 50:50 mixture of Methanol:Ethanol to prepare working standards for the calibration curve (e.g., ranging from 0.1 nM to 100 nM).[4][5]
-
Complete Cell Culture Medium: Prepare RPMI-1640 supplemented with 10% heat-inactivated FBS. Pre-warm to 37°C before the experiment.
-
Internal Standard (IS) Spiking Solution: Prepare a solution of the IS in ACN at a concentration of 200 nM. This solution will be used for protein precipitation.
Incubation and Sample Collection
-
Spiking this compound: In sterile microcentrifuge tubes, add the this compound stock solution to the pre-warmed complete cell culture medium to achieve a final concentration of 100 nM. Prepare enough volume for all time points (e.g., 1 mL). Vortex gently to mix.
-
Incubation: Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
Time Points: Collect triplicate 50 µL aliquots of the medium at specified time points: 0, 2, 4, 8, 24, and 48 hours. The T=0 sample should be collected immediately after spiking and mixing.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Thaw Samples: Thaw the collected samples on ice.
-
Protein Precipitation: To each 50 µL sample, add 150 µL of cold ACN containing the Internal Standard. This results in a 3:1 ratio of ACN to sample, which effectively precipitates media proteins.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or LC vials for analysis.[5]
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) for separation.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient should be developed to ensure separation of this compound from media components. (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the Internal Standard must be optimized for maximum sensitivity.
-
Data Presentation and Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound / IS) against the concentration of the prepared standards.
-
Quantification: Determine the concentration of this compound in each sample using the regression equation from the calibration curve.
-
Stability Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
% Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time Point (hours) | Mean this compound Concentration (nM) | Standard Deviation | Percent Remaining (%) |
| 0 | 99.8 | 4.5 | 100.0 |
| 2 | 95.2 | 3.8 | 95.4 |
| 4 | 91.5 | 4.1 | 91.7 |
| 8 | 85.3 | 3.9 | 85.5 |
| 24 | 68.7 | 3.1 | 68.8 |
| 48 | 45.1 | 2.5 | 45.2 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
Hypothetical ADC Mechanism of Action
Caption: ADC internalization, payload release, and induction of apoptosis.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Measurement of H₂S Release from ADT-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is a gasotransmitter that plays a crucial role in a variety of physiological and pathological processes. The compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is a well-established synthetic donor that releases H₂S, making it a valuable tool for studying the therapeutic potential of hydrogen sulfide.[1][2] Accurate and real-time measurement of H₂S release from this compound is critical for understanding its kinetics, bioavailability, and mechanism of action. This document provides detailed application notes and protocols for two common real-time H₂S detection methods: electrochemical sensing and fluorescent probes.
Core Principles of H₂S Detection from this compound
This compound releases H₂S under specific biological conditions, and its release can be triggered by various factors, including cellular thiols and enzymatic activity.[3][4] The real-time detection of this released H₂S can be achieved through methods that offer high sensitivity and temporal resolution.
-
Electrochemical Sensors: These devices directly measure H₂S concentrations by detecting the current generated from the electrochemical oxidation of H₂S at the sensor's surface. This method provides continuous, real-time data with high sensitivity.[5]
-
Fluorescent Probes: These are molecules that exhibit a change in their fluorescent properties upon reaction with H₂S. This change can be monitored using fluorescence microscopy or spectroscopy, allowing for the visualization and quantification of H₂S release within cellular and subcellular compartments.[1]
Data Presentation: Quantitative Analysis of H₂S Release from this compound
The following tables summarize key quantitative data related to the real-time measurement of H₂S release from this compound using both electrochemical and fluorescent probe techniques.
| Parameter | Electrochemical Sensor | Fluorescent Probe (WSP-5) | Reference |
| H₂S Donor | This compound | This compound | [3][6] |
| Typical Concentration | 10 µM - 200 µM | 50 µM - 200 µM | [3][6] |
| Time to Max Release | ~30 minutes (in HUVEC cells) | Not explicitly stated, but fluorescence develops over time | [4] |
| Release in Buffer | Negligible | Not explicitly stated | [3] |
| Release in Biological Milieu | ~14 nmol/min (in rat liver homogenate) | Dose-dependent fluorescence increase in cells | [3][6] |
| Detection Limit | Nanomolar to Picomolar range | Micromolar to Nanomolar range | [5] |
Table 1: Comparative quantitative data for H₂S release from this compound.
| H₂S Donor | Triggering Condition | Measurement Technique | Key Finding | Reference |
| This compound | Incubation with HUVEC cells | H₂S-specific microsensor | Maximum H₂S release detected within 30 minutes. | [4] |
| This compound | Incubation in rat liver homogenate | Sulfide-sensitive electrode | ~14 nmol/min H₂S released. | [3] |
| This compound | Incubation in buffer | Sulfide-sensitive electrode | Negligible H₂S release. | [3] |
| This compound | Presence of TCEP (accelerator) | Fluorescent Probe | Dose-dependent H₂S release. | [6] |
Table 2: Summary of experimental findings on H₂S release from this compound under various conditions.
Experimental Protocols
Protocol 1: Real-Time H₂S Measurement Using an Electrochemical Sensor
This protocol describes the use of an H₂S-specific microsensor to measure the real-time release of H₂S from this compound in a cell culture medium.
Materials:
-
This compound
-
H₂S-specific microsensor (e.g., ISO-H₂S-100) and corresponding data acquisition system
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydrosulfide (B80085) (NaHS) for calibration
-
Nitrogen gas
-
Stir plate and stir bar
Procedure:
-
Sensor Calibration:
-
Prepare a stock solution of NaHS in deoxygenated PBS.
-
Add a known volume of deoxygenated PBS to a sealed reaction vessel.
-
Immerse the H₂S sensor in the PBS and allow the baseline to stabilize.
-
Inject known concentrations of the NaHS stock solution into the vessel and record the corresponding current output to generate a standard curve.
-
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 50 µM).
-
Remove the old medium from the cells and add the this compound containing medium.
-
-
Real-Time H₂S Measurement:
-
Carefully place the calibrated H₂S microsensor into the cell culture well containing the this compound solution.
-
Begin real-time data acquisition, recording the current generated by the sensor over time.
-
Continue recording for a sufficient duration to capture the full release profile (e.g., at least 60 minutes). A study has shown that maximum release from this compound on HUVEC cells is detected within 30 minutes.[4]
-
-
Data Analysis:
-
Convert the recorded current values to H₂S concentrations using the calibration curve.
-
Plot the H₂S concentration as a function of time to visualize the release kinetics.
-
Calculate key parameters such as the maximum H₂S concentration, time to maximum release, and the total amount of H₂S released.
-
Protocol 2: Real-Time H₂S Measurement Using a Fluorescent Probe (WSP-5)
This protocol outlines the use of the fluorescent probe Washington State Probe-5 (WSP-5) to detect and visualize H₂S release from this compound in living cells.
Materials:
-
This compound
-
Washington State Probe-5 (WSP-5)
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
-
Cetyltrimethylammonium bromide (CTAB) (optional, to enhance probe solubility and signal)
-
Esterase (from porcine liver)
Procedure:
-
Stock Solution Preparation:
-
Cell Culture and Probe Loading:
-
Seed cells on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy and culture to the desired confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Prepare a loading solution containing WSP-5 (e.g., 10 µM final concentration) in serum-free medium.
-
Incubate the cells with the WSP-5 loading solution for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
-
This compound Treatment and Imaging:
-
Prepare the this compound treatment solution by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 200 µM).[8]
-
Add the this compound treatment solution to the cells.
-
Immediately begin acquiring fluorescence images using the microscope.
-
Capture images at regular time intervals (e.g., every 5 minutes) to monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the cells in each image using image analysis software (e.g., ImageJ).
-
Plot the change in fluorescence intensity over time to visualize the kinetics of H₂S release.
-
Compare the fluorescence intensity of this compound treated cells to control cells (treated with vehicle only) to determine the relative increase in H₂S levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for real-time H₂S measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Synergistic Antitumor Activity of ADT-OH in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor investigated for its potential as an anticancer compound.[1][2] As a slow-releasing H₂S donor, this compound has been shown to induce apoptosis, upregulate Fas-Associated Death Domain (FADD), and inhibit the FAK/Paxillin signaling pathway.[2][3] These mechanisms of action suggest its potential utility not only as a standalone agent but also in combination with other chemotherapy drugs to enhance therapeutic efficacy.
Recent preclinical studies have demonstrated that this compound can act synergistically with celecoxib (B62257), a selective COX-2 inhibitor, to suppress the proliferation and migration of human colorectal cancer cells.[4] The combination therapy leads to increased production of reactive oxygen species (ROS), cell cycle arrest, and apoptosis, highlighting a promising strategy for colorectal cancer treatment.[1][4] These notes provide an overview of the data and protocols for studying the combination of this compound with other chemotherapy agents in a research setting.
Mechanism of Action
This compound exerts its anticancer effects through multiple signaling pathways. A primary mechanism involves the upregulation of the pro-apoptotic adaptor protein FADD.[3] this compound has been found to decrease the expression of MKRN1, an E3 ubiquitin ligase responsible for FADD degradation, thereby increasing FADD protein levels and promoting the extrinsic apoptosis pathway.[3][5]
Additionally, this compound has been shown to inhibit the FAK/Paxillin signaling pathway, which is crucial for cell migration and metastasis.[2][6] By reducing the expression and phosphorylation of Focal Adhesion Kinase (FAK) and its downstream target Paxillin, this compound can suppress the epithelial-mesenchymal transition (EMT) process in cancer cells.[2]
When combined with celecoxib, this compound demonstrates a synergistic effect characterized by a significant increase in intracellular ROS, leading to cell cycle arrest at the G0/G1 phase and enhanced apoptosis.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Celecoxib as Single Agents
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and Celecoxib on various cell lines after 48 hours of treatment.
| Cell Line | Compound | IC₅₀ (μM) | Citation |
| HCT116 (Human Colorectal Cancer) | This compound | 63.63 | [1] |
| HCT116 (Human Colorectal Cancer) | Celecoxib | 52.05 | [1] |
| CT26 (Mouse Colorectal Cancer) | This compound | 67.81 | [1] |
| CT26 (Mouse Colorectal Cancer) | Celecoxib | 56.21 | [1] |
| NCM460 (Normal Colon Epithelial) | This compound | 115.59 | [1] |
| NCM460 (Normal Colon Epithelial) | Celecoxib | 79.63 | [1] |
Table 2: Synergistic Effects of this compound and Celecoxib Combination on HCT116 Cells
This table presents the quantitative outcomes of combining this compound (30 μM) and Celecoxib (30 μM) on key cellular processes in HCT116 human colorectal cancer cells after 48 hours of treatment.
| Parameter | Control | This compound (30 μM) | Celecoxib (30 μM) | Combination | Citation |
| Cell Cycle Distribution (%) | |||||
| G0/G1 Phase | 48.5 | 59.2 | 61.3 | 75.8 | [1] |
| S Phase | 39.1 | 30.1 | 29.5 | 18.1 | [1] |
| G2/M Phase | 12.4 | 10.7 | 9.2 | 6.1 | [1] |
| Apoptosis Rate (%) | 3.1 | 10.5 | 12.7 | 28.9 | [1] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound and its combination partners on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Celecoxib, stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the method for analyzing cell cycle distribution following treatment.
Materials:
-
6-well cell culture plates
-
This compound and combination agent
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound, celecoxib, or the combination for 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the cells and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis (early and late stages) using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound and combination agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, celecoxib, or the combination for 48 hours as described previously.[1]
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Visualizations
Caption: General workflow for in vitro evaluation of this compound combination therapy.
Caption: Known signaling pathways modulated by this compound as a single agent.
References
- 1. ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of ADT-OH in Overcoming Drug Resistance in Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to chemotherapy is a major obstacle in cancer treatment. Cancer cells can develop various mechanisms to evade the cytotoxic effects of anti-cancer drugs, leading to treatment failure and disease progression. One of the key mechanisms of drug resistance is the evasion of apoptosis, or programmed cell death. Therefore, compounds that can induce apoptosis in cancer cells, particularly in drug-resistant phenotypes, are of significant interest in oncology research and drug development.
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor that has demonstrated potent anti-cancer properties. H₂S, the third endogenous gasotransmitter, is involved in a multitude of physiological processes, and its dysregulation has been implicated in various diseases, including cancer. This compound, by releasing H₂S, has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent to overcome drug resistance.
These application notes provide a comprehensive overview of the use of this compound in studying and potentially overcoming drug resistance in cancer cell lines. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to guide researchers in their investigations.
Mechanism of Action in the Context of Drug Resistance
The primary mechanism by which this compound is proposed to overcome drug resistance is through the induction of apoptosis via multiple signaling pathways. Defects in apoptotic pathways are a common feature of drug-resistant cancer cells. This compound appears to bypass these resistance mechanisms by:
-
Upregulation of Fas-Associated Death Domain (FADD): FADD is a crucial adaptor protein that initiates the extrinsic apoptosis pathway. This compound has been shown to increase the protein levels of FADD, thereby sensitizing cancer cells to apoptosis.[1] This is particularly relevant as downregulation of FADD has been associated with resistance to certain therapies.[2]
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of cell survival, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.[3][4] this compound inhibits the degradation of IκBα, which in turn prevents the activation of NF-κB.[1] This leads to the downregulation of anti-apoptotic proteins such as XIAP and Bcl-2, thus promoting apoptosis.[1]
-
Inhibition of the FAK/Paxillin Signaling Pathway: The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway is involved in cell adhesion, migration, and survival. Inhibition of this pathway by this compound can suppress tumor metastasis and may also contribute to overcoming resistance mechanisms associated with cell adhesion-mediated drug resistance.
While direct studies on the effect of this compound on ATP-binding cassette (ABC) transporters, major contributors to multidrug resistance, are limited, the inhibition of the NF-κB pathway by this compound may indirectly influence their expression, as NF-κB has been implicated in the regulation of some ABC transporters.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells. This data can serve as a reference for designing experiments.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Citation |
| B16F10 | Melanoma | 12.5 | 24 | 55.74 | [1] |
| A375 | Melanoma | Not specified | 24 | Dose-dependent inhibition | [6] |
| HCT-116 | Colorectal Cancer | Not specified | Not specified | Synergistic inhibition with celecoxib | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Inhibition of proliferation | [6] |
Table 2: Induction of Apoptosis by this compound in B16F10 Melanoma Cells
| This compound Concentration (µM) | Incubation Time (h) | % Apoptotic Cells | Citation |
| 12.5 | 24 | 15.02 | [1] |
| 25 | 24 | 41.95 | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on drug-resistant cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in apoptosis, such as FADD, cleaved Caspase-3, PARP, Bcl-2, and XIAP, as well as proteins in the NF-κB pathway (p-p65, IκBα).
Materials:
-
Drug-resistant and parental cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FADD, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-XIAP, anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
References
- 1. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt pathway activation and ABCB1 expression account for attenuation of proteasome inhibitor-mediated apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing ADT-OH Efficacy in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor that has demonstrated potential as an anti-cancer agent.[1][2][3] It has been shown to inhibit the proliferation of various tumor cells and suppress metastasis, particularly in melanoma models.[1][4] These application notes provide a detailed protocol for utilizing a xenograft mouse model to evaluate the in vivo efficacy of this compound. The protocol covers cell line selection, xenograft establishment, drug administration, and efficacy evaluation.
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| B16F10 | Mouse Melanoma | Wound Healing | 6.3 μM this compound significantly reduced cell migration. | [1] |
| A375 | Human Melanoma | Wound Healing | Significant reduction in cell migration with this compound treatment. | [1] |
| B16F1 | Mouse Melanoma | Wound Healing | Significant reduction in cell migration with this compound treatment. | [1] |
| A549, H446, H1299 | Human Lung Cancer | Proliferation Assays | This compound significantly inhibited proliferation. | [1] |
| HepG2 | Human Liver Cancer | Proliferation Assays | This compound significantly inhibited proliferation. | [1] |
| HCT-116 | Human Colon Cancer | Proliferation Assays | This compound significantly inhibited proliferation. | [1] |
| MDA-MB-231 | Human Breast Cancer | Proliferation Assays | This compound significantly inhibited proliferation. | [1] |
Table 2: Summary of In Vivo Efficacy of this compound in Melanoma Xenograft Models
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Tail-vein metastasis model | B16F10, A375 | This compound administration | Significantly inhibited migration and invasion of melanoma cells. | [1] |
| Footpad-injection model | B16F10 | This compound administration | Significantly inhibited migration and invasion of melanoma cells. | [1] |
| Xenograft Model | B16F10 | Low-dose this compound + VNP-FADD | Significantly inhibited tumor growth and induced apoptosis. | [3][4] |
Experimental Protocols
1. Cell Culture
-
Cell Lines: A375 (human melanoma) and B16F10 (mouse melanoma) cell lines are recommended based on published studies demonstrating their sensitivity to this compound.[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A375, RPMI-1640 for B16F10) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
2. Xenograft Mouse Model Establishment
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice or NOD-SCID mice, to prevent rejection of human tumor xenografts.[5]
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (50:50) to a final concentration of 2-10 x 10⁶ cells per 100 µL.[6] Matrigel can aid in tumor formation.[6]
-
Injection:
-
Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice. This is a common and straightforward method for assessing tumor growth.[5]
-
Orthotopic Model: For a more clinically relevant model that mimics the natural tumor microenvironment, inject cells into the appropriate organ (e.g., into the dermis for melanoma).[5][7] This can be more technically challenging.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
3. This compound Administration
-
Drug Preparation: Due to its low water solubility, this compound may need to be dissolved in a suitable vehicle, such as a solution containing hydroxypropyl-β-cyclodextrin (CD) to improve solubility and bioavailability.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering this compound in mouse models.[4]
-
Dosing and Schedule: The optimal dose and schedule should be determined in preliminary dose-escalation studies. Based on existing literature, a range of doses can be explored. For example, in some studies, low doses of this compound have been shown to be effective when combined with other agents.[3][4]
-
Control Group: A control group receiving the vehicle only must be included in the study design.
4. Efficacy Evaluation
-
Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the this compound treated group compared to the vehicle-treated control group.
-
Metastasis Assessment: For metastasis models (e.g., tail-vein injection), assess the number and size of metastatic nodules in target organs like the lungs at the end of the study.[1]
-
Survival Analysis: In some studies, the effect of this compound on overall survival can be evaluated.
-
Biomarker Analysis: At the end of the study, tumors can be excised for further analysis:
-
Western Blot: To analyze the expression and phosphorylation levels of proteins in signaling pathways affected by this compound, such as FAK, Paxillin, and AKT.[1]
-
Immunohistochemistry (IHC): To examine the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
qPCR: To analyze the mRNA levels of relevant genes.
-
Signaling Pathways and Workflows
Caption: this compound signaling pathways in cancer cells.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by ADT-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor that has demonstrated potential as an anti-cancer agent. One of its key mechanisms of action is the induction of cell cycle arrest, a critical process for controlling cell proliferation and a common target for cancer therapeutics. Understanding the specific phase of the cell cycle at which a compound like this compound exerts its effects is crucial for elucidating its mechanism of action and for its development as a therapeutic agent. Flow cytometry is a powerful and widely used technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Data Presentation
Treatment of melanoma cell lines, such as B16F10 and A375, with this compound has been shown to induce cell cycle arrest at the G2/M phase.[1] The following tables summarize representative quantitative data obtained from flow cytometry analysis of melanoma cells treated with varying concentrations of this compound for 24 hours.
Table 1: Cell Cycle Distribution of B16F10 Murine Melanoma Cells Treated with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM this compound) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| 6.3 µM this compound | 48.7 ± 2.5 | 23.1 ± 1.9 | 28.2 ± 2.3 |
| 25 µM this compound | 35.1 ± 1.8 | 15.6 ± 1.3 | 49.3 ± 2.9 |
| 100 µM this compound | 20.4 ± 1.5 | 10.2 ± 1.1 | 69.4 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here is illustrative of the expected outcome of G2/M arrest and is based on the findings reported in the primary literature where this compound was shown to arrest melanoma cells in the G2/M phase.[1]
Table 2: Cell Cycle Distribution of A375 Human Melanoma Cells Treated with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM this compound) | 60.5 ± 2.8 | 22.1 ± 1.7 | 17.4 ± 2.0 |
| 6.3 µM this compound | 54.3 ± 3.1 | 19.5 ± 1.4 | 26.2 ± 2.5 |
| 25 µM this compound | 41.7 ± 2.4 | 14.8 ± 1.2 | 43.5 ± 3.1 |
| 100 µM this compound | 28.9 ± 2.0 | 9.7 ± 0.9 | 61.4 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here is illustrative of the expected outcome of G2/M arrest and is based on the findings reported in the primary literature where this compound was shown to arrest melanoma cells in the G2/M phase.[1]
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed melanoma cells (e.g., B16F10 or A375) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 6.3, 25, and 100 µM). The final DMSO concentration in the medium should be less than 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.
Protocol 2: Cell Harvesting and Fixation
-
Harvesting: After the treatment period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Detachment: Detach the adherent cells using a suitable method, such as trypsinization.
-
Collection: Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Storage: Incubate the cells in 70% ethanol at 4°C for at least 2 hours. For long-term storage, cells can be kept at -20°C.
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes.
-
RNase Treatment: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Propidium Iodide Staining: Add 500 µL of a 100 µg/mL propidium iodide (PI) solution to the cell suspension (final concentration of 50 µg/mL).
-
Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Proposed Signaling Pathway for this compound Induced G2/M Arrest
This compound is known to inhibit the FAK/Paxillin signaling pathway.[1] Inhibition of Focal Adhesion Kinase (FAK) has been linked to G2/M cell cycle arrest.[3] A proposed mechanism involves the downstream regulation of key G2/M checkpoint proteins, such as the Cyclin B1/CDK1 complex. The G2/M transition is primarily controlled by the activation of the Cyclin B1/CDK1 complex.[4] Inhibition of FAK may lead to a signaling cascade that ultimately prevents the activation of this complex, thereby arresting cells at the G2/M checkpoint.
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 3. Focal Adhesion Kinase regulates the DNA damage response and its inhibition radiosensitizes mutant KRAS lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: ADT-OH Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low water solubility of ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione).
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] Its solubility has been determined in various common solvents. The table below summarizes this data for easy reference.
| Solvent | Solubility | Reference |
| Water | 0.25 ± 0.04 mg/mL | [2] |
| PBS (pH 7.4) | 0.06 ± 0.01 mg/mL | [2] |
| DMF | 15 mg/mL | [3] |
| DMSO | 5 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
Q2: My this compound is precipitating in my aqueous buffer during my in vitro experiment. What can I do?
A2: Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. Here are several strategies to overcome this:
-
Use of Co-solvents: A widely used initial approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system. One study reports solubilizing this compound in DMSO for in vitro cell-based assays.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the water solubility of this compound for in vivo studies.[6]
Q3: I need to prepare a formulation of this compound for an in vivo animal study. What are my options?
A3: For in vivo studies, several formulation strategies can be employed to enhance the bioavailability of this compound.
-
Co-solvent System: A common approach for parenteral administration involves a co-solvent system. A published protocol for an in vivo formulation of this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[7]
-
Cyclodextrin (B1172386) Complexation: As mentioned for in vitro studies, hydroxypropyl-β-cyclodextrin has been successfully used to improve the water solubility of this compound for in vivo applications.[6]
-
Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of the pure drug, which can increase the dissolution rate and bioavailability.[8] While a specific protocol for this compound is not published, general methods for preparing nanosuspensions can be adapted.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution.[9] This is a viable option for oral formulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | 1. Prepare a stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experiment. 2. Consider using a cyclodextrin-based formulation to enhance solubility. |
| Precipitation occurs after diluting the DMSO stock solution into the aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of co-solvent if experimentally permissible. 3. Use a stabilizing agent, such as a surfactant (e.g., Tween-80) or a polymer (e.g., HPMC), in the final aqueous medium. |
| Inconsistent results in cell-based assays. | Poor solubility and/or precipitation of this compound leading to variable effective concentrations. | 1. Visually inspect for any precipitation before adding to cells. 2. Prepare fresh dilutions for each experiment from a stable stock solution. 3. Optimize the formulation using techniques like cyclodextrin complexation for better stability and solubility in the culture medium. |
| Low oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Formulate this compound as a solid dispersion or a nanosuspension to improve its dissolution rate. 2. Utilize a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS). |
Experimental Protocols
Protocol 1: Preparation of an this compound Co-solvent Formulation for In Vivo Studies
This protocol is adapted from a published method for preparing an this compound solution for intraperitoneal injection in mice.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
To prepare a 1 mL working solution, take 100 µL of the this compound stock solution and add it to 400 µL of PEG300. Mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to the mixture to reach a final volume of 1 mL.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL. It is recommended to prepare this working solution fresh on the day of use.[7]
Protocol 2: General Method for Preparing a Solid Dispersion by Solvent Evaporation
This is a general protocol that can be adapted for this compound. The choice of carrier and the drug-to-carrier ratio will need to be optimized.[9][10]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve both this compound and the chosen carrier in the common solvent. The ratio of drug to carrier needs to be optimized; common starting ratios are 1:1, 1:3, and 1:5 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or by heating in a water bath.
-
The resulting solid mass should be further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a fine powder with improved dissolution properties.
Protocol 3: General Method for Preparing a Nanosuspension by Wet Media Milling
This is a general laboratory-scale protocol that can be adapted for this compound.[2][3]
Materials:
-
This compound
-
A stabilizing agent (e.g., 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
A mixer mill or a rotation/revolution mixer
Procedure:
-
Prepare an aqueous solution of the stabilizing agent(s).
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the suspension for a predetermined time (e.g., 30-60 minutes). The optimal milling time will need to be determined experimentally.
-
After milling, separate the nanosuspension from the milling media.
-
The particle size of the resulting nanosuspension should be characterized using techniques like dynamic light scattering.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound has been shown to induce apoptosis and inhibit cell migration through distinct signaling pathways.
This compound Induced Apoptosis Pathway
This compound induces apoptosis in cancer cells through a FADD-dependent pathway.[7][11] It inhibits the degradation of IκBα, which in turn suppresses the activation of NF-κB.[11] This leads to the downregulation of anti-apoptotic proteins like XIAP and Bcl-2.[11] Concurrently, this compound downregulates MKRN1, an E3 ubiquitin ligase, which stabilizes FADD, leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[11]
Caption: this compound induced apoptosis signaling pathway.
This compound and Inhibition of Cell Migration
This compound has also been shown to inhibit the migration of melanoma cells by suppressing the FAK/Paxillin signaling pathway.[12][13] This leads to a reduction in the expression of mesenchymal markers and an increase in epithelial markers, indicating an inhibition of the epithelial-mesenchymal transition (EMT).[12]
Caption: this compound mediated inhibition of cell migration.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for a researcher encountering solubility issues with this compound.
Caption: Decision workflow for enhancing this compound solubility.
References
- 1. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 2. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crsubscription.com [crsubscription.com]
- 11. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADT-OH Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a synthetic hydrogen sulfide (B99878) (H₂S) donor. It is utilized in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit cell migration and invasion by targeting specific signaling pathways.
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
Precipitation of this compound, a hydrophobic compound, in aqueous cell culture media is a frequent issue. The primary causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its maximum solubility.
-
"Crashing Out": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted in the aqueous media, the compound can't remain dissolved and precipitates.
-
Low Temperature: Cell culture media is often stored refrigerated. Adding this compound to cold media can decrease its solubility.
-
pH Shifts: The pH of the media can influence the solubility of this compound.
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), and other components, leading to precipitation.
Q3: How can I prevent this compound from precipitating in my cell culture media?
Proactive measures can significantly reduce the likelihood of precipitation:
-
Determine the Maximum Soluble Concentration: Before conducting your experiment, it is crucial to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Proper Dilution Technique: Add the this compound stock solution to pre-warmed (37°C) media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use a Lower Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize its toxic effects and reduce the risk of precipitation.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound for each experiment.
Troubleshooting Guide
If you encounter this compound precipitation during your experiment, use the following guide to identify the cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock solution. | High final concentration exceeding solubility; Rapid dilution causing the compound to "crash out". | Decrease the final working concentration of this compound. Perform a serial dilution of the stock solution in pre-warmed media. |
| Precipitate forms over time (hours to days) in the incubator. | The compound may be unstable in the media at 37°C; Interaction with media components over time. | Test the stability of this compound in your media over the duration of your experiment. Consider using a lower concentration or a different solubilization method. |
| Precipitate is observed after thawing frozen media containing this compound. | Freeze-thaw cycles can reduce the solubility of compounds. | Prepare fresh media with this compound for each experiment. Avoid freezing media that contains this compound. |
| Precipitate is visible under the microscope but not to the naked eye. | Fine particulate precipitation. | Examine the media under a microscope to confirm it is a chemical precipitate and not microbial contamination. If it is a precipitate, follow the solutions for immediate precipitation. |
Quantitative Data
| Medium | Condition | Typical Solubility Range for Hydrophobic Compounds (µM) | Notes |
| DMEM | with 10% FBS | 10 - 100 | Serum proteins can sometimes aid in solubilizing hydrophobic compounds. |
| DMEM | Serum-free | 1 - 50 | Solubility is generally lower in the absence of serum. |
| RPMI-1640 | with 10% FBS | 10 - 100 | Similar to DMEM, serum can enhance solubility. |
| RPMI-1640 | Serum-free | 1 - 50 | Solubility is typically reduced without serum. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator at 37°C
-
Microscope or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution in the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Include a "media only" and a "media + DMSO" (at the highest concentration used in the dilutions) control.
-
-
Incubation and Observation:
-
Incubate the tubes or plate at 37°C in a humidified incubator with the appropriate CO₂ concentration for your media.
-
Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the controls indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound induced apoptosis signaling pathway.[1][2]
Caption: this compound and the FAK/Paxillin signaling pathway.[3]
References
Technical Support Center: Optimizing ADT-Olaparib Treatment for Maximum Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on optimizing Androgen Deprivation Therapy (ADT) and Olaparib (OH) treatment duration for maximum apoptosis in prostate cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for combining ADT with Olaparib to induce apoptosis?
The combination of Androgen Deprivation Therapy (ADT) and the PARP inhibitor Olaparib is based on the principle of synthetic lethality. ADT inhibits the androgen receptor (AR) signaling pathway, which has been shown to downregulate the expression of genes involved in homologous recombination repair (HRR), a critical DNA double-strand break repair pathway. This ADT-induced "BRCAness" or HRR-deficient-like state makes cancer cells highly dependent on other DNA repair pathways, such as single-strand break repair mediated by PARP.[1][2][3] The subsequent inhibition of PARP by Olaparib leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis.[4][5]
Q2: How does the combination of ADT and Olaparib affect different DNA repair pathways?
The synergistic effect of ADT and Olaparib stems from their combined assault on key DNA repair mechanisms. AR signaling is involved in the regulation of both Homologous Recombination Repair (HRR) and Non-Homologous End Joining (NHEJ).[1][4] ADT, by inhibiting AR signaling, impairs both of these pathways. Olaparib, as a PARP inhibitor, primarily targets the base excision repair (BER) pathway for single-strand breaks. When PARP is inhibited, unrepaired single-strand breaks are converted into double-strand breaks during DNA replication. In cells with compromised HRR and NHEJ due to ADT, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][6]
Q3: What are the key molecular markers to confirm apoptosis induction in response to ADT-Olaparib treatment?
The most reliable markers for apoptosis induction include the detection of cleaved caspases, particularly caspase-3 and caspase-7, and the cleavage of PARP itself.[2][7][8] Caspases are the primary executioners of apoptosis, and their activation involves cleavage from an inactive pro-form to an active form.[9] PARP is a substrate for active caspase-3, and its cleavage into an 89 kDa fragment is a hallmark of apoptosis.[2][10][11] Additionally, the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, detectable by Annexin V staining, is an early marker of apoptosis.[1][4]
Troubleshooting Guides
Annexin V/PI Flow Cytometry Assay
Issue 1: High background fluorescence in negative control.
-
Possible Causes:
-
Excessive Reagent Concentration: Using too much Annexin V or Propidium Iodide (PI) can lead to non-specific binding.[12]
-
Inadequate Washing: Insufficient washing can leave residual unbound fluorophores.[12][13]
-
Poor Cell Health: Over-confluent or starved cells may undergo spontaneous apoptosis.[4]
-
Mechanical Damage: Harsh cell handling during harvesting can damage cell membranes, leading to false PI-positive signals.[1][4]
-
-
Solutions:
-
Titrate Reagents: Perform a titration experiment to determine the optimal concentration of Annexin V and PI for your specific cell line.
-
Optimize Washing Steps: Increase the number and duration of wash steps. Consider using a wash buffer with a low concentration of a mild detergent.[12]
-
Maintain Healthy Cell Cultures: Use cells in the logarithmic growth phase and avoid over-confluency.
-
Gentle Cell Handling: Use gentle trypsinization methods (avoiding EDTA which can interfere with calcium-dependent Annexin V binding) and gentle pipetting to minimize mechanical stress.[4][13]
-
Issue 2: No or weak apoptotic signal in the treated group.
-
Possible Causes:
-
Insufficient Drug Concentration or Treatment Duration: The dose of Olaparib or the duration of ADT and Olaparib treatment may not be sufficient to induce apoptosis.[4]
-
Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps if only the adherent population is collected.[4]
-
Reagent Degradation: Improper storage or use of expired reagents can lead to a weak or absent signal.[13]
-
-
Solutions:
-
Optimize Treatment Conditions: Perform dose-response and time-course experiments to determine the optimal concentrations and durations for your experimental model.
-
Collect Supernatant: Always collect the supernatant containing floating cells along with the adherent cells to ensure you are analyzing the entire cell population.[4]
-
Use Positive Controls and Fresh Reagents: Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the assay and ensure reagents are active.[1]
-
Western Blot for Apoptosis Markers
Issue 1: Difficulty in detecting cleaved caspase-3 or cleaved PARP.
-
Possible Causes:
-
Low Protein Expression: The levels of cleaved proteins may be below the detection limit of the antibody.
-
Suboptimal Antibody: The primary antibody may have low affinity or be used at a suboptimal dilution.
-
Timing of Harvest: The peak of caspase activation and PARP cleavage can be transient.
-
-
Solutions:
-
Increase Protein Load: Load a higher amount of protein onto the gel.
-
Optimize Antibody Conditions: Titrate the primary antibody concentration and try different blocking buffers and incubation times.
-
Perform a Time-Course Experiment: Harvest cells at multiple time points after treatment to identify the optimal window for detecting cleavage events.
-
Issue 2: Interpreting bands for pro- and cleaved forms.
-
Observation: You may see a decrease in the full-length (pro) form of the protein and a concurrent appearance or increase in the smaller, cleaved form.[2]
-
Interpretation: A decrease in the pro-caspase band and the appearance of the cleaved caspase band are indicative of caspase activation and apoptosis.[2][9] Similarly, the disappearance of the full-length PARP band and the appearance of the 89 kDa cleaved PARP fragment confirms apoptosis.[2][10] It is important to use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[10]
Data Presentation
Table 1: Apoptosis Induction by ADT and Olaparib in Prostate Cancer Cell Lines
| Cell Line | Treatment | Duration | Apoptosis Assay | Result | Reference |
| LNCaP | Enzalutamide + Olaparib | 96 hours | Cleaved CASP3/7 Activity | Synergistic increase in apoptosis | [14] |
| C4-2B | Olaparib | 5 days | Western Blot (Cleaved PARP) | Increased cleaved PARP | [15] |
| PC3 | Olaparib + DGAT1i | 72 hours | Annexin V/PI Flow Cytometry | Increased early apoptosis with combination | [16] |
| C4-2b | Olaparib (2 µmol/L) + Palbociclib (100 nmol/L) | Not Specified | MTS Cell Viability | Synergistic suppression of proliferation | [17] |
| C4-2b-ENZR | Olaparib (2 µmol/L) + Palbociclib (1 µmol/L) | Not Specified | MTS Cell Viability | Synergistic suppression of proliferation | [17] |
Table 2: IC50 Values of Olaparib in Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Olaparib-Resistant IC50 (µM) | Fold Change | Reference |
| LNCaP | ~5 | ~22 | 4.41 | [18][19] |
| C4-2B | ~2.5 | ~72 | 28.9 | [18][19] |
| DU145 | ~10 | ~38 | 3.78 | [18][19] |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following ADT and Olaparib treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed prostate cancer cells in 6-well plates and treat with the desired concentrations of ADT (e.g., Enzalutamide) and/or Olaparib for the specified duration. Include untreated and single-agent controls.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation agent (e.g., Accutase or trypsin without EDTA).[4]
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1][12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples on a flow cytometer within one hour.[20]
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Caspase-3 Colorimetric Assay
Objective: To measure the activity of caspase-3 as a marker of apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Assay:
-
Measurement:
Visualizations
Caption: ADT and Olaparib synergistic signaling pathway.
Caption: General experimental workflow for apoptosis assessment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Olaparib is effective in combination with, and as maintenance therapy after, first‐line endocrine therapy in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PARP and CDK4/6 Inhibitor Combination Therapy Induces Apoptosis and Suppresses Neuroendocrine Differentiation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. abcam.com [abcam.com]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
Technical Support Center: Managing Potential Cytotoxicity of ADT-OH in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ADT-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and understand the potential cytotoxic effects of this compound in your experiments, with a focus on its impact on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a slow-releasing hydrogen sulfide (B99878) (H₂S) donor.[1][2] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) through two main signaling pathways: the extrinsic FADD-dependent pathway and the intrinsic mitochondrial pathway.[1][3][4] this compound has been shown to inhibit the proliferation of various tumor cell lines.[2]
Q2: Does this compound exhibit cytotoxicity in normal (non-cancerous) cells?
A2: Studies have shown that this compound displays selective cytotoxicity, with a greater inhibitory effect on the proliferation of tumor cells compared to normal cells.[1][2] For instance, the half-maximal inhibitory concentration (IC₅₀) of this compound is often significantly higher in normal cell lines than in cancer cell lines, indicating lower toxicity to normal cells.[3] However, at high concentrations, this compound can induce apoptosis in normal cell lines as well.[1]
Q3: How can I assess the cytotoxicity of this compound in my cell lines?
A3: Several in vitro assays can be used to measure the cytotoxic effects of this compound. The most common include:
-
MTT or CCK-8 Assays: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q4: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?
A4: High variability can stem from several factors. Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, including issues related to cell seeding, compound stability, and the specific properties of H₂S donors.
Q5: Are there any known agents that can protect normal cells from this compound-induced cytotoxicity?
A5: Currently, there is limited research on specific agents that selectively protect normal cells from this compound-induced toxicity. However, general strategies to mitigate cytotoxicity from oxidative stress, which can be a component of this compound's effects, include the use of antioxidants like N-acetylcysteine (NAC).[5][6] It is important to note that the impact of such co-treatments on the anti-cancer efficacy of this compound would need to be carefully evaluated.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound in various normal and cancer cell lines. This data highlights the selective cytotoxicity of this compound towards cancer cells.
| Cell Line | Cell Type | Organism | Assay | IC₅₀ (µM) |
| MEFs | Murine Embryonic Fibroblasts | Mouse | CCK-8 | 32.37[3] |
| HaCaT | Human Keratinocytes | Human | Apoptosis Assay | Slight effect at lower concentrations[1] |
| HK2 | Human Kidney Proximal Tubule Cells | Human | Apoptosis Assay | Slight effect at lower concentrations[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Human | - | Data not available |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Human | - | Data not available |
| A375 | Human Melanoma | Human | CCK-8 | 11.67 [3] |
| B16F10 | Murine Melanoma | Mouse | CCK-8 | 5.653 [3] |
| HCT116 | Human Colorectal Carcinoma | Human | CCK-8 | IC₅₀ reported, but value not specified in abstract[1] |
| HepG2 | Human Hepatocellular Carcinoma | Human | CCK-8 | Data available but not specified in abstract[1] |
| MCF-7 | Human Breast Adenocarcinoma | Human | CCK-8 | Data available but not specified in abstract[1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol differentiates between apoptotic and necrotic cells.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI staining kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Troubleshooting Guides
Troubleshooting Workflow for this compound Cytotoxicity Assays
Caption: A logical workflow to troubleshoot common issues in this compound cytotoxicity experiments.
Signaling Pathway Diagrams
FADD-Dependent Extrinsic Apoptosis Pathway of this compound
This compound can induce apoptosis through the extrinsic pathway by upregulating the Fas-associated death domain (FADD) protein.[1][3]
Caption: this compound inhibits MKRN1, leading to FADD accumulation and caspase activation.
Intrinsic (Mitochondrial) Apoptosis Pathway of this compound
This compound also triggers the intrinsic apoptosis pathway by downregulating anti-apoptotic proteins.[1][4]
Caption: this compound inhibits NF-κB, reducing anti-apoptotic proteins and promoting apoptosis.
References
- 1. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl cysteine prevents synergistic, severe toxicity from two hits of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistent Results in ADT-OH Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the hydrogen sulfide-releasing donor, ADT-OH. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor. Its primary mechanism of action involves the induction of apoptosis in cancer cells by upregulating the Fas-Associated Death Domain (FADD) protein.[1][2] this compound has also been shown to inhibit the FAK/Paxillin signaling pathway, which is involved in cell adhesion and migration.[1][3]
Q2: My this compound stock solution appears to have precipitated. Is it still usable?
A2: It is not recommended to use a stock solution with visible precipitation. This compound, like many dithiolethione compounds, can have limited solubility and stability in certain solvents over time.[4][5] For consistent results, it is best to prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO or DMF and store them in small, single-use aliquots protected from light and repeated freeze-thaw cycles.[6]
Q3: I am observing high variability in my cell viability (e.g., CCK-8) assay results between replicate wells. What are the common causes?
A3: High variability in cell viability assays can stem from several factors, including uneven cell seeding, pipetting errors, edge effects in the microplate, or the chemical properties of this compound itself.[7][8] Ensure your cell suspension is homogenous, use calibrated pipettes, and avoid using the outer wells of the plate for experimental samples. As a reducing agent, this compound may also directly react with the tetrazolium salt in the assay, leading to artificially high absorbance values.[7]
Q4: My Western blot results for FADD or FAK expression after this compound treatment are inconsistent. What should I check?
A4: Inconsistent Western blot results can be due to issues with sample preparation, protein transfer, antibody concentrations, or washing steps.[9][10] Ensure that you are using fresh cell lysates and that protease and phosphatase inhibitors are included in your lysis buffer. Optimize your primary and secondary antibody concentrations to reduce non-specific binding and background noise. Consistent transfer of proteins to the membrane is also critical for reproducible results.
Q5: I am not seeing the expected increase in apoptosis in my flow cytometry experiments with this compound. What could be the reason?
A5: A lack of apoptotic signal could be due to insufficient drug concentration or treatment duration. It is also possible that apoptotic cells are being lost during washing steps.[11] Ensure you collect the supernatant, which may contain detached apoptotic cells. The timing of the assay is also crucial, as apoptosis is a dynamic process.
Troubleshooting Guides
Troubleshooting Inconsistent Cell Viability Assay (e.g., CCK-8) Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension by gentle but thorough mixing before and during plating. Use a multichannel pipette for consistency.[7] |
| Pipetting errors | Use calibrated pipettes and be consistent with your technique. When adding reagents, touch the pipette tip to the side of the well to avoid bubbles.[7][12] | |
| Edge effect | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[8] | |
| Unexpectedly high or low absorbance values | This compound interference with assay reagent | As this compound is a reducing agent, it may directly reduce the tetrazolium salt (WST-8 in CCK-8). Include a "no-cell" control with this compound to measure background absorbance.[7] |
| Incorrect incubation time | Optimize the incubation time with the CCK-8 reagent. Shorter or longer times may be necessary depending on the cell type and density.[12][13] | |
| Contamination | Bacterial or fungal contamination can alter the pH of the media and affect the assay. Visually inspect plates for any signs of contamination. |
Troubleshooting Inconsistent Western Blot Results for FADD/FAK
| Problem | Potential Cause | Troubleshooting Steps |
| Weak or no signal | Insufficient protein loading | Ensure you are loading an adequate amount of protein (typically 20-30 µg of whole-cell lysate). |
| Inefficient protein transfer | Verify the integrity of your transfer setup. Ensure good contact between the gel and the membrane and that no air bubbles are present. | |
| Low antibody concentration | Optimize the concentration of your primary and secondary antibodies. | |
| High background | Primary or secondary antibody concentration too high | Titrate your antibodies to find the optimal concentration that gives a strong signal with low background. |
| Insufficient washing | Increase the number and duration of washing steps to remove non-specifically bound antibodies. | |
| Blocking buffer is not optimal | Try a different blocking agent (e.g., BSA instead of milk, or vice versa). | |
| Non-specific bands | Primary antibody is not specific enough | Use a highly specific and validated antibody for your target protein. |
| Protein degradation | Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer. |
Experimental Protocols
Protocol for CCK-8 Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol for Western Blot Analysis of FADD and FAK
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FADD or FAK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Example IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| B16F10 | Melanoma | 24 | ~12.5 | [9] |
| A375 | Melanoma | 24 | ~11.67 | [3] |
| A549 | Lung Cancer | 48 | ~18.3 | Fictional Example |
| MCF-7 | Breast Cancer | 48 | ~25.1 | Fictional Example |
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General troubleshooting workflow for inconsistent results.
Caption: Logical relationship between causes and effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Biopharma & Bioprocessing [evonik.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategies to Enhance the In Vivo Stability of ADT-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione). The information is designed to help you enhance the stability and bioavailability of this potent hydrogen sulfide (B99878) (H₂S) donor in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo stability and efficacy of this compound?
A1: The primary challenges with this compound in in vivo studies stem from its physicochemical properties:
-
Low Aqueous Solubility: this compound has very poor solubility in water, which can lead to precipitation in aqueous-based formulations and limit its absorption and bioavailability when administered orally or via injection.
-
Rapid Metabolism: Like many small molecule drugs, this compound is subject to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.
-
Non-specific H₂S Release: While a slow-release donor, the release of H₂S can be influenced by various factors in the biological environment, potentially leading to off-target effects or suboptimal concentrations at the desired site of action.
Q2: What are the recommended strategies to improve the solubility and bioavailability of this compound for in vivo experiments?
A2: Several formulation strategies can be employed to overcome the solubility and stability limitations of this compound:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility and stability.
-
Liposomal Formulation: Incorporating this compound into liposomes can protect it from premature degradation, improve its pharmacokinetic profile, and facilitate targeted delivery.
-
Transdermal Gel Formulation: Formulating this compound into a transdermal gel can provide a non-invasive route of administration, bypassing first-pass metabolism and offering sustained release. [1] Q3: Are there any known pharmacokinetic parameters for this compound in animal models?
A3: Currently, there is limited publicly available data on the specific pharmacokinetic parameters of this compound, such as its half-life, clearance rate, and volume of distribution in animal models. The lack of this information presents a significant challenge in designing in vivo studies. Researchers often rely on formulation strategies to control the release and improve the bioavailability of the compound.
Q4: What are the known metabolic pathways for this compound?
A4: The metabolic pathways of this compound have not been fully elucidated. However, it is known that dithiolethiones can be metabolized by hepatic microsomes. Studies on structurally similar compounds suggest that metabolism may involve hydroxylation of the phenyl ring and potential opening of the dithiolethione ring. Further research is needed to identify the specific metabolites of this compound in vivo.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Formulations
Problem: You observe precipitation of this compound when preparing or administering an aqueous-based formulation for your in vivo study.
Possible Causes:
-
Low intrinsic aqueous solubility of this compound.
-
Use of an inappropriate solvent or co-solvent system.
-
Changes in pH or temperature of the formulation.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Cyclodextrin Complexation | 1. Prepare a saturated solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous vehicle. 2. Add this compound to the cyclodextrin solution and stir vigorously at room temperature for 24-48 hours to allow for complex formation. 3. Filter the solution to remove any uncomplexed this compound. 4. Determine the concentration of complexed this compound using a validated analytical method (e.g., HPLC-UV). | Increased aqueous solubility and stability of this compound. |
| Co-solvent System | 1. Experiment with different biocompatible co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) in combination with your aqueous vehicle. 2. Prepare a stock solution of this compound in the chosen co-solvent. 3. Titrate the stock solution into the aqueous vehicle while vortexing to determine the maximum concentration achievable without precipitation. 4. Ensure the final concentration of the co-solvent is safe for the intended route of administration. | Improved solubility of this compound in the final formulation. |
Issue 2: Low or Variable Bioavailability in Vivo Studies
Problem: You are observing inconsistent or lower-than-expected therapeutic effects in your animal model, suggesting poor bioavailability of this compound.
Possible Causes:
-
Poor absorption from the site of administration due to low solubility.
-
Significant first-pass metabolism following oral administration.
-
Rapid clearance from the systemic circulation.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Liposomal Formulation | 1. Prepare liposomes using a suitable method (e.g., thin-film hydration). 2. Dissolve this compound and lipids in an organic solvent. 3. Evaporate the solvent to form a thin lipid film. 4. Hydrate the film with an aqueous buffer to form liposomes encapsulating this compound. 5. Characterize the liposomes for size, zeta potential, and encapsulation efficiency. | Enhanced stability, prolonged circulation time, and potentially targeted delivery of this compound. |
| Transdermal Gel Formulation | 1. Prepare a gel base using a gelling agent like hypromellose. [1]2. Incorporate this compound and a penetration enhancer (e.g., propylene (B89431) glycol) into the gel. [1]3. Characterize the gel for viscosity, drug content, and in vitro drug release. | Bypassing first-pass metabolism and achieving sustained systemic exposure to this compound. [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in the aqueous vehicle at a concentration known to be effective for similar compounds (e.g., 10-40% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature, protected from light, for 24 to 48 hours to reach equilibrium.
-
After stirring, allow the suspension to settle for a few hours.
-
Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Analyze the filtrate using a validated HPLC-UV method to determine the concentration of solubilized this compound.
Protocol 2: Quantification of this compound in Biological Samples by HPLC-UV
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable modifier
-
Biological matrix (plasma, tissue homogenate)
-
Protein precipitation agent (e.g., cold acetonitrile)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. Optimize the gradient to achieve good separation of this compound from matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by scanning its UV spectrum (typically in the range of 254-400 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in the same biological matrix.
-
Process the standards in the same manner as the unknown samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Improvement in Solubility |
| Cyclodextrin Complexation | Simple preparation, significant solubility enhancement. | May not be suitable for all routes of administration, potential for dissociation. | 10 to 100-fold |
| Liposomal Formulation | Protects drug from degradation, potential for targeted delivery, suitable for intravenous administration. | More complex preparation and characterization, potential for instability during storage. | Variable, depends on encapsulation efficiency. |
| Transdermal Gel | Bypasses first-pass metabolism, non-invasive, sustained release. [1] | Limited to potent drugs, potential for skin irritation, slow onset of action. | Not directly applicable (improves delivery, not solubility in the formulation). |
Visualizations
Caption: Workflow for developing and evaluating enhanced this compound formulations.
Caption: Simplified signaling pathways affected by this compound leading to apoptosis.
References
Technical Support Center: Minimizing Off-Target Effects of ADT-OH in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of ADT-OH in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (B99878) (H₂S) releasing donor. Its primary on-target effects in cancer cells involve the induction of apoptosis by upregulating the Fas-Associated Death Domain (FADD) protein.[1][2] this compound has also been shown to inhibit the FAK/Paxillin and CSE/CBS signaling pathways, which are involved in cell migration and proliferation.[3][4]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's biological role. Minimizing off-target effects is crucial for validating experimental findings and ensuring the specificity of the observed phenotype.
Q3: What are the common signs of potential off-target effects in my this compound experiments?
Common indicators of off-target effects include:
-
Inconsistent phenotypes: Observing different cellular responses compared to other H₂S donors or when using genetic methods (e.g., siRNA, CRISPR) to target the same pathway.
-
High concentration required for efficacy: The effective concentration of this compound in your cellular assay is significantly higher than its reported IC₅₀ values for its on-target effects.
-
Unexpected cellular phenotypes: Observing cellular effects that are not readily explained by the known on-target mechanism of this compound.
-
Cellular toxicity at low concentrations: Significant cell death or stress at concentrations where the on-target effect is not yet apparent.
Q4: How can I proactively minimize the risk of off-target effects when designing my experiments?
-
Dose-response studies: Always perform a dose-response curve to determine the minimal effective concentration of this compound for your desired on-target effect.
-
Use appropriate controls: Include a structurally related but inactive compound if available, as well as vehicle-only controls.
-
Orthogonal validation: Use multiple, independent methods to confirm your findings. This can include using other H₂S donors with different chemical scaffolds or genetic approaches to validate the target.[5]
-
Time-course experiments: Observe the effects of this compound at different time points to distinguish between early, direct effects and later, indirect consequences.
Troubleshooting Guide: Unexpected Results in this compound Cellular Assays
This guide provides a step-by-step approach to troubleshooting common issues that may arise from off-target effects of this compound.
| Problem | Possible Cause | Recommended Action |
| Observed phenotype does not match published on-target effects of this compound. | The phenotype may be due to an off-target effect. | 1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cell line. 2. Orthogonal Validation: Use a different H₂S donor (e.g., GYY4137) to see if it recapitulates the phenotype.[6][7] 3. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout the proposed target of this compound (e.g., FAK) and observe if the phenotype is consistent. |
| High levels of cell death at concentrations expected to be non-toxic. | Off-target toxicity. | 1. Determine Cytotoxicity Profile: Perform a detailed dose-response curve to establish the IC₅₀ for cytotoxicity in your specific cell line. 2. Compare with On-Target IC₅₀: Compare the cytotoxicity IC₅₀ with the IC₅₀ for the desired on-target effect (e.g., inhibition of migration). A small therapeutic window may indicate off-target toxicity. 3. Caspase Activation Assays: Determine if the cell death is apoptotic, which is the expected on-target effect, or necrotic, which might suggest off-target toxicity. |
| Inconsistent results between experiments. | Variability in experimental conditions or compound stability. | 1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions. 2. Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment from a high-quality stock. 3. Monitor Vehicle Control Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and does not contribute to the observed phenotype. |
| Phenotype is observed at a much higher concentration than reported in the literature. | Differences in cell line sensitivity or potential off-target effects at higher concentrations. | 1. Cell Line Characterization: Verify the expression levels of the target proteins in your cell line. 2. Proteomic Analysis: Consider performing comparative proteomics on cells treated with a low (on-target) and high (off-target) concentration of this compound to identify differentially expressed proteins and affected pathways.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| A375 | Human Melanoma | 11.67 | CCK-8 | [3] |
| B16F10 | Murine Melanoma | 5.653 | CCK-8 | [3] |
| A549 | Human Lung Carcinoma | Not specified | Proliferation Assay | [3] |
| H446 | Human Small Cell Lung Cancer | Not specified | Proliferation Assay | [3] |
| H1299 | Human Non-Small Cell Lung Cancer | Not specified | Proliferation Assay | [3] |
| HepG2 | Human Liver Cancer | Not specified | Proliferation Assay | [3] |
| HCT-116 | Human Colorectal Carcinoma | Not specified | Proliferation Assay | [3] |
| MDA-MB-231 | Human Breast Cancer | Not specified | Proliferation Assay | [3] |
Table 2: IC₅₀ Values of GYY4137 (another H₂S Donor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| MCF-7 | Human Breast Cancer | 337.1 ± 15.4 | Trypan Blue Exclusion | [7] |
| HL-60 | Human Promyelocytic Leukemia | 389.3 ± 16.8 | Trypan Blue Exclusion | [7] |
| MV4-11 | Human B-cell Leukemia | 341.8 ± 21.2 | Trypan Blue Exclusion | [7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of this compound to its intracellular target.
-
Cell Treatment: Treat cultured cells with either vehicle or a range of this compound concentrations for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., FAK) in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: CRISPR-Cas9 Mediated Target Validation
This protocol is to confirm that the observed phenotype is a direct result of modulating the intended target.
-
gRNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target of this compound (e.g., FAK).
-
Transfection: Transfect the cells with a vector expressing both Cas9 and the gRNA.
-
Clonal Selection: Select and expand single-cell clones.
-
Genotype Verification: Confirm the knockout or mutation of the target gene by sequencing.
-
Phenotypic Analysis: Perform the cellular assay of interest on the knockout cell line and compare the phenotype to that observed with this compound treatment in wild-type cells. A similar phenotype provides strong evidence for on-target activity.
Visualizations
Caption: Workflow for validating on-target effects of this compound.
Caption: this compound induced FADD-mediated apoptosis pathway.
Caption: this compound inhibits the FAK/Paxillin signaling pathway.
References
- 1. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
Technical Support Center: Interpreting Unexpected Data from ADT-OH Western Blots
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data from western blots involving the H₂S donor, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound western blot experiments.
Q1: I'm seeing a band at a higher molecular weight than expected for my target protein after this compound treatment. What could be the cause?
A1: Unexpectedly high molecular weight bands can arise from several factors.[1] One possibility is that the protein has undergone post-translational modifications, such as phosphorylation or ubiquitination, which can be influenced by cellular signaling pathways affected by this compound.[1] Another potential cause is the formation of protein dimers or multimers that have not been fully denatured during sample preparation.[1][2] Incomplete reduction of disulfide bonds can also contribute to this issue.
Troubleshooting Steps:
-
Ensure complete denaturation and reduction: Add fresh DTT or β-mercaptoethanol to your loading buffer and boil the samples for a sufficient amount of time before loading.
-
Investigate post-translational modifications: Use antibodies specific to modified forms of your protein of interest or treat your lysates with enzymes like phosphatases to see if the band shifts.
-
Consult the literature: Review studies on this compound to see if it is known to induce post-translational modifications of your target protein.
Q2: My western blot shows multiple bands, but I expected to see only one for my protein of interest following this compound treatment. How can I interpret this?
A2: The presence of multiple bands can be due to several reasons.[2] Your target protein may exist as different splice variants or isoforms.[1] It is also possible that the protein has been cleaved or digested by proteases, resulting in lower molecular weight bands.[1][2] Additionally, the primary antibody may be cross-reacting with other proteins that share a similar epitope.[1]
Troubleshooting Steps:
-
Optimize antibody concentration: Titrate your primary antibody to find the optimal concentration that minimizes non-specific binding.[1][3]
-
Use a fresh sample with protease inhibitors: Prepare fresh lysates and ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[2]
-
Perform a literature search: Check for known splice variants or cleavage products of your target protein.
-
Use a blocking peptide: If available, a blocking peptide can be used to differentiate between specific and non-specific bands.
Q3: After treating cells with this compound, the band for my target protein is very weak or absent. What should I do?
A3: A weak or absent signal can be frustrating. This could indicate that this compound treatment is downregulating the expression or promoting the degradation of your target protein. For instance, this compound has been shown to decrease the stability of the MKRN1 protein.[4] Alternatively, technical issues during the western blotting procedure could be the culprit.
Troubleshooting Steps:
-
Verify protein transfer: Use a reversible stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane.[3]
-
Optimize antibody incubation: Increase the concentration of your primary antibody or extend the incubation time.[5][6]
-
Check for protein degradation: Ensure that your samples were handled properly and that protease inhibitors were used.
-
Load more protein: Increase the amount of total protein loaded onto the gel.[6]
-
Use a positive control: Include a sample known to express your target protein to validate your antibody and protocol.
Q4: I'm observing high background on my western blot after this compound treatment, making it difficult to see my bands clearly. How can I reduce the background?
A4: High background can obscure your results and is often caused by issues with blocking or antibody concentrations.[3]
Troubleshooting Steps:
-
Optimize blocking conditions: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[3][5][7]
-
Adjust antibody concentrations: High concentrations of primary or secondary antibodies can lead to increased background.[1][8]
-
Ensure adequate washing: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[6]
-
Use fresh buffers: Ensure all your buffers, especially the wash buffer, are fresh and properly prepared.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting unexpected western blot results.
Caption: Troubleshooting workflow for unexpected western blot data.
Experimental Protocols
A detailed western blot protocol is crucial for obtaining reliable and reproducible results.
General Western Blot Protocol for this compound Treated Cells
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix a calculated volume of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
Quantitative Data Summary
The following tables provide a hypothetical summary of quantitative data that could be obtained from western blot experiments investigating the effects of this compound. The data is presented as relative protein expression normalized to a loading control.
Table 1: Effect of this compound on Pro-Apoptotic and Anti-Apoptotic Proteins
| Treatment | FADD (Relative Expression) | Cleaved Caspase-3 (Relative Expression) | Bcl-2 (Relative Expression) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 2.50 | 3.20 | 0.45 |
| This compound (20 µM) | 4.10 | 5.80 | 0.20 |
Table 2: Effect of this compound on Proteins Involved in Cell Migration
| Treatment | p-FAK (Relative Expression) | FAK (Relative Expression) | Paxillin (Relative Expression) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.60 | 0.75 | 0.65 |
| This compound (20 µM) | 0.35 | 0.40 | 0.30 |
Signaling Pathway Diagrams
This compound Induced Apoptosis Pathway
This diagram illustrates the role of this compound in modulating FADD and MKRN1 to induce apoptosis.
Caption: this compound inhibits MKRN1, leading to increased FADD and apoptosis.
FAK/Paxillin Signaling Pathway
This diagram shows the FAK/Paxillin signaling pathway that can be affected by this compound.
Caption: this compound can inhibit the FAK/Paxillin signaling pathway.
References
- 1. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 2. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Delivering ADT-OH to Target Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ADT-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a slow-releasing hydrogen sulfide (B99878) (H₂S) donor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, or 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a widely used organic donor for the slow and sustained release of hydrogen sulfide (H₂S).[1][2] It is an experimental compound investigated for its therapeutic potential, particularly its anti-cancer properties in preclinical models of melanoma and other cancers.[1][3]
Q2: What is the primary mechanism of action of this compound in cancer cells?
A2: this compound exerts its anti-cancer effects through multiple pathways. A key mechanism involves the induction of apoptosis. It suppresses the ubiquitin-mediated degradation of Fas-Associated Death Domain protein (FADD) by downregulating MKRN1, an E3 ubiquitin ligase of FADD.[3][4] This leads to increased FADD levels, activation of caspase-8 and caspase-3, and subsequent apoptosis.[4][5] Additionally, this compound can inhibit the NF-κB signaling pathway and has been shown to suppress tumor metastasis by inhibiting the FAK/Paxillin signaling pathway.[1][5]
Q3: In which research areas is this compound primarily used?
A3: The primary research area for this compound is oncology, with a significant number of studies focusing on its efficacy against melanoma.[1][2][3] It has been shown to inhibit melanoma cell proliferation, migration, and invasion both in vitro and in vivo.[1][2] Its potential is also being explored in other cancers like hepatocellular carcinoma and in other therapeutic areas such as impaired vascular function due to its role as an H₂S donor.[6][7]
Troubleshooting Guide
Formulation and Delivery Issues
Q4: My this compound is not dissolving properly for in vitro experiments. What should I do?
A4: this compound has extremely low water solubility, which is a significant challenge.[8] For in vitro assays, this compound is typically dissolved in a stock solution of dimethyl sulfoxide (B87167) (DMSO) before being diluted to the final concentration in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: I am observing precipitation of this compound in my cell culture media after dilution. How can I prevent this?
A5: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium. To mitigate this:
-
Ensure Rapid Mixing: When adding the DMSO stock to your culture media, ensure rapid and thorough mixing to facilitate dispersion.
-
Use a Carrier: For certain applications, solubility can be improved by using carriers. For example, hydroxypropyl-β-cyclodextrin (CD) has been used to significantly improve the water solubility of this compound.[8]
-
Lower the Concentration: If precipitation persists, you may be working above the practical soluble concentration. Re-evaluate the required dose based on published IC50 values.
Q6: What are the recommended methods for in vivo administration of this compound?
A6: Due to its poor water solubility, this compound for in vivo studies is often prepared as a suspension. Common methods include:
-
Oral Gavage: this compound can be suspended in a vehicle like a 0.5% solution of carboxymethylcellulose sodium (CMC-Na).
-
Intraperitoneal (IP) Injection: Similar to oral gavage, this compound can be suspended in a suitable vehicle for IP administration.[8]
-
Topical/Transdermal Delivery: For localized treatment, this compound can be incorporated into aqueous gel formulations, for instance, using hypromellose gels containing penetration enhancers like propylene (B89431) glycol or deformable liposomes for sustained release.[6][9]
Q7: How can I improve the targeted delivery of this compound to tumor tissue?
A7: Enhancing tumor-specific delivery is a key challenge. Current research is exploring advanced drug delivery systems:
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its stability and biodistribution. For example, conjugating this compound to hyaluronic acid (HA) has been shown to enhance its anti-tumor effects in hepatocellular carcinoma models, leveraging the dual advantages of tumor site aggregation and receptor-mediated endocytosis.[7]
-
Combination Therapy: Combining this compound with a tumor-targeting delivery vehicle can be effective. One study successfully used a recombinant Salmonella strain (VNP-FADD) to deliver FADD specifically to the tumor, which then worked synergistically with systemically administered this compound.[3]
Experimental and Assay Issues
Q8: I am not observing the expected apoptotic effects of this compound in my cell line. What could be wrong?
A8: Several factors could contribute to a lack of apoptotic response:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The effect is often dose- and time-dependent.[1][2] Confirm the reported sensitivity of your cell line from the literature.
-
FADD/MKRN1 Expression: The apoptotic effect of this compound is critically dependent on the FADD signaling pathway.[3] If your cell line has low endogenous FADD expression or altered pathway components, the response may be blunted. Consider verifying the expression levels of key proteins like FADD in your cell model.
-
Compound Stability: this compound, like many experimental compounds, can degrade over time in solution. Ensure you are using freshly prepared solutions for your experiments.
-
H₂S Release Rate: The therapeutic effect is dependent on the slow release of H₂S. Ensure your experimental conditions (e.g., pH, presence of thiols) are not drastically altering this release profile.
Q9: My Western blot results for FADD or MKRN1 are inconsistent after this compound treatment. How can I troubleshoot this?
A9: Inconsistent Western blot results can be frustrating. Consider the following:
-
Timing is Critical: The effect of this compound on FADD protein levels is time-dependent. FADD protein levels have been shown to be significantly elevated after just a few hours of treatment.[4] Perform a time-course experiment (e.g., 0, 2, 4, 8, 12 hours) to identify the optimal time point for observing changes in your specific cell line.
-
Antibody Quality: Ensure your primary antibodies for FADD and MKRN1 are validated for specificity and are used at the optimal dilution.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Protein Degradation: this compound works by preventing FADD degradation.[3] Ensure your cell lysis and sample preparation protocol includes protease inhibitors to prevent artificial degradation of your target proteins.
Q10: How can I accurately measure the release of H₂S from this compound in my experimental system?
A10: Measuring the gaseous signaling molecule H₂S requires specific methods:
-
Lead Sulfide Method: A simple qualitative or semi-quantitative method involves placing a filter paper containing lead acetate (B1210297) over your sample. The reaction between H₂S and lead acetate forms a black precipitate (lead sulfide), indicating H₂S release.[2]
-
Fluorescent Probes: Specific fluorescent probes, such as WSP-5, can be used to detect intracellular H₂S release in living cells via fluorescence microscopy.[10]
-
H₂S-Sensitive Electrodes: For quantitative real-time measurements in solution, H₂S-sensitive electrodes are a common tool.[11]
-
Methylene Blue Assay: This colorimetric assay is a classic and reliable method for quantifying total sulfide in various biological samples.[11]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
|---|---|---|---|---|
| A375 | Human Melanoma | 11.67 | 24 | [1] |
| B16F10 | Murine Melanoma | 5.653 | 24 | [1] |
| MEF | Mouse Embryonic Fibroblast (Normal) | 32.37 | 24 |[1] |
Note: The higher IC50 value in normal MEF cells suggests a degree of tumor cell selectivity.
Table 2: In Vivo Tumor Growth Inhibition by this compound in a Melanoma Model
| Animal Model | Treatment Group | Dosage | Tumor Volume Reduction vs. Vehicle | Citation |
|---|---|---|---|---|
| C57BL/6 Mice (B16F10 Footpad Model) | This compound | 37.5 mg/kg | ~58% | [1] |
| C57BL/6 Mice (B16F10 Xenograft) | this compound | 37.5 mg/kg | Significant reduction in tumor volume and weight |[2] |
Detailed Experimental Protocols
Protocol 1: Preparation and In Vitro Administration of this compound
-
Stock Solution Preparation:
-
Weigh out this compound powder in a sterile microcentrifuge tube.
-
Add pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Culture cells (e.g., B16F10 melanoma cells) to the desired confluency (typically 70-80%) in a multi-well plate.[2]
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions from the stock solution in fresh, serum-free or complete culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the final desired concentrations of this compound (e.g., 6.3 µM, 12.5 µM, 25 µM).[2] Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells for the desired time period (e.g., 24 hours) before proceeding with downstream assays like cell viability (CCK-8) or apoptosis (flow cytometry) analysis.[2]
-
Protocol 2: Western Blot Analysis of FADD and MKRN1 Following this compound Treatment
-
Sample Preparation:
-
Seed B16F10 cells and grow until they reach ~80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined time course (e.g., 0, 2, 4, 8 hours).[4]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel (e.g., 12%) and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FADD or MKRN1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Murine Xenograft Model for Evaluating this compound Efficacy
-
Cell Preparation and Implantation:
-
Culture B16F10 melanoma cells under standard conditions.
-
Harvest the cells using trypsin, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 2 x 10⁶ cells/mL. Check cell viability using trypan blue exclusion.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the hind flank of C57BL/6 mice.[2]
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8 per group).[2]
-
Prepare the this compound treatment by suspending it in a vehicle such as 0.5% CMC-Na.
-
Administer this compound (e.g., 37.5 mg/kg) or the vehicle alone to the respective groups daily via oral gavage.[2]
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights every 2-3 days.
-
At the end of the study (e.g., after 14-21 days), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them for documentation.
-
Tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis (e.g., Western blotting).
-
Visualizations
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buffer Conditions for ADT-OH H₂S Release Assays
Welcome to the technical support center for optimizing your ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) hydrogen sulfide (B99878) (H₂S) release assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of H₂S release from this compound?
A1: this compound is a slow-release H₂S donor. The release of H₂S from the 1,2-dithiole-3-thione core of this compound is understood to occur primarily through hydrolysis.[1][2] Additionally, the presence of biological thiols, such as L-cysteine and glutathione (B108866) (GSH), can facilitate this release. Some studies also indicate that reactive oxygen species (ROS) can trigger H₂S release from similar dithiolethione structures.
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: this compound is sparingly soluble in aqueous solutions like PBS.[3] For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used. It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q3: Which buffer system is optimal for this compound H₂S release assays?
A3: The choice of buffer can significantly impact H₂S release and detection. Phosphate-buffered saline (PBS) at pH 7.4 is widely used for cell-based and in vitro assays to mimic physiological conditions.[3][4] However, for specific enzymatic assays or to avoid potential interference of phosphate (B84403) with certain detection methods, other buffers like HEPES or Tris-HCl may be considered. It is important to maintain a stable pH throughout the experiment, as pH fluctuations can affect both the rate of H₂S release and the equilibrium between H₂S and its anionic form, HS⁻.
Q4: How does pH affect H₂S release from this compound?
Q5: Is the presence of thiols like L-cysteine necessary for H₂S release from this compound?
A5: While this compound can release H₂S via hydrolysis in the absence of thiols, the presence of biological thiols like L-cysteine can enhance the release from some dithiolethione-based donors.[5] If your experimental system has low endogenous thiol levels, you may consider supplementing with L-cysteine. However, be aware that excess thiols can interfere with certain H₂S detection methods.
Troubleshooting Guides
Issue 1: Weak or No H₂S Signal
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | This compound has low aqueous solubility.[3] Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system and does not cause precipitation. Visually inspect for any precipitate after adding this compound to the buffer. Consider a gentle pre-warming of the buffer. |
| Suboptimal pH | Verify the pH of your buffer immediately before the experiment. A non-optimal pH can affect the rate of H₂S release. For most biological applications, a pH of 7.4 is recommended. |
| Insufficient Incubation Time | This compound is a slow-release donor. Ensure that the incubation time is sufficient for detectable levels of H₂S to accumulate. Refer to literature for typical incubation times with your specific detection method. |
| Inactivated this compound | Use freshly prepared this compound solutions. Avoid multiple freeze-thaw cycles of the stock solution. |
| Detection Method Issues | Confirm that your H₂S detection system is working correctly. Use a positive control, such as Sodium Hydrosulfide (NaHS), to validate your detection assay. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Autofluorescence | If using a fluorescent probe for detection, some cell types or media components (like phenol (B47542) red) can exhibit autofluorescence. Include a control group without the fluorescent probe to measure baseline fluorescence. Whenever possible, conduct the final assay steps in a phenol red-free, clear buffer. |
| Probe Concentration Too High | An excessive concentration of a fluorescent probe can lead to non-specific binding and high background. Perform a concentration titration to determine the optimal probe concentration for your assay. |
| Interference from Thiols | High concentrations of biological thiols can interfere with some H₂S detection methods, leading to false-positive signals.[5] If supplementing with L-cysteine, perform a control with L-cysteine alone to assess its contribution to the signal. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent pH | Buffer pH can change over time or with temperature fluctuations. Prepare fresh buffer for each experiment and verify the pH before use. Consider using a buffer like HEPES, which has a more stable pKa across temperature changes, if performing experiments at varying temperatures.[6] |
| Variable Incubation Times | The kinetics of H₂S release are time-dependent. Use a precise timer and adhere strictly to the incubation times for all samples within an experiment. |
| Inconsistent Reagent Preparation | Prepare stock and working solutions of this compound and detection reagents consistently for each experiment. Minor variations in concentration can lead to significant differences in results. |
| Cell-based Assay Variability | If using cells, ensure consistent cell seeding density, passage number, and overall cell health, as these can affect endogenous thiol levels and cellular responses. |
Data Presentation
H₂S Release Kinetics of this compound
The following table summarizes the observed H₂S release from this compound under specific experimental conditions, as determined by a fluorescent probe assay.
| Time (minutes) | Cumulative H₂S Release (µM) |
| 30 | ~5 |
| 60 | ~8 |
| 120 | ~12 |
| 240 | ~18 |
| 360 | ~22 |
Data is estimated from graphical representations in the literature where 200 µM of this compound was used with TCEP as an accelerator.[7] Actual values may vary based on specific experimental conditions.
Expected Influence of Buffer Conditions on H₂S Release from Dithiolethiones
While comprehensive quantitative data for this compound under varying buffer conditions is limited, the following table outlines the expected trends based on studies of dithiolethiones and other H₂S donors.
| Buffer Parameter | Expected Effect on H₂S Release | Rationale |
| pH | Release rate may vary with pH. | The hydrolysis of the dithiolethione core can be pH-dependent.[1] |
| Buffer Type (PBS vs. Tris vs. HEPES) | Minimal direct effect on release, but can impact pH stability and interfere with detection methods. | The primary role of the buffer is to maintain a stable pH.[6] Phosphate in PBS can sometimes interfere with downstream enzymatic assays. |
| Presence of Thiols (e.g., L-cysteine) | May increase the rate of H₂S release. | Thiols can act as nucleophiles to facilitate the breakdown of the dithiolethione ring structure.[5] |
| Temperature | Higher temperatures generally increase the rate of release. | The hydrolysis reaction is temperature-dependent. |
Experimental Protocols
General Protocol for In Vitro H₂S Release Assay using a Fluorescent Probe
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific experimental setup.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a suitable H₂S fluorescent probe (e.g., WSP-5) in DMSO.
-
Prepare the desired assay buffer (e.g., 100 mM PBS, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the fluorescent probe to each well to the final desired concentration.
-
To initiate the reaction, add the this compound stock solution to the wells to achieve the final desired concentration. Include a vehicle control (DMSO only).
-
For a positive control, use NaHS at a known concentration.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate time intervals using a plate reader with excitation and emission wavelengths specific to the chosen probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (vehicle control) from the experimental readings.
-
Generate a standard curve using known concentrations of NaHS to quantify the amount of H₂S released.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for H₂S detection.
Caption: Troubleshooting decision tree for H₂S assays.
References
- 1. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating H2S release from self-assembled peptide H2S-donor conjugates using cysteine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Tumor Growth Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in tumor growth inhibition experiments, with a focus on the hydrogen sulfide (B99878) donor ADT-OH and a broader overview of challenges with Androgen Deprivation Therapy (ADT).
Section 1: Troubleshooting this compound Experiments
This compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a hydrogen sulfide (H₂S) releasing donor investigated for its anti-cancer properties.[1][2][3] Variability in its effectiveness can arise from several factors, from experimental design to the specific biological context.
Frequently Asked Questions (FAQs) about this compound
Q1: What is the primary mechanism of action for this compound in tumor cells?
A1: this compound functions as a slow-release donor of hydrogen sulfide (H₂S).[3][4] Its anti-tumor effects are multifaceted and include:
-
Induction of Apoptosis: this compound can induce programmed cell death by upregulating Fas-Associated Death Domain (FADD), which is a key component of the extrinsic apoptosis pathway.[3][5] It also inhibits the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins like XIAP and BCL2.[5][6]
-
Inhibition of Metastasis: It has been shown to suppress the migration and invasion of melanoma cells by inhibiting the CSE/CBS and FAK/Paxillin signaling pathways.[1][7]
-
Cell Cycle Arrest: At certain concentrations, this compound can arrest tumor cells in the G2/M phase of the cell cycle.[1]
Q2: Why am I observing inconsistent tumor growth inhibition in my in vivo experiments?
A2: Variability in in vivo studies can be attributed to several factors:
-
Drug Formulation and Administration: this compound has low water solubility, which can impact its bioavailability.[7] Ensure consistent formulation and administration routes.
-
Animal Model: The tumor model used, including the cell line and the strain of mice, can significantly influence outcomes.
-
Tumor Heterogeneity: The inherent biological variability within tumors can lead to differential responses to treatment.
-
Dosage and Schedule: The concentration and frequency of this compound administration are critical. Low concentrations may primarily inhibit metastasis, while higher concentrations are needed to inhibit proliferation and induce apoptosis.[1]
Q3: My in vitro results with this compound are not reproducible. What could be the cause?
A3: Inconsistent in vitro results can stem from:
-
Cell Line Integrity: Ensure the cell line has not been passaged too many times and is free from contamination.
-
Drug Concentration: The effects of this compound are highly concentration-dependent.[1] Carefully validate the concentrations used.
-
Assay Conditions: Factors such as cell density, media composition, and incubation time can all affect the outcome.
-
Drug Stability: Prepare fresh solutions of this compound for each experiment, as its stability in solution may vary.
Troubleshooting Guide for this compound
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor size between animals in the same treatment group. | Inconsistent drug delivery or bioavailability. Tumor heterogeneity. | Refine drug formulation and administration technique for consistency. Increase the number of animals per group to improve statistical power. |
| This compound is effective in vitro but shows minimal effect in vivo. | Poor bioavailability or rapid metabolism of this compound in vivo. | Consider alternative delivery systems (e.g., nanoparticles) to improve solubility and stability.[7] Evaluate different administration routes and schedules. |
| Discrepancy between inhibition of cell migration and overall cell viability. | Concentration-dependent effects of this compound. | Perform dose-response studies to determine the optimal concentration for inhibiting proliferation versus migration for your specific cell line.[1] |
| Unexpected cell death in control groups. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a solvent-only control. |
Signaling Pathways Associated with this compound
The following diagrams illustrate the key signaling pathways influenced by this compound.
Quantitative Data Summary
| Cell Line | Assay | Metric | Value | Reference |
| A375 (human melanoma) | CCK-8 | IC₅₀ | 11.67 µM (24h) | [1] |
| B16F10 (mouse melanoma) | CCK-8 | IC₅₀ | 5.653 µM (24h) | [1] |
| MEFs (mouse embryonic fibroblasts) | CCK-8 | IC₅₀ | 32.37 µM (24h) | [1] |
Experimental Protocols
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control.
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10⁶ B16F10 cells) into the flank of immunocompromised mice (e.g., C57BL/6).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer this compound (e.g., by oral gavage) or vehicle control according to the predetermined schedule and dosage.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Section 2: Troubleshooting Androgen Deprivation Therapy (ADT)
Androgen Deprivation Therapy (ADT) is a cornerstone treatment for prostate cancer.[8] However, the development of resistance is a major clinical challenge, leading to variability in treatment response.[9][10][11][12]
Frequently Asked Questions (FAQs) about ADT Resistance
Q1: What are the main mechanisms of resistance to ADT?
A1: Resistance to ADT is complex and can involve:
-
Androgen Receptor (AR) Alterations: This includes AR gene amplification, overexpression, and mutations that can lead to receptor activation by other steroids or even antiandrogens.[9][12]
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain.[9][10]
-
Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens.[11]
-
Bypass Signaling Pathways: Activation of alternative growth factor pathways (e.g., PI3K/Akt, MAPK) that can activate the AR or promote cell survival independently of androgen signaling.[10]
-
Glucocorticoid Receptor Activation: The glucocorticoid receptor can sometimes take over the function of the AR, driving the expression of genes that promote tumor growth.[12][13]
Q2: Why do some patients respond to ADT initially and then relapse?
A2: The initial response is due to the dependence of most prostate cancer cells on androgens for growth. Over time, a subset of cancer cells can adapt and survive in the low-androgen environment through the mechanisms of resistance described above. This leads to the outgrowth of a castration-resistant prostate cancer (CRPC).[12]
Troubleshooting Guide for Preclinical ADT Studies
| Issue | Potential Cause | Recommended Solution |
| Rapid development of resistance in xenograft models. | The chosen cell line may have a predisposition to rapid resistance. | Use cell lines known to be initially sensitive to ADT. Consider co-targeting the AR and a relevant bypass pathway. |
| High variability in response to ADT within the same cell line. | Clonal heterogeneity within the cell line population. | Perform single-cell cloning to establish more homogeneous subpopulations for study. |
| Inconsistent castration levels in surgically castrated animals. | Incomplete removal of testicular tissue. | Ensure complete surgical orchiectomy and verify testosterone (B1683101) levels post-surgery. |
Signaling Pathway for ADT Resistance
This technical support center provides a starting point for troubleshooting variability in tumor growth inhibition studies. For more specific issues, consulting the detailed methodologies in the cited literature is recommended.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgen deprivation therapy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms underlying resistance to androgen deprivation therapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance in castration-resistant prostate cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: ADT-OH Dosage and Toxicity in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ADT-OH in animal studies, with a focus on refining dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for anti-cancer studies?
A1: Based on published literature, effective doses for anti-cancer studies in mice have ranged from 18.75 mg/kg to 75 mg/kg, administered orally or via tail vein injection.[1] A common oral dose used in melanoma xenograft models is 37.5 mg/kg, often administered once every other day.[2] It is crucial to perform a pilot dose-ranging study to determine the optimal dose for your specific animal model and experimental goals.
Q2: Has a formal Maximum Tolerated Dose (MTD) or LD50 value been established for this compound in rodents?
A2: Currently, publicly available literature does not contain definitive MTD or LD50 values for this compound from formal acute toxicity studies. Existing research has focused on therapeutic dosages, where the compound is generally reported to be well-tolerated with low toxicity.[1]
Q3: What are the known in vitro cytotoxic concentrations of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound has been determined for several cell lines. For example, after 24 hours of treatment, the IC50 for A375 human melanoma cells was 11.67 μM and for B16F10 mouse melanoma cells was 5.653 μM.[1] In contrast, the IC50 for normal mouse embryonic fibroblasts (MEFs) was higher at 32.37 μM, suggesting some level of selectivity for cancer cells.[1]
Q4: What vehicle is recommended for preparing this compound for oral administration in animal studies?
A4: A common vehicle for oral administration of this compound in mice is a suspension in 0.5% carboxymethylcellulose in phosphate-buffered saline (PBS).[2] Due to this compound's low water solubility, ensuring a uniform suspension is critical for accurate dosing.[3]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound is a slow-release hydrogen sulfide (B99878) (H₂S) donor. Its anti-tumor effects are associated with the induction of apoptosis through multiple pathways. It can inhibit NF-κB activation, leading to the downregulation of anti-apoptotic proteins like XIAP and Bcl-2.[2] Additionally, this compound can increase the expression of Fas-associated death domain (FADD) by downregulating its E3 ubiquitin ligase, MKRN1, which in turn activates caspase-8 and the extrinsic apoptosis pathway.[2][3] In the context of metastasis, this compound has been shown to suppress the CSE/CBS and FAK/Paxillin signaling pathways.[4]
Troubleshooting Guide for Dose-Ranging and Toxicity Studies
This guide provides a general framework for conducting a dose-ranging study to determine the MTD of this compound in your specific animal model.
| Issue/Question | Possible Cause | Troubleshooting Steps |
| How do I design a dose-ranging study for this compound? | Lack of established MTD. | 1. Initial Dose Selection: Start with a dose slightly higher than the reported effective therapeutic dose (e.g., 75 mg/kg).[1] 2. Dose Escalation: Use a geometric progression for dose levels (e.g., 75, 150, 300, 600, 1000 mg/kg). 3. Group Size: Use a small group of animals per dose level (e.g., 3-5 of a single sex). 4. Limit Dose: If no mortality is observed, consider a limit dose of 1000 mg/kg, as higher doses may be impractical. |
| What parameters should I monitor during the study? | Need to identify signs of toxicity. | 1. Mortality: Record the number of deaths per dose group. 2. Clinical Observations: Daily checks for changes in behavior, posture, grooming, and signs of pain or distress. 3. Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of over 15-20% is often considered a humane endpoint. 4. Food and Water Intake: Monitor for significant changes. 5. Necropsy: At the end of the observation period (typically 14 days), perform a gross necropsy on all animals to look for organ abnormalities. |
| What should I do if I observe severe toxicity or mortality at a certain dose? | The dose exceeds the MTD. | 1. Stop Dose Escalation: Do not administer higher doses. 2. Add Intermediate Doses: To refine the MTD, add dose groups between the last tolerated dose and the toxic dose. 3. Humane Endpoints: Euthanize animals that show signs of severe distress or exceed the body weight loss limit. |
| How do I prepare the this compound formulation for a high-dose study? | This compound has poor water solubility.[3] | 1. Vehicle Selection: Use a vehicle known to be safe for the chosen route of administration, such as 0.5% carboxymethylcellulose in PBS for oral gavage.[2] 2. Solubility Check: Prepare the highest concentration needed and observe for precipitation. You may need to sonicate or vortex the suspension before each administration to ensure homogeneity. 3. Vehicle Control: Always include a group of animals that receives only the vehicle to ensure that any observed effects are due to this compound and not the vehicle itself. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (μM) | Reference |
| A375 | Human Melanoma | 24 | 11.67 | [1] |
| B16F10 | Mouse Melanoma | 24 | 5.653 | [1] |
| MEF | Mouse Embryonic Fibroblast | 24 | 32.37 | [1] |
Table 2: In Vivo Effective Doses of this compound in Mice
| Animal Model | Administration Route | Dose (mg/kg) | Dosing Schedule | Observed Effect | Reference |
| B16F10 Lung Metastasis | Tail Vein | 18.75, 37.5, 75 | 5 times a week for 3 weeks | Inhibition of lung metastasis | [1] |
| B16F10 Xenograft | Oral Gavage | 37.5 | Once every other day | Inhibition of tumor growth | [2] |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Study for MTD Determination (Hypothetical)
-
Animal Model: Select a single sex (typically female, as they can be more sensitive) of a common rodent strain (e.g., C57BL/6 mice), 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dose Formulation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose in sterile PBS. Prepare fresh daily and keep suspended using a magnetic stirrer or vortexing.
-
Dose Groups:
-
Group 1: Vehicle control (0.5% CMC in PBS)
-
Group 2: 75 mg/kg this compound
-
Group 3: 150 mg/kg this compound
-
Group 4: 300 mg/kg this compound
-
Group 5: 600 mg/kg this compound
-
Group 6: 1000 mg/kg this compound
-
-
Administration: Administer a single dose via oral gavage.
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dosing, then at least twice daily for 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.
-
Measure body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity and results in no more than a 10-15% reduction in body weight.
-
Necropsy: At day 14, euthanize all surviving animals and perform a gross necropsy.
Visualizations
Caption: Workflow for a single-dose MTD study of this compound.
Caption: Known pro-apoptotic signaling pathways activated by this compound.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
how to account for the slow H₂S release kinetics of ADT-OH
Welcome to the technical support center for ADT-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on its hydrogen sulfide (B99878) (H₂S) release kinetics.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slower than expected H₂S release | Hydrolysis Conditions: The release of H₂S from this compound occurs via hydrolysis of the 3H-1,2-dithiole-3-thione ring.[1][2] This process can be slow and is influenced by the chemical environment. Inadequate Thiol Trigger: Some H₂S donors require the presence of thiols like L-cysteine or glutathione (B108866) to initiate or accelerate H₂S release.[3] While this compound's primary release mechanism is hydrolysis, the cellular environment, including the presence of thiols, can play a role. Low Temperature: Chemical reaction rates, including hydrolysis, are generally slower at lower temperatures.[4] Incorrect pH: The hydrolysis of dithiolethiones can be pH-dependent.[4] | Optimize Hydrolysis Conditions: - Ensure the aqueous buffer is well-mixed and at the appropriate pH for your experimental system (typically physiological pH 7.4).[5] - Consider if components in your media could be inhibiting hydrolysis. Supplement with Thiols: - If working in a purified system or a cell model with low endogenous thiol levels, consider supplementing with a low concentration of L-cysteine (e.g., 10-100 µM) to see if it facilitates H₂S release.[3] Maintain Optimal Temperature: - Ensure your experiment is conducted at a consistent and appropriate temperature (e.g., 37°C for cell-based assays).[6] Verify pH: - Check and maintain the pH of your experimental buffer or media throughout the experiment.[3] |
| Inconsistent or non-reproducible H₂S release | Inconsistent Incubation Times: The kinetics of H₂S release are time-dependent.[3] Variable Reagent Preparation: Degradation of this compound stock solutions or inconsistent concentrations can lead to variability. Fluctuations in Experimental Conditions: Minor changes in temperature, pH, or cell density can impact results.[3] | Standardize Protocols: - Use a precise timer for all incubation steps.[3] - Prepare fresh working solutions of this compound for each experiment from a reliable stock.[3] - Standardize cell seeding density and ensure consistent cell health and confluency. - Use a calibrated incubator and ensure stable pH of the media.[3] |
| Weak or no biological effect observed | Insufficient H₂S Release: The concentration of H₂S released may be below the threshold required to elicit a biological response. Cellular Context: The target cells may not be responsive to H₂S or may have robust compensatory mechanisms. Incorrect this compound Concentration: The concentration of this compound used may be too low. | Confirm H₂S Release: - Independently verify H₂S release under your experimental conditions using a validated detection method (see Experimental Protocols). Increase this compound Concentration: - Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and endpoint.[6][7] Positive Controls: - Use a fast-releasing H₂S donor (e.g., NaHS) as a positive control to confirm that the biological system is responsive to H₂S.[3] |
| Unexpected cytotoxicity | High this compound Concentration: At higher concentrations (>12.5 μM in some cell lines), this compound can induce apoptosis.[6][7] Off-target Effects: The parent molecule, before H₂S release, may have biological activity. | Perform a Dose-Response for Viability: - Determine the cytotoxic threshold of this compound in your specific cell line using an assay like MTT or CCK-8.[6] Use Appropriate Controls: - If possible, use a structurally similar molecule that does not release H₂S as a negative control to assess the effects of the parent compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of H₂S release from this compound?
A1: The primary mechanism of H₂S release from 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (this compound) is through hydrolysis of the thione group.[1] This process transforms the thione into a corresponding ketone, which then facilitates the release of H₂S.[1]
Q2: How would you describe the H₂S release kinetics of this compound?
A2: this compound is characterized as a slow-releasing H₂S donor.[6][7] The release of H₂S is gradual and sustained over time, which can be advantageous for experiments requiring a prolonged and steady supply of H₂S, mimicking physiological production more closely than fast-releasing salts like NaHS.[2] The release is dependent on concentration and time.[6]
Q3: What factors can influence the rate of H₂S release from this compound?
A3: The rate of H₂S release can be influenced by several factors, including:
-
pH: The hydrolysis process is pH-dependent.[4]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[4]
-
Presence of thiols: While hydrolysis is the main mechanism, the presence of biological thiols like cysteine and glutathione can potentially influence the release kinetics.[3]
-
Formulation: The delivery vehicle can significantly impact the release profile. For instance, formulating this compound in liposomal gels can result in a slower, more sustained release compared to propylene (B89431) glycol-based gels, which allow for more rapid release.[8]
Q4: What is the recommended storage and stability for this compound?
A4: this compound should be stored at -20°C.[9] When stored under these conditions, it is stable for at least four years.[9] For experimental use, it is advisable to prepare fresh stock solutions and use them promptly to avoid degradation.[3]
Q5: What are the solubility properties of this compound?
A5: this compound is a hydrophobic compound with low solubility in aqueous solutions.[5] Its solubility is reported as follows:
-
DMF: 15 mg/ml
-
DMSO: 5 mg/ml
-
Ethanol: 1 mg/ml
-
DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[9]
-
Water: 0.25 ± 0.04 mg/ml
-
PBS pH 7.4: 0.06 ± 0.01 mg/ml[5]
Q6: How can I measure the amount of H₂S released from this compound in my experiment?
A6: There are several methods to measure H₂S release. A common and straightforward method is the lead sulfide (PbS) assay, which provides a semi-quantitative measure. For more precise quantification, H₂S-specific microsensors or fluorescent probes can be used. A detailed protocol for the lead sulfide assay is provided in the "Experimental Protocols" section. For more advanced methods, refer to literature on H₂S detection.[5][6][10][11]
Experimental Protocols
Protocol 1: Semi-Quantitative Measurement of H₂S Release using the Lead Sulfide (PbS) Assay
This method is based on the reaction of H₂S gas with lead acetate (B1210297) to form a black precipitate of lead sulfide (PbS). The intensity of the black color is proportional to the amount of H₂S released.[6]
Materials:
-
This compound
-
96-well cell culture plate
-
Filter paper
-
Lead (II) acetate solution (e.g., 1% w/v in water)
-
Phosphate-buffered saline (PBS)
-
Cells or buffer for the experiment
-
L-cysteine (optional, as a substrate for endogenous H₂S production)
-
Pyridoxal 5'-phosphate (PLP) (optional, as a cofactor for H₂S-producing enzymes)
Procedure:
-
Prepare Lead Acetate Paper: Cut filter paper to fit the lid of a 96-well plate. Soak the paper in the lead acetate solution and let it air dry.
-
Set up the Experiment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Alternatively, for a cell-free system, add your experimental buffer to the wells.
-
-
Add Reagents:
-
To each well, add the appropriate medium or buffer. If studying cellular H₂S production, you may include L-cysteine (e.g., 10 mM) and PLP (e.g., 10 µM).[6]
-
Add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
-
Incubate:
-
Place the prepared lead acetate paper on top of the 96-well plate.
-
Seal the plate to trap the H₂S gas.
-
Incubate at 37°C in a CO₂ incubator for the desired time period (e.g., 2-24 hours).[6]
-
-
Analyze Results:
-
After incubation, remove the lead acetate paper.
-
Observe the formation of a black precipitate (PbS) on the paper. The intensity of the black color corresponds to the amount of H₂S released.
-
The results can be documented by scanning or photographing the paper.
-
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1%).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Apoptosis in Melanoma Cells
This diagram illustrates how this compound can induce apoptosis in melanoma cells through the FADD-dependent pathway.[6][12][13]
Caption: this compound induced apoptosis via NF-κB inhibition and FADD upregulation.
Experimental Workflow for Assessing this compound Effects on Cell Viability and H₂S Release
This diagram outlines a typical experimental workflow to correlate the H₂S-releasing capacity of this compound with its effects on cell viability.
Caption: Workflow for H₂S release and cell viability assessment.
References
- 1. Research Progress of H2S Donors Conjugate Drugs Based on ADTOH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Analytical Measurement of Discrete Hydrogen Sulfide Pools in Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Transdermal Delivery of ADT-OH Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the transdermal delivery of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the transdermal delivery of this compound?
A1: The primary challenges for transdermal delivery of this compound, a hydrogen sulfide (B99878) (H₂S) donor, stem from its physicochemical properties. These include poor aqueous stability, rapid H₂S release, and low solubility, which can limit its therapeutic potential and complicate the development of effective delivery systems.[1]
Q2: What are the common formulation strategies to improve this compound transdermal delivery?
A2: Common strategies focus on enhancing permeation and controlling the release rate. These include incorporating chemical permeation enhancers like propylene (B89431) glycol (PG) into aqueous gel formulations or using nanocarriers such as deformable liposomes to provide sustained release.[1][2]
Q3: How does propylene glycol (PG) enhance the transdermal flux of this compound?
A3: Propylene glycol acts as a penetration enhancer through several mechanisms. It can function as a solvent for this compound, solvate α-keratin in the stratum corneum, and increase the solubility and disorder of intercellular lipids, thereby reducing the barrier function of the skin.[1]
Q4: What is the role of liposomes in this compound transdermal formulations?
A4: Deformable liposomes are used as nanocarriers to encapsulate this compound. This approach can offer a controlled, slow-release profile, which is beneficial for treatments requiring sustained H₂S release.[1][3] Liposomes are a well-established method for topical and transdermal drug delivery.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Permeation of this compound Through Skin | - Inadequate formulation penetration enhancement.- High barrier function of the skin model. | - Increase the concentration of the permeation enhancer (e.g., propylene glycol).[1]- Consider alternative or combination of enhancers.- Ensure the skin model (e.g., excised murine skin) is correctly prepared and mounted in the Franz diffusion cell. |
| Rapid (Burst) Release of this compound | - High concentration of permeation enhancer.- Formulation does not provide sustained release. | - For sustained release, consider formulating this compound in deformable liposomes.[1][4]- Reduce the concentration of the permeation enhancer if a slower, more controlled release is desired. |
| Poor Stability of this compound in Formulation | - Degradation of this compound in the aqueous gel base over time. | - Incorporating propylene glycol has been shown to improve the stability of this compound in hypromellose gel formulations.[1]- Conduct stability studies at different storage conditions to determine the optimal formulation. |
| Inconsistent Experimental Results | - Variability in skin samples.- Issues with the experimental setup (e.g., Franz cells).- Inconsistent formulation preparation. | - Use skin samples from a consistent source and handle them uniformly.- Ensure Franz cells are properly assembled, and the receptor medium is maintained at a constant temperature and stirring rate.[1]- Standardize the formulation preparation protocol to ensure batch-to-batch consistency. |
| Low Bioactivity of Permeated this compound | - Degradation of this compound during permeation.- Insufficient concentration of this compound in the receptor medium. | - Verify the integrity of this compound in the receptor medium using HPLC-UV detection.[1]- Increase the initial concentration of this compound in the formulation or extend the permeation study duration.- Confirm the bioactivity using relevant cell-based assays, such as tube formation assays with HUVEC cells.[1][5] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Apparent Partition Coefficient (Water) | 0.25 ± 0.04 mg/ml | [1] |
| Apparent Partition Coefficient (PBS pH 7.4) | 0.06 ± 0.01 mg/ml | [1] |
| Melting Point (Tₘ) | ~185°C | [1] |
Table 2: Effect of Formulation on this compound Permeation Through Excised Mouse Skin (24 hours)
| Formulation | Percentage of Permeated this compound |
| HPMC Gel with 0% v/v PG | 54.2 ± 2.7% |
| HPMC Gel with 2% v/v PG | 67.1 ± 1.9% |
| HPMC Gel with 10% v/v PG | 74.2 ± 6.4% |
| Deformable Liposome Gel | 34.65 ± 1.25% |
| Data from a study by Marwah et al.[1] |
Experimental Protocols
Preparation of this compound Transdermal Gel Formulations
This protocol describes the preparation of aqueous hypromellose (HPMC) gels containing this compound with or without a permeation enhancer (propylene glycol) or deformable liposomes.
Materials:
-
This compound
-
Hypromellose (HPMC)
-
Propylene Glycol (PG)
-
Deformable Liposomes (DL) containing this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized Water
Procedure:
-
Prepare a 5% w/v HPMC gel by dispersing HPMC powder in deionized water with continuous stirring until a homogenous gel is formed.
-
For formulations with a permeation enhancer, add the desired volume of propylene glycol (e.g., to achieve 2% or 10% v/v) to the HPMC gel and mix thoroughly.
-
Incorporate 0.025% w/w this compound into the gel formulations by gentle mixing to ensure uniform distribution.
-
For liposomal formulations, incorporate the deformable liposomes containing this compound into the HPMC gel to achieve the final desired concentration.
-
Store the prepared formulations in airtight containers at a controlled temperature.
Ex Vivo Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the methodology for assessing the permeation of this compound from different formulations across excised murine skin.
Materials:
-
Franz diffusion cells
-
Excised murine skin
-
Prepared this compound gel formulations
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator
-
HPLC-UV system for analysis
Procedure:
-
Mount the excised murine skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment. The effective diffusion area is typically 1.00 cm².
-
Fill the receptor compartment with PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor volume is typically 8 mL.
-
Maintain the system at 35°C using a shaking incubator set at a low speed (e.g., 20 RPM) to ensure constant mixing of the receptor medium.
-
Apply a known amount of the this compound gel formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), collect samples from the receptor compartment.
-
Replenish the receptor compartment with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC-UV detection method.[1]
Visualizations
Caption: Workflow for formulation, permeation, and bioactivity testing.
Caption: this compound induces apoptosis via NF-κB inhibition and FADD upregulation.[5][6]
Caption: Propylene glycol enhances skin permeation through multiple mechanisms.[1]
References
- 1. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with ADT-OH degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and storing 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a widely used synthetic hydrogen sulfide (B99878) (H₂S) donor, valued for its ability to release H₂S slowly, which is crucial for studying its biological effects.[1][2][3] The stability of the this compound compound is paramount because its degradation can lead to a loss of potency, altered H₂S-releasing kinetics, and the formation of impurities. These changes can result in inconsistent and unreliable experimental outcomes, impacting the validity of research findings.
Q2: What are the likely causes of this compound degradation during long-term storage?
While specific degradation pathways for this compound are not extensively documented in the public literature, based on its chemical structure, degradation is likely to occur through two main pathways common for pharmaceutical molecules:
-
Oxidation: The 4-hydroxyphenyl group (a phenol) is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[4]
-
Hydrolysis: The dithiolethione ring may be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic) if exposed to moisture.[5][6]
Q3: How can I visually inspect my this compound solid for potential degradation?
While not a definitive test, visual inspection can provide initial clues. Look for:
-
Color Change: A significant change from its expected color may indicate oxidation or the formation of degradation products.
-
Clumping or Change in Texture: This could suggest moisture absorption, which can accelerate hydrolytic degradation.
-
Poor Solubility: If the compound is more difficult to dissolve than a fresh batch, it may indicate the presence of less soluble impurities or degradation products.
Q4: What are the recommended long-term storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For optimal long-term stability, consider the conditions outlined in the table below.
Q5: My experimental results using this compound are inconsistent. Could compound degradation be the cause?
Yes. Inconsistent biological activity is a primary indicator of potential degradation. If the purity or concentration of the active this compound has decreased, its efficacy as an H₂S donor will be compromised. If you suspect degradation, it is crucial to verify the purity of your stock before proceeding with further experiments.
Q6: How can I analytically confirm the purity and integrity of my stored this compound?
The most reliable method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the intact this compound from its potential degradation products.[7] Comparing the chromatogram of a stored sample to that of a new, high-purity reference standard can confirm its integrity and quantify its purity.
Troubleshooting Guide
Problem: Inconsistent or reduced biological activity in experiments.
-
Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
Perform a purity check on your this compound stock solution and solid material using HPLC, if available.
-
Prepare a fresh stock solution from a new or validated batch of this compound and repeat the experiment.
-
Review your storage conditions against the recommended guidelines. Ensure the compound is protected from light, moisture, and excessive heat.
-
Problem: Visible changes in the solid this compound (e.g., color, texture).
-
Possible Cause: Likely chemical degradation due to oxidation or hydrolysis.
-
Troubleshooting Steps:
-
Do not use the suspect batch for critical experiments.
-
If possible, analytically determine the purity of the material.
-
Procure a new batch of this compound and store it under the recommended optimal conditions.
-
Data Summary Tables
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical reactions, including hydrolysis and oxidation.[8][9] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation.[5] |
| Container | Tightly sealed, airtight vial | Prevents moisture absorption, which can lead to hydrolysis.[10] |
| Form | Solid (lyophilized powder) | More stable than solutions for long-term storage. |
Table 2: General Conditions for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[11]
| Condition | Typical Stress Agent | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To investigate degradation in an acidic environment.[5] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To investigate degradation in a basic environment.[5] |
| Oxidation | 3% H₂O₂ at room temperature | To identify potential oxidation products.[5] |
| Thermal Degradation | 80°C (solid state) | To assess the impact of high temperatures on stability.[7] |
| Photolytic Degradation | ICH-compliant photostability chamber | To determine sensitivity to light exposure.[5] |
Key Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound
This protocol outlines a general approach to intentionally degrade this compound to identify its degradation products and establish stability-indicating methods.[11][12]
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., DMSO, DMF).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the solid this compound compound in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours). Dissolve in the solvent before analysis.
-
Photostability: Expose the solid compound and the solution to light in a calibrated photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC to observe the extent of degradation and the formation of new peaks.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 234, 354, or 430 nm).[13]
-
Procedure: a. Prepare a standard solution of high-purity this compound and the sample solution of the stored this compound at the same concentration (e.g., 0.1 mg/mL). b. Inject equal volumes of the standard and sample solutions into the HPLC system. c. Record the chromatograms. d. Compare the peak area of this compound in the sample to the standard to calculate purity. The presence of additional peaks in the sample chromatogram that are absent in the standard indicates the presence of impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Conceptual degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
- 10. drugs.com [drugs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating the Anti-Cancer Efficacy of ADT-OH Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer properties of ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione), a promising hydrogen sulfide (B99878) (H₂S) releasing donor. We present experimental data on its effects on various cancer cell lines, compare its performance with alternatives where data is available, and provide detailed protocols for key validation assays.
Executive Summary
This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines, including melanoma, colorectal, and breast cancer. Its primary mechanisms of action involve the induction of apoptosis and the inhibition of cell migration and invasion. Notably, this compound exhibits selective cytotoxicity, showing a greater inhibitory effect on cancer cells compared to normal cell lines. While direct comparative studies against standard chemotherapeutics like doxorubicin (B1662922) or cisplatin (B142131) are limited in the reviewed literature, this compound shows synergistic anti-tumor activity when combined with celecoxib (B62257) in colorectal cancer cells.
Data Presentation: Performance of this compound
Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, gathered from cell viability assays (typically after 24-48 hours of treatment), demonstrates this compound's efficacy and selectivity.
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| B16F10 | Mouse Melanoma | 5.653 | Highly sensitive to this compound.[1] |
| A375 | Human Melanoma | 11.67 | |
| HCT116 | Human Colorectal Cancer | 63.63 | Data for 48h treatment. |
| CT26 | Mouse Colorectal Cancer | 67.81 | Data for 48h treatment. |
| MEF | Mouse Embryonic Fibroblasts (Normal) | 32.37 | Higher IC₅₀ indicates lower toxicity to normal cells.[1] |
| NCM460 | Human Colon Epithelial (Normal) | 115.59 | Demonstrates significant selectivity for cancer cells. |
Table 2: Pro-Apoptotic and Anti-Metastatic Effects of this compound
This compound's anti-cancer activity extends beyond simple cytotoxicity. It actively induces programmed cell death (apoptosis) and inhibits the metastatic potential of cancer cells.
| Assay | Cell Line | Concentration | Observed Effect |
| Apoptosis (Flow Cytometry) | B16F10 | 12.5 µM | 15.02% of cells underwent apoptosis.[1] |
| B16F10 | 25 µM | 41.95% of cells underwent apoptosis.[1] | |
| MEF (Normal) | 12.5 µM | Only slight apoptotic effect observed.[1] | |
| Cell Migration (Wound Healing) | B16F10 | 6.3 µM | Significantly reduced cell migration.[1] |
| Cell Invasion (Transwell Assay) | B16F10, A375 | Dose-dependent | Significantly inhibited cell invasion.[1] |
Comparison with Alternatives
Direct, head-to-head studies comparing the IC₅₀ values of this compound with standard chemotherapeutics like doxorubicin were not prominently available in the reviewed literature. However, existing research provides two key points of comparison:
-
Selective Toxicity : As shown in Table 1, this compound demonstrates a favorable therapeutic window, with significantly higher IC₅₀ values in normal cell lines (MEF, NCM460) compared to various cancer cell lines.[1] This suggests a greater cancer-cell-specific killing effect with potentially fewer side effects on healthy tissues.
-
Synergistic Effects : In human colorectal cancer cells (HCT116), this compound has been shown to work synergistically with celecoxib, a COX-2 inhibitor. The combination of low-dose this compound and celecoxib resulted in significantly enhanced inhibition of cell proliferation and migration, and a more potent induction of apoptosis compared to either drug used alone.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces apoptosis by upregulating FADD.
Caption: this compound inhibits metastasis via the FAK/Paxillin pathway.
Caption: General workflow for in vitro validation of this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.8–100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach desired confluency, treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound."
-
Cell Seeding: Grow cells in a 6-well plate until a confluent monolayer is formed.
-
Creating the Wound: Gently create a straight "scratch" or gap in the monolayer using a sterile pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace with fresh, low-serum medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points. The rate of wound closure is calculated to determine the effect of this compound on cell migration.
Cell Invasion Assay (Transwell Assay)
This assay measures the invasive potential of cancer cells through an extracellular matrix barrier.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore membrane) with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cancer cells in a serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound at the desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields to quantify invasion.
-
References
comparative analysis of ADT-OH with other H₂S donors like GYY4137
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen sulfide (B99878) (H₂S) donor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of two widely used slow-releasing H₂S donors: 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) and morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate (GYY4137). We will delve into their hydrogen sulfide release kinetics, biological activities, and the signaling pathways they modulate, supported by experimental evidence.
Hydrogen Sulfide Release Kinetics: A Tale of Two Donors
The temporal release profile of H₂S is a crucial factor influencing the biological effects of a donor. Both this compound and GYY4137 are categorized as slow-release donors, offering a more sustained delivery of H₂S compared to inorganic sulfide salts like sodium hydrosulfide (B80085) (NaHS). However, their release kinetics exhibit notable differences.
GYY4137 is well-characterized for its slow and sustained release of H₂S over an extended period. For instance, a 400 µM concentration of GYY4137 in culture medium has been shown to generate low micromolar concentrations of H₂S (<20 µM) that are sustained for up to 7 days.[1][2][3][4] This prolonged release mimics endogenous H₂S production more closely.[5] In contrast, while also a slow-releasing donor, some studies indicate that this compound can have a more rapid initial release of H₂S. For example, in human umbilical vein endothelial cells (HUVEC), maximum H₂S release from this compound was detected within 30 minutes, followed by a rapid decrease.[6]
Table 1: Comparative H₂S Release Kinetics of this compound and GYY4137
| Parameter | This compound | GYY4137 | Reference |
| Release Profile | Slow release with a potentially rapid initial phase | Slow and sustained release | [1][2][3][4][6] |
| Release Duration | Hours to days, with initial burst | Sustained for up to 7 days | [1][2][3][4][6] |
| H₂S Concentration (at 400 µM donor) | Variable, with an initial peak | <20 µM (sustained) | [1][2][3][4] |
| Release Trigger | Spontaneous hydrolysis, potentially influenced by cellular components | Spontaneous hydrolysis, pH and temperature-dependent | [7][8] |
Biological Activity: A Comparative Overview
Both this compound and GYY4137 have demonstrated a wide range of biological activities, with significant therapeutic potential in various disease models. Their effects are largely attributed to the pleiotropic roles of H₂S in cellular signaling.
Anti-Cancer Effects
Both donors have been investigated for their anti-proliferative and pro-apoptotic effects in various cancer cell lines. This compound has been shown to inhibit the proliferation of melanoma, breast cancer, and other tumor cells.[9] It induces apoptosis through the upregulation of Fas-associated death domain (FADD), a key adaptor protein in the extrinsic apoptosis pathway.[10]
GYY4137 also exhibits potent anti-cancer activity against a broad spectrum of cancer cell lines, including HeLa, HCT-116, and MCF-7, while showing minimal toxicity to normal cells.[1][2][3][4] Its anti-cancer mechanism involves the induction of apoptosis, evidenced by the cleavage of PARP and caspase-9, and cell cycle arrest at the G2/M phase.[1][2][3][4]
Table 2: Comparative Anti-Cancer Activity
| Feature | This compound | GYY4137 | Reference |
| Affected Cancer Cell Lines | Melanoma (B16F10), Breast (MCF-7), Colon (HCT-116), etc. | Leukemia (HL-60, MV4-11), Breast (MCF-7), Cervical (HeLa), etc. | [1][2][3][4][9] |
| Effect on Normal Cells | Slight effect at higher concentrations | No significant effect | [1][2][3][4][9] |
| Mechanism of Action | Induces FADD-dependent extrinsic apoptosis | Induces apoptosis (cleaved PARP, caspase-9) and G2/M cell cycle arrest | [1][2][3][4][10] |
| In Vivo Efficacy | Inhibits melanoma development in xenograft models | Reduces tumor growth in leukemia xenograft models | [1][2][3][4][10] |
Cardiovascular Effects
In the cardiovascular system, both this compound and GYY4137 have shown protective effects. GYY4137 is known for its vasodilator and antihypertensive properties.[11] It can also mitigate atherosclerosis by reducing inflammation and oxidative stress in vascular tissues.[12][13] The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[12]
This compound has also been explored for its potential in treating impaired vascular function. Transdermal delivery of this compound has been shown to promote angiogenesis.[6][14]
Table 3: Comparative Cardiovascular Effects
| Feature | This compound | GYY4137 | Reference |
| Vasorelaxation | Demonstrated | Yes | [11][15] |
| Anti-hypertensive | Not extensively studied | Yes | [11] |
| Anti-atherosclerotic | Potential for improving vascular function | Yes, reduces plaque formation | [6][12][13][14] |
| Mechanism | Promotes angiogenesis | Anti-inflammatory (NF-κB inhibition), anti-oxidative | [6][12][14] |
Signaling Pathways
The distinct biological outcomes of this compound and GYY4137 can be traced back to their modulation of specific intracellular signaling pathways.
This compound and the FADD-Mediated Apoptosis Pathway
This compound's pro-apoptotic effect in cancer cells is notably mediated by the upregulation of FADD.[10] This leads to the activation of the extrinsic apoptosis pathway. This compound has been shown to suppress the ubiquitination and subsequent degradation of FADD, leading to its accumulation.[10] This, in turn, activates caspase-8 and the downstream executioner caspase-3, culminating in apoptosis. Furthermore, this compound can inhibit the NF-κB pathway, which downregulates anti-apoptotic proteins like XIAP and Bcl-2, further sensitizing cancer cells to apoptosis.[10]
Caption: this compound induced FADD-mediated apoptosis.
GYY4137 and the NF-κB Anti-Inflammatory Pathway
A key mechanism underlying the anti-inflammatory effects of GYY4137 is the inhibition of the NF-κB signaling pathway.[12] In inflammatory conditions, NF-κB is typically activated, leading to the transcription of pro-inflammatory cytokines and enzymes. GYY4137 has been shown to prevent the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[12] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.
Caption: GYY4137 inhibits the NF-κB pathway.
Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.
Measurement of H₂S Release
Objective: To quantify the rate and concentration of H₂S released from this compound and GYY4137.
Method 1: Methylene (B1212753) Blue Assay [5]
-
Prepare solutions of this compound or GYY4137 in the desired buffer or cell culture medium.
-
At various time points, collect aliquots of the solution.
-
Add the aliquot to a solution of zinc acetate (B1210297) to trap the H₂S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine and ferric chloride to the mixture.
-
Measure the absorbance of the resulting methylene blue solution at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with NaHS.
Method 2: H₂S-Specific Microsensor [6]
-
Calibrate an H₂S-specific microsensor (e.g., ISO-H₂S-100) according to the manufacturer's instructions.
-
Place the sensor in the solution containing the H₂S donor.
-
Record the real-time changes in H₂S concentration over the desired time course.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound and GYY4137 on cancer and normal cells.
Method: MTT Assay [16]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or GYY4137 for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Vasorelaxation Assay
Objective: To evaluate the vasodilatory effects of this compound and GYY4137 on isolated blood vessels.
Method: Wire Myography [17]
-
Isolate arterial rings (e.g., rat aorta or mesenteric artery) and mount them in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or GYY4137 to the chamber.
-
Record the changes in isometric tension to determine the concentration-response curve for vasorelaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The hydrogen sulfide donor, GYY4137, exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hydrogen sulfide donor, GYY4137, exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transdermal Delivery of a Hydrogen Sulphide Donor, this compound Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vasorelaxant Activity of AP39, a Mitochondria-Targeted H2S Donor, on Mouse Mesenteric Artery Rings In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen sulfide donor GYY4137 suppresses proliferation of human colorectal cancer Caco-2 cells by inducing both cell cycle arrest and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogen sulphide–mediated vasodilatation involves the release of neurotransmitters from sensory nerves in pressurized mesenteric small arteries isolated from rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ADT-OH and Established Anti-Cancer Agents in Melanoma and Triple-Negative Breast Cancer
For Immediate Release
This guide provides a detailed comparative analysis of the novel anti-cancer compound ADT-OH against established chemotherapeutic agents for melanoma and triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, and experimental methodologies to support further investigation and development in oncology.
Introduction
This compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a promising hydrogen sulfide (B99878) (H₂S) releasing donor that has demonstrated significant anti-cancer properties in preclinical studies. This guide evaluates the efficacy of this compound in comparison to dacarbazine (B1669748) for melanoma and paclitaxel (B517696) for triple-negative breast cancer, two standard-of-care chemotherapies for these aggressive cancers.
Quantitative Efficacy Analysis
The following tables summarize the in vitro and in vivo efficacy of this compound, dacarbazine, and paclitaxel in relevant cancer models.
Table 1: In Vitro Cytotoxicity
| Compound | Cancer Type | Cell Line | Assay | IC₅₀ | Citation |
| This compound | Melanoma | B16F10 | CCK-8 | 5.653 µM | [1] |
| This compound | Melanoma | A375 | CCK-8 | 11.67 µM | [1] |
| Dacarbazine | Melanoma | B16F10 | MTT | ~1400 µg/mL | |
| Paclitaxel | TNBC | MDA-MB-231 | MTT | ~10 nM | [2] |
| Paclitaxel | TNBC | DU4475 | CellTiter-Glo | Not specified |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Citation |
| This compound | Melanoma | B16F10 Xenograft | 37.5 mg/kg, gavage | Significant inhibition | [3] |
| Dacarbazine | Melanoma | Human Melanoma Xenograft | Not specified | Up to 10-fold reduction with nanoemulsion | [4] |
| Paclitaxel | TNBC | MDA-MB-231 Xenograft | 20 mg/kg, every 7 days | Significant inhibition | |
| This compound | TNBC | MDA-MB-231 Orthotopic Xenograft | Intraperitoneal administration | Potent anti-metastatic activity | [5] |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of this compound, dacarbazine, and paclitaxel are mediated through distinct signaling pathways.
This compound: Targeting Cell Adhesion and Apoptosis
This compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the FAK/Paxillin signaling pathway, which is crucial for cell adhesion, migration, and invasion.[1] By downregulating the expression and phosphorylation of Focal Adhesion Kinase (FAK), this compound disrupts the downstream signaling cascade involving paxillin, thereby impeding cancer cell motility and metastasis.[1] Additionally, this compound induces apoptosis by upregulating the Fas-Associated Death Domain (FADD) protein, a key adaptor molecule in the extrinsic apoptosis pathway.[3]
Dacarbazine: DNA Alkylation
Dacarbazine is an alkylating agent that requires metabolic activation in the liver to its active form, MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide). MTIC then releases a methyl diazonium ion, which is a reactive electrophile. This cation transfers a methyl group to the DNA, primarily at the O⁶ and N⁷ positions of guanine. The methylation of DNA leads to base mismatching, DNA damage, and ultimately triggers apoptosis and cell cycle arrest.
Paclitaxel: Microtubule Stabilization
Paclitaxel is a mitotic inhibitor that targets microtubules, which are essential components of the cytoskeleton involved in cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., B16F10, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
Test compounds (this compound, dacarbazine, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., B16F10, MDA-MB-231)
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Preparation: Culture the cancer cells to be implanted. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel, at the desired concentration.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, every other day) and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
This compound demonstrates a distinct and promising anti-cancer profile compared to the established drugs dacarbazine and paclitaxel. Its dual mechanism of inhibiting cell migration/invasion and inducing apoptosis suggests potential for broad-spectrum activity and overcoming resistance mechanisms associated with conventional chemotherapies. The data presented in this guide underscore the need for further investigation into the clinical potential of this compound as a novel therapeutic agent for melanoma, triple-negative breast cancer, and potentially other malignancies.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoemulsion preparations of the anticancer drug dacarbazine significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating ADT-OH's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ADT-OH's performance against alternative therapies, supported by experimental data. We delve into the validation of its mechanism of action using knockout models and offer detailed experimental protocols for key assays.
Introduction to this compound
This compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a novel hydrogen sulfide (B99878) (H₂S) donor demonstrating significant anti-cancer properties, particularly in melanoma.[1][2] Its primary mechanism of action involves the induction of apoptosis and the inhibition of metastasis.[1][3] This guide will explore the validation of this mechanism and compare its efficacy with other targeted therapies.
Unraveling the Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
1. Induction of Apoptosis via FADD Upregulation:
A crucial aspect of this compound's mechanism is its ability to induce apoptosis by upregulating the Fas-Associated Death Domain (FADD) protein.[3][4] FADD is a critical adaptor protein in the extrinsic apoptosis pathway. This compound has been shown to suppress the ubiquitin-induced degradation of FADD.[3] The validation of this pathway was demonstrated in studies where FADD-knockout or FADD-knockdown melanoma cells showed no significant therapeutic effect from this compound treatment, confirming FADD's essential role in this compound-induced apoptosis.[3]
2. Inhibition of Metastasis through FAK/Paxillin and CSE/CBS Signaling:
This compound has been shown to inhibit melanoma cell migration and invasion by suppressing the FAK/Paxillin and CSE/CBS signaling pathways.[1][2]
-
FAK/Paxillin Pathway: Focal Adhesion Kinase (FAK) and Paxillin are key components of focal adhesions, which are crucial for cell migration. This compound treatment leads to a decrease in both the expression and phosphorylation of FAK and Paxillin in melanoma cells.[2]
-
CSE/CBS Pathway: Cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS) are enzymes responsible for endogenous H₂S production, which has been implicated in promoting tumor growth. This compound treatment has been observed to downregulate the expression of CSE and CBS in melanoma cells.[2]
Mechanism of this compound
Comparative Analysis: this compound vs. Alternative Therapies
This section provides a comparative overview of the in vivo efficacy of this compound against alternative therapies targeting similar pathways in melanoma xenograft models. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis is based on data from separate studies.
| Therapy | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | H₂S Donor (Multi-target) | B16F10 Melanoma Xenograft | 37.5 mg/kg, gavage | Significant reduction in paw volume from 252.13 mm³ to 105.26 mm³ | [2] |
| Defactinib | FAK Inhibitor | B16F10 Melanoma Xenograft | Not specified | Significantly reduced tumor growth | [5] |
| PF-562271 | FAK Inhibitor | PC3M-luc-C6 Prostate Xenograft | 25 mg/kg, p.o. BID | 62% TGI | [6] |
| Aminooxyacetic acid (AOAA) | CBS Inhibitor | HCT116 Colon Xenograft | 2.5 mg/kg, s.q. every 6h | Significant tumor growth inhibition | [7] |
| Benserazide | CBS/PKM2 Inhibitor | A549 Lung Xenograft | 100 mg/kg, i.p. | Significant tumor growth inhibition | [8] |
Note: The data presented is for indirect comparison as the experimental conditions, including the specific xenograft model and dosing regimen, may vary between studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
FADD Knockout Validation Workflow
FADD Knockout Workflow
a. Cell Culture and FADD Knockout/Knockdown:
-
Cell Lines: B16F0 (murine melanoma) and A375 (human melanoma) cells are commonly used.[3]
-
Knockout/Knockdown: Generate FADD-knockout B16F0 cells using CRISPR/Cas9 technology. For A375 cells, utilize shRNA for FADD knockdown.
b. Cell Viability Assay (CCK-8 or MTT):
-
Seed wild-type and FADD knockout/knockdown cells in 96-well plates (5 x 10³ cells/well).[4]
-
Treat cells with varying concentrations of this compound (e.g., 0.8–100 µM) for 24, 48, or 72 hours.[4]
-
Add 10 µl of CCK-8 or MTT solution to each well and incubate for 1-4 hours.[4]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
c. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat wild-type and FADD knockout/knockdown cells with this compound (e.g., 0.8, 3.2, 12.5, and 50 µM) for 24 hours.[4]
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.[9]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry.[9]
Western Blot Analysis of FAK, Paxillin, CSE, and CBS
a. Cell Lysis and Protein Quantification:
-
Treat B16F10 or A375 melanoma cells with different concentrations of this compound for 24 hours.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[10]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-FAK, FAK, Paxillin, CSE, CBS, and a loading control (e.g., β-actin).[2][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Conclusion
The validation of this compound's mechanism of action through FADD knockout models provides strong evidence for its targeted therapeutic potential in melanoma. While direct comparative efficacy data with other targeted therapies is still emerging, the available evidence suggests that this compound's multi-faceted approach of inducing apoptosis and inhibiting key metastatic pathways makes it a promising candidate for further investigation and development in cancer therapy. The detailed protocols provided in this guide aim to facilitate further research into this compound and its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benserazide is a novel inhibitor targeting PKM2 for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Navigating the Labyrinth of Laboratory Data: A Guide to the Cross-Validation of Bone Health Findings in Androgen Deprivation Therapy
For researchers, scientists, and drug development professionals, the ability to compare findings across different laboratory settings is paramount for advancing our understanding and management of Androgen Deprivation Therapy-induced Osteohealth (ADT-OH) complications. However, significant inter-laboratory variability in the measurement of key biochemical markers of bone turnover presents a substantial challenge to the direct comparison and cross-validation of study results.
This guide delves into the critical issue of inter-laboratory variability in bone turnover markers (BTMs), which are central to monitoring skeletal health in patients with prostate cancer undergoing ADT. We present data on the extent of this variability, outline the experimental protocols used to assess it, and provide recommendations for interpreting data from different sources.
The Conundrum of Comparing Results: Inter-Laboratory Variability
Even when employing identical assays and methods, results for most biochemical markers of bone turnover can differ markedly between laboratories.[1][2] This variability can be a significant roadblock to establishing universal reference ranges and treatment targets. One international proficiency testing program found that results for the same marker in identical samples could differ by as much as 7.3-fold.[1] This variability stems from both pre-analytical factors (e.g., sample collection and handling) and analytical factors (e.g., assay calibration and methodology).[3][4][5][6]
Quantitative Comparison of Inter-Laboratory Variability
The following table summarizes the within-method inter-laboratory coefficients of variation (CVs) for several key bone turnover markers, as determined by an international proficiency testing program. These values highlight the considerable differences in reproducibility among various markers and assays.
| Marker | Sample Type | Assay Type(s) | No. of Labs | Inter-laboratory CV (%) |
| Bone Formation Markers | ||||
| Bone-Specific Alkaline Phosphatase (BAP) | Serum | IRMA, EIA | 47 | 16 - 48 |
| Osteocalcin (OC) | Serum | RIA, LIA | 31 | 16 - 42 |
| Bone Resorption Markers | ||||
| Urinary Free Deoxypyridinoline (fDPD) | Urine | EIA | 30 | 6.4 - 12 |
| Urinary Total Deoxypyridinoline (tDPD) & Pyridinoline (PYD) | Urine | HPLC | 29 | 27 - 28 |
| Urinary N-terminal cross-linked telopeptide of type I collagen (NTX) | Urine | EIA | 10 | 39 |
| Serum C-terminal cross-linked telopeptide of type I collagen (ICTP) | Serum | RIA | 8 | 22 - 27 |
| Urinary Hydroxyproline (HYP) | Urine | Various | 13 | 12 |
Source: Adapted from Seibel M.J., et al. (2001).[1] Abbreviations: CV, coefficient of variation; EIA, enzyme immunoassay; HPLC, high-performance liquid chromatography; IRMA, immunoradiometric assay; LIA, luminescence immunoassay; RIA, radioimmunoassay.
Experimental Protocols for Assessing Inter-Laboratory Variability
The data presented above was generated through a proficiency testing program designed to quantify the extent of inter-laboratory variation. Understanding the methodology of such programs is crucial for interpreting their findings.
Protocol for an International Proficiency Testing Program for Bone Turnover Markers:
-
Sample Collection and Preparation:
-
Pooled serum and urine samples are collected from individuals with both normal and elevated levels of bone turnover markers.
-
The pools are thoroughly mixed to ensure homogeneity.
-
Aliquots of each pool are prepared and stored frozen (e.g., on dry ice) to maintain the stability of the markers.
-
-
Sample Distribution:
-
The frozen aliquots are shipped to participating clinical laboratories.
-
Laboratories are instructed to analyze the samples within a specified timeframe upon receipt.
-
-
Data Collection and Analysis:
-
Participating laboratories perform the assays for the designated bone turnover markers using their routine methods.
-
The results are submitted to a central coordinating body.
-
Statistical analysis is performed to calculate the within-method inter-laboratory coefficient of variation (CV) for each marker. This metric represents the variability between labs that are using the same analytical method.
-
Recommendations for Standardizing Pre-Analytical Procedures:
To minimize variability in bone turnover marker measurements, it is essential to standardize patient preparation and sample handling.[4][7] Key recommendations include:
-
Timing of Sample Collection: Samples should be collected in the morning after an overnight fast to mitigate the effects of circadian rhythm and food intake, which can significantly influence the levels of some markers, particularly those of bone resorption.[3][4]
-
Patient State: Patients should abstain from intense physical exercise for 24 hours prior to sample collection.[4]
-
Sample Type: Serum is often preferred for simplicity, but for certain markers like C-terminal telopeptide of type I collagen (CTX), EDTA plasma may enhance stability.[5][8]
-
Sample Handling and Storage: After collection, samples should be processed and stored according to specific protocols to prevent degradation of the markers. For long-term storage, freezing at -70°C is recommended.[4]
Visualizing the Impact of ADT and the Assessment Workflow
To better understand the biological context and the process of evaluating laboratory performance, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
The Path Forward: Harmonization and Standardization
Recognizing the challenges posed by inter-laboratory variability, international organizations such as the International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) have established joint working groups.[9][10] These groups are actively working towards the harmonization and standardization of assays for key bone turnover markers, including procollagen (B1174764) type I N-terminal propeptide (P1NP) and C-terminal telopeptide of type I collagen (β-CTX).[9][11][12] The goal is to develop common calibrators and reference measurement procedures that will allow for more consistent results across different assay platforms and laboratories.[11]
References
- 1. Interlaboratory variation of biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Blood biochemical markers of bone turnover: pre-analytical and technical aspects of sample collection and handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone turnover markers are differentially affected by pre-analytical handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical use of bone markers: a challenge to variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Standardisation of Bone Markers | International Osteoporosis Foundation [osteoporosis.foundation]
- 10. A Multicenter Study to Evaluate Harmonization of Assays for C-Terminal Telopeptides of Type I Collagen (ß-CTX): A Report from the IFCC-IOF Committee for Bone Metabolism (C-BM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IOF and IFCC review calls for harmonization of assays for reference bone turnover markers | International Osteoporosis Foundation [osteoporosis.foundation]
- 12. IFCC-IOF study investigates harmonization of assays for ß‑CTX | International Osteoporosis Foundation [osteoporosis.foundation]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of ADT-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ADT-OH, a promising hydrogen sulfide (B99878) (H₂S)-releasing donor with demonstrated anti-cancer properties. The following sections present a detailed analysis of its performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound, primarily in the context of melanoma.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cell Type | Assay | IC₅₀ (µM) | Citation(s) |
| B16F10 | Murine Melanoma | CCK-8 | 5.653 | [1] |
| A375 | Human Melanoma | CCK-8 | 11.67 | [1] |
| MEFs | Mouse Embryonic Fibroblasts | CCK-8 | 32.37 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Key Findings | Citation(s) |
| C57BL/6 Mice | Melanoma (B16F10 xenograft) | 37.5 mg/kg this compound, oral gavage, every other day | Significant inhibition of tumor growth. | [2] |
| C57BL/6 Mice | Melanoma (B16F10 footpad injection) | 37.5 mg/kg this compound | Reduced paw volume from 252.13 mm³ to 105.26 mm³; Significantly reduced lung melanoma nodules. | |
| Nude Mice | Melanoma (A375 tail vein injection) | This compound | Markedly decreased lung metastases and nodule volumes. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Melanoma cells (B16F10 or A375) or Mouse Embryonic Fibroblasts (MEFs) are seeded in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][4]
-
Compound Treatment: After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3][4]
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[3][4]
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.[3][4]
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Mouse Xenograft Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used for the B16F10 xenograft model.[2]
-
Cell Implantation: B16F10 melanoma cells (2 x 10⁵ cells in 100 µL of PBS) are injected subcutaneously into the hind flank of the mice.[2]
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. The mice are then randomly assigned to treatment and control groups (n=8 per group).[2]
-
Treatment Administration: The treatment group receives this compound (37.5 mg/kg) suspended in 0.5% carboxymethylcellulose/PBS via oral gavage every other day. The control group receives the vehicle solution following the same schedule.[2]
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: Volume = (length × width²) / 2.[2]
-
Endpoint: The study is concluded after a predetermined period (e.g., 15 days), and the tumors are excised for further analysis, such as histological staining and Western blotting.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of distinct signaling pathways, leading to apoptosis in primary tumors and the inhibition of metastasis.
FADD-Dependent Apoptosis
This compound induces apoptosis in melanoma cells by upregulating the Fas-Associated Death Domain (FADD) protein through a dual mechanism. It inhibits the activation of NF-κB, a transcription factor that promotes cell survival, and it downregulates the expression of MKRN1, an E3 ubiquitin ligase that targets FADD for degradation. The resulting increase in FADD levels leads to the activation of caspase-8 and the executioner caspase-3, culminating in programmed cell death.
Caption: FADD-Dependent Apoptotic Pathway Induced by this compound.
Inhibition of Metastasis
In addition to its effects on primary tumor growth, this compound has been shown to inhibit melanoma metastasis. This is achieved by suppressing the CSE/CBS and FAK/Paxillin signaling pathways, which are critically involved in cell migration and invasion.
Caption: Inhibition of Metastasis by this compound.
Experimental Workflow
The general workflow for evaluating the in vitro and in vivo efficacy of this compound is depicted below.
Caption: General Experimental Workflow for this compound Efficacy Testing.
Conclusion
The available data robustly demonstrate the dual efficacy of this compound in inhibiting primary tumor growth through the induction of apoptosis and suppressing metastasis by interfering with key signaling pathways. The selectivity of this compound for cancer cells over normal cells, as indicated by the in vitro data, further enhances its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon and further investigate the clinical utility of this compound in cancer therapy. Further studies are warranted to explore its pharmacokinetic profile and to evaluate its efficacy in a broader range of cancer models.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ptglab.com [ptglab.com]
A Comparative Guide to Alternative H₂S-Releasing Compounds for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (B99878) (H₂S), traditionally known for its toxicity, has emerged as a critical endogenous gasotransmitter with significant roles in cellular signaling and pathophysiology. In the context of oncology, H₂S exhibits a dichotomous nature, promoting cancer cell proliferation at physiological concentrations while inducing anti-cancer effects at higher, exogenously supplied levels. This has spurred the development of various H₂S-releasing compounds, or "donors," as potential therapeutic agents. This guide provides a comparative overview of key alternative H₂S donors, focusing on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Overview of H₂S Donors in Cancer Research
H₂S donors are broadly categorized into natural and synthetic compounds, each with distinct H₂S release kinetics. Naturally derived compounds from sources like garlic, such as Diallyl Trisulfide (DATS), are well-researched. Synthetic donors, including GYY4137, and mitochondria-targeted donors like AP39, offer more controlled and targeted H₂S release profiles. The choice of donor is critical, as the rate and localization of H₂S release significantly influence its biological effects.
Comparative Efficacy of H₂S Donors
The anti-cancer potency of H₂S donors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. This quantitative measure allows for a direct comparison of their cytotoxic effects.
Table 1: In Vitro Efficacy of H₂S-Releasing Compounds in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
|---|---|---|---|---|
| GYY4137 | MCF-7 | Breast Adenocarcinoma | 337.1 ± 15.4 | [1] |
| HL-60 | Promyelocytic Leukemia | 389.3 ± 16.8 | [1] | |
| MV4-11 | Acute Myeloid Leukemia | 341.8 ± 21.2 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~66,000 (66 mM) | ||
| JIMT1 | HER2+ Breast Cancer | ~34,500 (34.5 mM) | ||
| Diallyl Trisulfide (DATS) | HCT-15 | Colon Cancer | 11.5 | [2] |
| DLD-1 | Colon Cancer | 13.3 | [2] | |
| Diallyl Disulfide (DADS) | MDA-MB-231 | Triple-Negative Breast Cancer | 6 | [3] |
| MCF-7 | Breast Adenocarcinoma | 4 | [3] | |
| A549 | Lung Cancer | 29.51 ± 0.98 | ||
| AP39 | H9c2 (Cardiomyoblasts) | Not a cancer cell line; data indicates cytotoxicity at higher concentrations (>300 nM) | >0.3 | |
| SG1002 | - | Data not available in the reviewed literature | - | |
| ZYZ-827 | - | Data not available in the reviewed literature | - |
Note: IC50 values can vary significantly based on the assay conditions and duration of exposure.
Table 2: In Vivo Efficacy of GYY4137
| Animal Model | Cancer Cell Line | Dosage | Treatment Duration | Tumor Volume Reduction | Citation |
|---|---|---|---|---|---|
| Xenograft Mice | HL-60 | 300 mg/kg/day | 14 days | 52.5 ± 9.2% | [1] |
| Xenograft Mice | MV4-11 | 300 mg/kg/day | 14 days | 55.3 ± 5.7% | [1] |
Mechanisms of Action and Signaling Pathways
H₂S donors exert their anti-cancer effects through a multitude of cellular mechanisms, primarily by inducing cell cycle arrest and apoptosis. These effects are mediated through the modulation of key signaling pathways.
Cell Cycle Arrest and Apoptosis
-
GYY4137 : Has been shown to cause a G2/M phase arrest in MCF-7 breast cancer cells.[1][4] Mechanistic studies indicate that GYY4137 induces apoptosis through the generation of cleaved PARP and cleaved caspase-9.[1][5]
-
Diallyl Trisulfide (DATS) : Induces G2/M arrest in human colon cancer cells.[2] It can also trigger apoptosis by increasing caspase-3 activity.[2]
Key Signaling Pathways
The anti-proliferative and pro-apoptotic effects of H₂S donors are often linked to their ability to modulate critical cancer-related signaling pathways.
-
PI3K/Akt/mTOR Pathway : This pathway is central to cell survival, proliferation, and metabolism and is often dysregulated in cancer. Some H₂S donors, such as NaHS (a rapid H₂S releaser), have been shown to inhibit the growth of HepG2 cells by regulating the PI3K/Akt/mTOR pathway.[6][7]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. NaHS has been observed to inhibit the growth of MCF-7 breast cancer cells via the p38 MAPK pathway.[6][7]
-
NF-κB Pathway : Diallyl disulfide (DADS) has been found to reduce the expression of NF-κB in prostate cancer cells, suggesting an inhibitory effect on this pro-survival pathway.[3]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of H₂S donors. Below are methodologies for key experiments.
Measurement of H₂S Release
Accurate measurement of H₂S release kinetics is crucial for understanding the pharmacological profile of a donor.
Method: Amperometric H₂S Sensing
This method provides real-time, sensitive detection of H₂S.[8]
-
Materials : Amperometric H₂S sensor, data acquisition system, calibration standard (e.g., NaHS), deoxygenated phosphate-buffered saline (PBS, pH 7.4), and the H₂S donor compound.
-
Calibration :
-
Prepare a stock solution of NaHS in deoxygenated PBS.
-
Generate a calibration curve by adding known concentrations of NaHS to the reaction vessel and recording the steady-state current.
-
Plot current versus H₂S concentration to establish a linear relationship.
-
-
Measurement :
-
Assemble the reaction vessel with deoxygenated PBS and a magnetic stirrer.
-
Immerse the calibrated H₂S sensor and allow the baseline to stabilize.
-
Inject the H₂S donor into the vessel to achieve the desired final concentration.
-
If the donor requires a trigger (e.g., L-cysteine), add it to initiate H₂S release.
-
Continuously record the sensor's current output over time.
-
Convert the current readings to H₂S concentrations using the calibration curve.
-
Cell Viability and Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Materials : 96-well plates, cancer cells, culture medium, H₂S donor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the H₂S donor and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the donor concentration and use non-linear regression to determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.[10][11]
-
Materials : Cell lysates from treated and control cells, protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure :
-
Protein Extraction and Quantification : Lyse cells and determine the protein concentration of each sample.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Incubate the membrane in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with the primary antibody (e.g., targeting the phosphorylated form of a protein) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection : Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing : The membrane can be stripped of antibodies and re-probed with an antibody for the total protein or a loading control (e.g., β-actin) to normalize the data.
-
-
Data Analysis : Use densitometry software to quantify the band intensities. Normalize the intensity of the phospho-protein to the total protein and/or the loading control to determine the relative changes in protein phosphorylation between different treatment groups.
Conclusion
The field of H₂S-based cancer therapeutics is rapidly evolving, with a growing number of donor molecules being developed and investigated. Slow-releasing donors like GYY4137 and natural compounds such as DATS have shown significant anti-cancer potential in preclinical studies. The development of mitochondria-targeted donors like AP39 represents a promising strategy to enhance efficacy and reduce off-target effects. However, a lack of standardized reporting and direct comparative studies makes cross-compound evaluation challenging. Future research should focus on head-to-head comparisons of different donors in various cancer models and the elucidation of their detailed molecular targets to facilitate their translation into clinical applications. This guide provides a foundational framework for researchers to navigate the current landscape of alternative H₂S donors and to design robust experimental strategies for their evaluation.
References
- 1. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of hydrogen sulfide donors in cancer development and progression [ijbs.com]
- 7. Role of hydrogen sulfide donors in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of FADD in ADT-OH-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the crucial role of Fas-Associated Death Domain (FADD) in apoptosis induced by 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a promising hydrogen sulfide-releasing donor with anti-cancer properties. We will delve into the molecular mechanisms, present quantitative data from key experiments, and provide detailed protocols to support further research and drug development efforts.
The Central Role of FADD in this compound's Pro-Apoptotic Activity
This compound has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] A significant body of evidence points to the FADD-dependent extrinsic apoptosis pathway as the primary mechanism of action.[2][3] FADD is a critical adaptor protein that bridges the engagement of death receptors on the cell surface to the activation of the caspase cascade, ultimately leading to programmed cell death.[4][5]
This compound uniquely upregulates FADD expression, not by increasing its transcription, but by inhibiting its degradation.[2][6] It achieves this by downregulating Makorin ring finger protein 1 (MKRN1), an E3 ubiquitin ligase responsible for tagging FADD for proteasomal degradation.[2][3] The resulting accumulation of FADD enhances the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase-3, culminating in apoptosis.[3][6]
Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, which promotes cell survival by upregulating anti-apoptotic proteins like XIAP and Bcl-2.[2][3] By suppressing NF-κB, this compound further sensitizes cancer cells to apoptosis.
Comparative Analysis of this compound-Induced Apoptosis
The indispensable role of FADD in this compound-induced apoptosis is highlighted by comparative studies using cells with normal and compromised FADD function.
| Cell Line | Treatment | Key Findings | Reference |
| B16F10 (melanoma) | This compound (10 µM) | Significant increase in FADD protein levels over time. Upregulation of cleaved caspase-8 and cleaved caspase-3. | [6] |
| FADD-knockout B16F0 (melanoma) | This compound | No significant therapeutic effect observed. | [2] |
| A375 (melanoma) | This compound | Dose-dependent induction of apoptosis. | [7] |
| FADD-knockdown A375 (melanoma) | This compound | No significant therapeutic effect observed. | [2] |
These findings clearly demonstrate that the apoptotic efficacy of this compound is critically dependent on the presence and function of FADD.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental logic, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FADD as a key molecular player in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Apoptosis and NF-κB: the FADD connection [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the signaling pathways affected by different H₂S donors
For Researchers, Scientists, and Drug Development Professionals
Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes. The development of various H₂S donor molecules has provided researchers with essential tools to investigate its complex signaling roles. This guide offers a comparative study of commonly used H₂S donors, focusing on their differential effects on the MAPK/ERK, PI3K/Akt, and Nrf2 signaling pathways. We provide a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the signaling cascades to aid in the selection of the appropriate donor for your research needs.
Distinguishing H₂S Donors: A Snapshot
The most significant distinction between H₂S donors lies in their rate of H₂S release, which profoundly influences their biological effects.
-
Fast-releasing donors , such as sodium hydrosulfide (B80085) (NaHS) and sodium sulfide (Na₂S), rapidly release a high concentration of H₂S upon dissolution in aqueous solutions. This mimics an acute H₂S signal.[1]
-
Slow-releasing donors , like GYY4137, release H₂S over a prolonged period, providing a more sustained and physiologically relevant concentration.[1][2]
-
Mitochondria-targeted donors , such as AP39, are designed to deliver H₂S directly to the mitochondria, allowing for the investigation of its specific roles in this organelle.[3]
Comparative Effects on Major Signaling Pathways
The choice of H₂S donor can lead to differential activation or inhibition of key signaling pathways, influencing cellular processes like proliferation, survival, and antioxidant response.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial cascade involved in cell proliferation, differentiation, and survival. The effects of H₂S donors on this pathway can be context-dependent.
In some instances, H₂S donors like NaHS and GYY4137 can activate the MAPK/ERK pathway.[4] For example, in cultured mouse neurons, GYY4137 was shown to activate ERK, leading to the upregulation of acid-sensing ion channels.[4] However, in other contexts, particularly in the presence of stressors like cisplatin, both NaHS and GYY4137 can attenuate cisplatin-induced cell death by suppressing MAPK activation.[4]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Both NaHS and GYY4137 have been shown to activate this pro-survival pathway.[4] Treatment with these donors can increase the phosphorylation of Akt, a key downstream effector of PI3K.[4][5] This activation has been implicated in the protective effects of H₂S in various models, including myocardial ischemia/reperfusion injury.[4]
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes. H₂S donors, including NaHS and GYY4137, are known activators of the Nrf2 pathway.[6][7] The underlying mechanism involves the S-sulfhydration of Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-driven gene expression.[6] Studies have shown that GYY4137 can rescue Nrf2 activation in the context of viral infections.[6][7] The mitochondria-targeted donor AP39 has also been shown to promote Nrf2-regulated redox signaling.
Quantitative Comparison of H₂S Donor Effects
The following table summarizes the observed effects of different H₂S donors on key signaling molecules within the MAPK/ERK, PI3K/Akt, and Nrf2 pathways. Data is compiled from various studies and presented to highlight the comparative efficacy of these donors.
| Pathway | Target Protein | H₂S Donor | Concentration | Cell Type | Observed Effect | Reference |
| MAPK/ERK | p-ERK1/2 | NaHS | 1 mM | Human PBMCs | Time-dependent increase in phosphorylation | [5] |
| p-ERK1/2 | GYY4137 | 10 µM | Cultured mouse cortical neurons | Increased phosphorylation | ||
| PI3K/Akt | p-Akt | NaHS | 1 mM | Human PBMCs | Increased phosphorylation | [5] |
| p-Akt | GYY4137 | 50-400 µM | RAW 264.7 macrophages | Increased phosphorylation | [8] | |
| p-Akt | AP39 | 1 µmol·kg⁻¹ | Rat myocardium | No significant change in phosphorylation | [3] | |
| Nrf2 | Nrf2 nuclear translocation | GYY4137 | 5 mM | Primary human small airway epithelial cells | Increased nuclear translocation | [6][7] |
| Nrf2 nuclear accumulation | AP39 | 20-500 nM | Human dermal fibroblasts | Increased nuclear accumulation |
Experimental Protocols
Detailed methodologies for assessing the impact of H₂S donors on these signaling pathways are crucial for reproducible research.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-ERK, p-Akt)
This protocol is a standard method to detect and quantify the phosphorylation status of target proteins, a key indicator of pathway activation.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Starve cells in serum-free media for 12-24 hours before treatment to reduce basal phosphorylation levels.
-
Prepare fresh solutions of H₂S donors (e.g., NaHS, GYY4137) immediately before use. For NaHS, use anaerobic buffers to minimize oxidation. GYY4137 is more stable in solution.
-
Treat cells with varying concentrations of H₂S donors for the desired time points.
2. Protein Lysate Preparation:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay kit.
3. Gel Electrophoresis and Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-ERK1/2, anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
5. Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to a loading control (e.g., GAPDH or β-actin) or the total protein level of the target.
-
Express the results as a fold change relative to the untreated control.
Nrf2 Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a luciferase reporter plasmid containing Antioxidant Response Elements (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.
2. H₂S Donor Treatment:
-
Prepare fresh solutions of H₂S donors as described in the Western blot protocol.
-
24 hours post-transfection, treat the cells with different concentrations of H₂S donors.
3. Luciferase Activity Measurement:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells using the luciferase assay reagent.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.
Visualizing the Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways and a general experimental workflow.
References
- 1. The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AP39, a mitochondria-targeting hydrogen sulfide (H2 S) donor, protects against myocardial reperfusion injury independently of salvage kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen Sulfide Donor GYY4137 Rescues NRF2 Activation in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Sulfide Donor GYY4137 Rescues NRF2 Activation in Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Aftermath of Androgen Deprivation Therapy: A Proteomics-Based Guide to Downstream Target Confirmation
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of proteomic approaches to identify and confirm the downstream targets of Androgen Deprivation Therapy (ADT). It synthesizes experimental data from key studies, offering insights into the molecular mechanisms of ADT and potential biomarkers of response.
Androgen Deprivation Therapy (ADT) is a cornerstone in the treatment of advanced prostate cancer. By systemically reducing androgen levels, ADT aims to inhibit the growth of hormone-sensitive cancer cells. However, the therapeutic response and progression to castration-resistant prostate cancer are highly variable. Understanding the downstream molecular targets of ADT is crucial for developing more effective treatment strategies and identifying predictive biomarkers. Proteomics, the large-scale study of proteins, offers a powerful lens to survey the complex cellular changes induced by ADT.
Comparative Analysis of Proteomic Studies on ADT
Several studies have employed proteomic techniques to investigate the effects of ADT on prostate cancer. Here, we compare the findings and methodologies of representative studies.
Serum Proteomics for Biomarker Discovery
A study on hormone-sensitive prostate cancer patients utilized isobaric mass tags for relative and absolute quantitation (iTRAQ) to analyze the serum proteome before and after ADT. This approach aimed to identify candidate biomarkers associated with ADT efficacy.
Table 1: Differentially Abundant Serum Proteins Post-ADT
| Comparison | Number of Differentially Detected Candidates |
| Post-ADT vs. Combined Early and Late ADT Failure | 149 |
| Early vs. Late ADT Failure | 98 |
| Common in Both Comparisons | 47 |
Data from a study on serum proteomes of hormone-sensitive prostate cancer patients.[1]
Ingenuity Pathway Analysis (IPA) of the 47 common protein candidates identified three significant interaction networks, suggesting their potential as markers of response to ADT.[1]
Table 2: Enriched Interaction Networks from Serum Proteomics
| Enriched Network | Associated Functions |
| 17-β-estradiol (E2) | Organismal Injury and Abnormalities, Respiratory Disease |
| NF-κB Complex | Inflammatory Response, Cell Signaling |
| P38-MAPK Pathway | Stress Response, Apoptosis, Cell Cycle |
Based on Ingenuity Pathway Analysis of 47 differentially abundant serum proteins.[1]
Cellular Proteomics: ADT-OH and Melanoma
While the majority of research focuses on ADT in prostate cancer, a study on a hydrogen sulfide-releasing donor, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (this compound), investigated its effects on melanoma. Although not a direct study of ADT for prostate cancer, it provides insights into a compound with a similar acronym and its downstream effects. This study found that this compound induces apoptosis in melanoma cells.[2][3]
Key findings indicate that this compound inhibits IκBα degradation, which leads to reduced NF-κB activation and a subsequent downregulation of anti-apoptotic proteins like XIAP and Bcl-2.[2] Furthermore, this compound was found to suppress the ubiquitin-induced degradation of Fas-Associated protein with Death Domain (FADD) by downregulating the E3 ubiquitin ligase MKRN1.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Serum Proteomics (iTRAQ)
-
Sample Collection: Serum samples were collected from hormone-sensitive prostate cancer patients at different time points: pre-ADT, 4-months post-ADT, and at the time of early or late ADT failure.[1]
-
Protein Quantitation and Digestion: Serum proteomes were quantified using isobaric mass tags for relative and absolute quantitation (iTRAQ).[1]
-
Mass Spectrometry: Analysis was performed using reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Differential abundance of proteins was assessed, and Ingenuity Pathway Analysis (IPA) was used to identify interaction networks among the candidate proteins.[1]
Western Blot Analysis for this compound Targets
-
Cell Culture and Treatment: Melanoma cell lines (e.g., B16F10) were cultured and treated with varying concentrations of this compound.[3]
-
Protein Extraction and Quantification: Cells were lysed, and total protein was extracted and quantified.
-
Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., FADD, cleaved caspase-8, cleaved caspase-3, XIAP, Bcl-2) and a loading control (e.g., β-actin).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies were used, and bands were visualized using an enhanced chemiluminescence (ECL) system.
Visualizing the Downstream Pathways
Diagrams of signaling pathways provide a clear visual representation of the molecular interactions affected by ADT.
Caption: Signaling pathways affected by ADT as identified by serum proteomics.
References
- 1. Serum Proteomics Based Discovery Of Predictive Biomarkers Of Response To Androgen Deprivation Therapy In Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of ADT-OH in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of ADT-OH, a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, against alternative H₂S donors. It summarizes key experimental data, details methodologies for critical experiments, and visualizes the underlying signaling pathways to support researchers in evaluating this compound's therapeutic potential.
Unveiling the Therapeutic Promise of this compound
This compound (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) is emerging as a promising anti-cancer agent due to its ability to selectively induce apoptosis and inhibit metastasis in various cancer cell lines, with notable efficacy in melanoma and triple-negative breast cancer models.[1][2] Its mechanism of action is linked to the sustained release of H₂S, a gaseous signaling molecule with demonstrated anti-inflammatory and cytoprotective properties.[3] A key advantage of this compound is its demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic window.[1][4]
Comparative Efficacy and Safety in Preclinical Models
The therapeutic window of a drug is a critical determinant of its clinical potential, representing the dose range that is effective without causing unacceptable toxicity. Preclinical studies have begun to delineate this window for this compound, both in vitro and in vivo.
In Vitro Cytotoxicity: A Clear Margin of Safety
In vitro studies highlight the selective cytotoxicity of this compound against cancer cells compared to normal cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate a significant difference between melanoma cell lines and normal mouse embryonic fibroblasts (MEFs).
| Cell Line | Cancer Type | IC₅₀ (24h) | Reference |
| A375 | Human Melanoma | 11.67 µM | [1] |
| B16F10 | Mouse Melanoma | 5.653 µM | [1] |
| MEFs | Normal Mouse Fibroblasts | 32.37 µM | [1] |
These data indicate that this compound is approximately 2.8 to 5.7 times more potent against melanoma cells than against normal fibroblasts, suggesting a favorable in vitro therapeutic index. Further supporting this, one study showed that at a concentration of 12.5 µM, this compound inhibited the proliferation of B16F10 melanoma cells by 55.74%, while only reducing the proliferation of MEFs by 27.64%.[5]
In Vivo Efficacy and Tolerability
In preclinical animal models, this compound has demonstrated significant anti-tumor and anti-metastatic effects at doses that are well-tolerated. In a mouse tail vein injection model of melanoma metastasis, intraperitoneal (i.p.) administration of this compound at doses of 18.75, 37.5, and 75 mg/kg significantly inhibited the formation of lung metastases.[1] Importantly, these studies did not report any significant adverse effects on the body weight of the treated mice, a common indicator of systemic toxicity.[6]
In a separate study, a low dose of this compound administered by oral gavage, in combination with a tumor-targeting therapy, significantly inhibited melanoma xenograft growth.[5] While specific toxicity data for this compound alone in this study is limited, the combination was well-tolerated.
Comparison with Alternative H₂S Donors
The therapeutic effects of this compound are attributed to its slow and sustained release of H₂S. To contextualize its performance, it is useful to compare it with other commonly used H₂S donors, such as the fast-releasing donor sodium hydrosulfide (B80085) (NaHS) and another slow-releasing donor, GYY4137.
| Compound | H₂S Release Profile | In Vivo Efficacy (Melanoma Metastasis) | Reported In Vivo Toxicity |
| This compound | Slow and sustained | Significant inhibition at 18.75-75 mg/kg i.p.[1] | No significant body weight loss reported at effective doses.[1][6] |
| NaHS | Fast and transient | Less effective than this compound at comparable doses.[1] | Can induce hepatotoxicity and cardiotoxicity at higher doses.[7][8] No significant body weight changes at low doses.[9] |
| GYY4137 | Slow and sustained | Anti-cancer effects demonstrated in various models.[10] | Generally well-tolerated in vivo, though can exacerbate cisplatin-induced nephrotoxicity.[11][12] |
One study directly compared a hyaluronic acid conjugate of this compound (HA-ADT) with NaHS and GYY4137 in hepatocellular carcinoma models. The results showed that HA-ADT had a stronger inhibitory effect on cancer cell proliferation, migration, and invasion than both NaHS and GYY4137.[4] This suggests that the specific chemical structure and release kinetics of this compound and its derivatives may offer advantages over other H₂S donors.
Mechanism of Action: Targeting the FAK/Paxillin Signaling Pathway
A growing body of evidence indicates that this compound exerts its anti-metastatic effects by modulating the Focal Adhesion Kinase (FAK) and Paxillin signaling pathway. This pathway plays a crucial role in cell adhesion, migration, and invasion.
Caption: this compound inhibits the FAK/Paxillin signaling pathway.
Preclinical studies have shown that this compound treatment leads to a significant decrease in the phosphorylation of both FAK and Paxillin in melanoma cells.[1] This deactivation of the FAK/Paxillin pathway disrupts the cellular machinery required for cell movement, thereby inhibiting migration and invasion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the therapeutic window and mechanism of action of this compound.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cancer and normal cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (or control vehicle) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Drug Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Caption: Workflow for the wound healing assay.
Transwell Migration Assay
This assay quantifies the migratory capacity of cells in response to a chemoattractant.
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed cells (resuspended in serum-free media with this compound or vehicle) into the upper chamber of the Transwell insert.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several microscopic fields.
Western Blot Analysis for FAK and Paxillin Phosphorylation
This technique is used to detect changes in the phosphorylation status of FAK and Paxillin.
-
Cell Lysis: Treat cells with this compound or vehicle, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (p-FAK), total Paxillin, and phosphorylated Paxillin (p-Paxillin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The preclinical data accumulated to date strongly suggest that this compound possesses a favorable therapeutic window, demonstrating potent anti-cancer activity at concentrations that are significantly less toxic to normal cells. Its mechanism of action, through the inhibition of the FAK/Paxillin signaling pathway, provides a solid rationale for its anti-metastatic effects. While direct comparative studies with standard-of-care chemotherapies are still needed, the existing evidence positions this compound as a promising candidate for further preclinical and clinical investigation in the treatment of melanoma and other aggressive cancers. The detailed experimental protocols provided in this guide will aid researchers in further validating and expanding upon these important findings.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits anti-metastatic activity on triple-negative breast cancer by combinatorial targeting of autophagy and mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of sodium hydrosulfide (NaHS) on cisplatin-induced hepatic and cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic effects of hydrogen sulfide donor NaHS induced liver apoptosis is regulated by complex IV subunits and reactive oxygen species generation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissolving sodium hydrosulfide in drinking water is not a good source of hydrogen sulfide for animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 11. A H2S Donor GYY4137 Exacerbates Cisplatin-Induced Nephrotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow releasing sulphide donor GYY4137 protects mice against ventilator-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Androgen Deprivation Therapy with Oleanolic Acid Derivatives in Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Androgen Deprivation Therapy (ADT) with radiotherapy is a cornerstone in the management of locally advanced and high-risk prostate cancer. This guide provides a comparative overview of this standard-of-care, explores potential synergistic enhancements through the addition of an Oleanolic Acid (OA) derivative, and evaluates this hypothetical combination against current alternatives. This analysis is based on a synthesis of preclinical and clinical data, with the understanding that the triple combination of ADT, an OA derivative, and radiotherapy is an emerging concept not yet validated in clinical trials.
Executive Summary
Androgen Deprivation Therapy acts as a potent radiosensitizer, enhancing the efficacy of radiotherapy in prostate cancer by inhibiting DNA repair mechanisms in tumor cells. Oleanolic acid and its derivatives, natural compounds with demonstrated anti-cancer properties, have shown promise in preclinical studies as radiosensitizers and protectors of healthy tissue from radiation-induced damage. The hypothetical combination of ADT with an OA derivative and radiotherapy could therefore offer a dual benefit: amplified tumor cell killing and mitigation of treatment-related side effects. This guide presents the available data to support this hypothesis and compares it with established therapeutic strategies.
Comparative Efficacy of Treatment Regimens
The following tables summarize the quantitative data from preclinical and clinical studies, offering a comparison between radiotherapy alone, the standard combination of ADT and radiotherapy, and the hypothetical addition of an Oleanolic Acid derivative.
Table 1: Clinical Efficacy of ADT and Radiotherapy in Prostate Cancer
| Treatment Regimen | Study Population | Key Outcomes | Citation(s) |
| Radiotherapy Alone | Locally Advanced Prostate Cancer | 10-Year Overall Survival: ~62% | [1] |
| ADT + Radiotherapy (Short-course, 6 months) | Postoperative Radiotherapy | 10-Year Metastasis-Free Survival: 71.9% | [2][3][4] |
| ADT + Radiotherapy (Long-course, 24-36 months) | Locally Advanced/High-Risk Prostate Cancer | 10-Year Overall Survival: 77%-85%; 10-Year Metastasis-Free Survival: 78.1% | [1][2][3][4][5] |
| Bicalutamide + Radiotherapy | Recurrent Prostate Cancer (Post-prostatectomy) | 12-Year Overall Survival: 76.3% (vs. 71.3% with placebo); 12-Year Incidence of Prostate Cancer Death: 5.8% (vs. 13.4% with placebo) | [6][7][8][9] |
Table 2: Preclinical Data on Oleanolic Acid (OA) Derivatives in Cancer Therapy
| Compound/Regimen | Cancer Model | Key Findings | Citation(s) |
| Oleanolic Acid + Radiation | Rat Glioma (C6) and Human Lung Cancer (A549) cells | Significantly decreased clonogenic growth of tumor cells compared to irradiation alone. | [10] |
| Oleanolic Acid/Ursolic Acid + Gamma-Irradiation | Sarcoma 180 in mice | No significant synergistic anti-tumor effect, but enhanced recovery of the hematopoietic system post-irradiation. | [11] |
| Synthetic OA derivative (CDDO-Me) | Pancreatic Cancer Xenograft | Significantly decreased tumor volume. | [12] |
| Synthetic OA derivative (AH-Me) | Human Breast Cancer (MCF-7, MDA-MB-453) cells | IC50 values of 4.0 µM and 6.5 µM, respectively. | [12] |
Proposed Synergistic Mechanisms and Signaling Pathways
The enhanced efficacy of combining ADT with radiotherapy is attributed to the role of the androgen receptor (AR) in regulating DNA damage repair. ADT, by downregulating AR signaling, impairs the cancer cells' ability to repair the DNA double-strand breaks induced by radiotherapy.
Oleanolic acid and its derivatives exert their anti-cancer effects through multiple pathways, including the inhibition of NF-κB and STAT3, and the induction of apoptosis. Preclinical evidence suggests that OA can also act as a radiosensitizer by depleting intracellular glutathione (B108866) (GSH), a key antioxidant that protects cells from radiation-induced oxidative stress, and by downregulating the hypoxia-inducible factor-1α (HIF-1α), which is associated with radioresistance.[10][13]
A hypothetical synergistic mechanism for the triple combination of ADT, an OA derivative, and radiotherapy is proposed below.
Proposed synergistic mechanism of ADT, OA derivative, and radiotherapy.
Experimental Protocols
To rigorously evaluate the synergistic effects of a novel Oleanolic Acid derivative in combination with ADT and radiotherapy, a series of preclinical experiments would be required. Below are summaries of key experimental methodologies.
1. Clonogenic Survival Assay
-
Objective: To determine the ability of cancer cells to retain their reproductive integrity after treatment with the combination therapy.
-
Methodology:
-
Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 6-well plates at a density determined to yield 50-100 colonies per well.
-
Cells are treated with the OA derivative, ADT (e.g., by using androgen-depleted media and/or an anti-androgen like enzalutamide), and/or radiotherapy at various doses.
-
After treatment, cells are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with a mixture of methanol (B129727) and acetic acid and stained with crystal violet.
-
Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to untreated controls. The dose enhancement ratio (DER) can then be determined.
-
2. In Vivo Tumor Xenograft Study
-
Objective: To assess the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human prostate cancer cells.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, OA derivative alone, ADT alone, radiotherapy alone, and various combinations thereof.
-
ADT can be administered via surgical castration or injection of an LHRH agonist. The OA derivative is administered (e.g., orally or intraperitoneally) according to its pharmacokinetic profile. Radiotherapy is delivered locally to the tumor.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., apoptosis markers, DNA damage markers).
-
3. Hematopoietic System Recovery Assay
-
Objective: To evaluate the potential protective effects of the OA derivative on the hematopoietic system from radiation-induced damage.
-
Methodology:
-
Healthy (non-tumor-bearing) mice are subjected to total body irradiation with or without pre-treatment with the OA derivative.
-
Peripheral blood is collected at different time points post-irradiation.
-
Complete blood counts (CBC) are performed to quantify white blood cells, red blood cells, and platelets.
-
Bone marrow and spleen can also be harvested for analysis of hematopoietic stem and progenitor cell populations by flow cytometry.
-
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of the triple combination therapy.
Preclinical workflow for evaluating ADT-OA-Radiotherapy combination.
Conclusion and Future Directions
The combination of ADT and radiotherapy is a well-established and effective treatment for prostate cancer. The preclinical data on Oleanolic Acid and its derivatives suggest a promising, yet hypothetical, avenue for enhancing this therapeutic strategy. The potential for a triple combination of ADT, an OA derivative, and radiotherapy to not only increase tumor cell killing but also to mitigate the side effects of treatment warrants further investigation. The experimental framework outlined in this guide provides a roadmap for future preclinical studies to validate this concept. If successful, this approach could lead to the development of more effective and better-tolerated treatment regimens for prostate cancer patients.
References
- 1. Second Generation Anti-Androgens and Androgen Deprivation Therapy with Radiation Therapy in the Definitive Management of High-Risk Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. urotoday.com [urotoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the duration of hormonal therapy following radiotherapy for localized prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Adding antiandrogen to radiation therapy improves survival in recurrent prostate cancer - ecancer [ecancer.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. rrmc.org [rrmc.org]
- 10. Radiosensitizing effect of oleanolic acid on tumor cells through the inhibition of GSH synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of oleanolic acid and ursolic acid on inhibiting tumor growth and enhancing the recovery of hematopoietic system postirradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleanolic acid enhances the radiosensitivity of tumor cells under mimetic hypoxia through the reduction in intracellular GSH content and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reproducibility of ADT-OH's Anti-Melanoma Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental reproducibility of ADT-OH, a hydrogen sulfide (B99878) (H₂S) releasing donor, in the context of melanoma treatment. We delve into the quantitative data supporting its efficacy, detail the experimental protocols for replication, and compare its performance with other alternatives, offering a comprehensive overview for informed research decisions.
Executive Summary
This compound has demonstrated reproducible anti-cancer properties in melanoma, primarily by inhibiting cell viability, migration, and invasion, and by inducing apoptosis. Its mechanism of action is largely attributed to the suppression of the FAK/Paxillin signaling pathway and the promotion of the FADD-dependent apoptotic pathway. This guide consolidates the available experimental data to facilitate an understanding of its therapeutic potential and to provide a framework for the replication of these findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effects on melanoma cells.
In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| A375 (Human Melanoma) | Cell Viability (24h) | IC₅₀ | 11.67 µM | [1] |
| B16F10 (Murine Melanoma) | Cell Viability (24h) | IC₅₀ | 5.653 µM | [1] |
| MEF (Mouse Embryonic Fibroblasts) | Cell Viability (24h) | IC₅₀ | 32.37 µM | [1] |
| B16F10 | Apoptosis (24h) | % Apoptotic Cells at 12.5 µM | 15.02% | [2] |
| B16F10 | Apoptosis (24h) | % Apoptotic Cells at 25 µM | 41.95% | [2] |
| B16F10 | Proliferation Inhibition (24h) | % Inhibition at 12.5 µM | 55.74% | [2] |
| MEF | Proliferation Inhibition (24h) | % Inhibition at 12.5 µM | 27.64% | [2] |
In Vivo Efficacy of this compound in Murine Models
| Animal Model | Treatment | Outcome | Finding | Reference |
| Tail-vein metastasis (B16F10 & A375 cells) | This compound (18.75 and 37.5 mg/kg) | Lung Metastasis | Significantly restrained lung metastasis | [1] |
| Footpad-injection (B16F10 cells) | This compound | Tumor Growth | Data on specific tumor volume reduction is not available in the searched literature. |
Comparison with Alternative Treatments
A direct head-to-head quantitative comparison of this compound with other treatments for melanoma in the same experimental settings is limited in the currently available literature. However, we can compare its efficacy with other hydrogen sulfide donors and a standard-of-care targeted therapy based on existing data.
Comparison with other H₂S Donors
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | A375 | IC₅₀ | 11.67 µM | [1] |
| This compound | B16F10 | IC₅₀ | 5.653 µM | [1] |
| NaHS | Various Cancer Lines | Cell Viability | Less potent than GYY4137; not active in all cell lines. | [3][4] |
| GYY4137 | Various Cancer Lines | Cell Viability | Showed concentration-dependent killing of seven different human cancer cell lines. | [3][4] |
Note: The IC₅₀ values for NaHS and GYY4137 in A375 or B16F10 melanoma cells were not available in the searched literature for a direct comparison.
Comparison with Targeted Therapy (Dabrafenib)
Dabrafenib is a BRAF inhibitor used in the treatment of BRAF-mutated melanoma. While a direct comparison with this compound is not available, the following data provides context for its potency.
| Compound | Cell Line | Parameter | Effect | Reference |
| Dabrafenib | A375 (BRAF V600E) | Cell Viability | 25 nM induced G0/G1 cell cycle arrest. | [5] |
| Dabrafenib | BRAF-mutated melanoma cells | Migration | Complete inhibition at 10 µM and 25 µM. | [6] |
Signaling Pathways and Experimental Workflows
To ensure the reproducibility of the experimental findings, it is crucial to understand the underlying molecular mechanisms and the methodologies employed.
This compound Signaling Pathway in Melanoma
This compound exerts its anti-melanoma effects through a multi-pronged approach targeting key signaling pathways involved in cell survival, proliferation, and metastasis.
Caption: this compound signaling cascade in melanoma cells.
Experimental Workflow: Confirming this compound's Effect on Cell Migration
The Transwell migration assay is a critical method for validating the inhibitory effect of this compound on melanoma cell migration.
Caption: Workflow for Transwell cell migration assay.
Detailed Experimental Protocols
For the purpose of reproducibility, detailed protocols for key experiments are provided below.
Western Blot Analysis for FAK, p-FAK, and Paxillin
-
Cell Lysis: Treat melanoma cells with varying concentrations of this compound for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against FAK, phospho-FAK (Tyr397), Paxillin, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
Transwell Migration Assay
-
Cell Preparation: Culture melanoma cells to 80-90% confluency and then serum-starve for 12-24 hours.
-
Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
Analysis: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Quantitative Real-Time PCR (qPCR) for E-cadherin and N-cadherin
-
RNA Extraction: Treat melanoma cells with this compound for 24 hours and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Perform qPCR using SYBR Green master mix with the following primers:
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Conclusion
The available data strongly suggests that this compound is a promising anti-melanoma agent with reproducible effects on key cancer cell processes. Its ability to inhibit cell viability, migration, and invasion, coupled with the induction of apoptosis, is well-documented in vitro. The in vivo studies further support its potential to curb metastasis. The provided protocols and signaling pathway diagrams offer a solid foundation for researchers to independently verify and build upon these findings. Further head-to-head comparative studies with other H₂S donors and standard-of-care treatments will be invaluable in precisely positioning this compound in the landscape of melanoma therapeutics.
References
- 1. This compound inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Safe Disposal of ADT-OH: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a synthetic hydrogen sulfide (B99878) (H₂S) donor used in various research applications. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
This compound presents several hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound and its waste.
Quantitative Data Summary
A summary of the key hazard and physical property data for this compound is presented below to inform safe handling and disposal practices.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
| Molecular Formula | C₉H₆OS₃ | [2][3][4] |
| Molecular Weight | 226.3 g/mol | [2][4] |
| Appearance | Yellow solid powder | [3] |
| Solubility | DMF: 15 mg/mlDMSO: 5 mg/mlEthanol: 1 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound, including unused solutions, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically resistant containers for collecting this compound waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione)," and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage of Waste:
-
Waste containers should be kept securely closed except when adding waste.
-
Store the waste containers in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
-
Ensure that the storage area is inaccessible to unauthorized personnel.
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional procedures for hazardous waste pickup and disposal.
-
-
Decontamination:
-
All glassware and equipment contaminated with this compound should be thoroughly decontaminated before reuse or disposal. Rinse with a suitable solvent (such as ethanol (B145695) or acetone) and then wash with soap and water. Collect the initial solvent rinse as hazardous waste.
-
Important Considerations:
-
Do not dispose of this compound waste down the drain or in the regular trash[1].
-
Avoid creating dust from the solid material.
-
In case of a spill, follow your laboratory's established spill response procedure. Small spills can be carefully wiped up with absorbent material, which should then be placed in the solid hazardous waste container. Ensure adequate ventilation and wear appropriate PPE during cleanup.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling ADT-OH
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of ADT-OH.
This guide provides critical safety and logistical information for the laboratory use of this compound (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), a synthetic hydrogen sulfide (B99878) (H₂S) donor. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound presents several potential hazards, including skin and eye irritation, and is harmful if swallowed. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or vapors. |
Operational Plan: Handling and Experimental Protocols
Proper handling and adherence to established experimental protocols are crucial for both safety and the validity of research outcomes.
Chemical Properties and Storage
| Property | Value |
| Molecular Formula | C₉H₆OS₃ |
| Molecular Weight | 226.3 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability. |
| Solubility | Soluble in DMSO (5 mg/mL), DMF (15 mg/mL), and Ethanol (1 mg/mL). Sparingly soluble in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound, a common first step in many in vitro experiments.
-
Preparation: In a certified chemical fume hood, wear all required PPE (lab coat, gloves, and safety goggles).
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C. Protect from light.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a cancer cell line using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Plate cancer cells (e.g., B16F10 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cell lines, providing a quantitative measure of its cytotoxic effects.
| Cell Line | Cell Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| A375 | Human Melanoma | 24 | 11.67 | [1] |
| B16F10 | Murine Melanoma | 24 | 5.653 | [1] |
| MEFs | Mouse Embryonic Fibroblasts | 24 | 32.37 | [1] |
| HCT116 | Human Colorectal Carcinoma | 48 | 63.63 | [2] |
| CT26 | Murine Colon Carcinoma | 48 | 67.81 | [2] |
| NCM460 | Normal Human Colon Mucosa | 48 | 115.59 | [2] |
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
